molecular formula C16H19O4P B4905919 bis(2,3-dimethylphenyl) hydrogen phosphate

bis(2,3-dimethylphenyl) hydrogen phosphate

Cat. No.: B4905919
M. Wt: 306.29 g/mol
InChI Key: TYMZLIDQEUWXEL-UHFFFAOYSA-N
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Description

Bis(2,3-dimethylphenyl) hydrogen phosphate is a useful research compound. Its molecular formula is C16H19O4P and its molecular weight is 306.29 g/mol. The purity is usually 95%.
The exact mass of the compound bis(2,3-dimethylphenyl) hydrogen phosphate is 306.10209608 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality bis(2,3-dimethylphenyl) hydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bis(2,3-dimethylphenyl) hydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2,3-dimethylphenyl) hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19O4P/c1-11-7-5-9-15(13(11)3)19-21(17,18)20-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMZLIDQEUWXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OP(=O)(O)OC2=CC=CC(=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Bis(2,3-dimethylphenyl) Hydrogen Phosphate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Rationale

As a Senior Application Scientist, I approach the synthesis of organophosphorus compounds not merely as a set of instructions, but as a highly orchestrated sequence of nucleophilic acyl substitutions at a phosphorus(V) center. Bis(2,3-dimethylphenyl) hydrogen phosphate (Molecular Formula: C₁₆H₁₉O₄P; Monoisotopic Mass: 306.10 Da)[1] is a critical diaryl phosphate ester used extensively as a flame retardant intermediate, a specialized ligand in transition-metal catalysis, and a structural motif in prodrug development.

This whitepaper provides a field-proven, self-validating methodology for its synthesis. By strictly controlling stoichiometry and leveraging differential electrophilicity, we can selectively synthesize the diaryl phosphate while suppressing monoaryl and triaryl byproducts.

Mechanistic Pathway & Logic

The traditional and most reliable laboratory-scale synthesis of diaryl hydrogen phosphates relies on the reaction of phosphorus oxychloride (POCl₃) with the corresponding phenol[2][3]. The logic governing this reaction is dictated by the decreasing electrophilicity of the phosphorus center as highly electronegative chlorine atoms are sequentially replaced by electron-donating aryloxy groups.

  • First and Second Substitutions: The first two equivalents of 2,3-dimethylphenol react readily with POCl₃. We utilize pyridine not just as an acid scavenger, but as a nucleophilic catalyst. Pyridine attacks the phosphorus center to form a highly reactive phosphorylpyridinium intermediate, drastically accelerating the substitution of the first two chlorides.

  • Arresting the Reaction: The resulting bis(2,3-dimethylphenyl) phosphorochloridate is significantly less reactive. By maintaining strict temperature control (< 5 °C during addition) and limiting the phenol to exactly 2.0 equivalents, we prevent the formation of the triaryl phosphate[4].

  • Hydrolysis: The remaining P–Cl bond is selectively hydrolyzed with water to yield the final hydrogen phosphate.

Mechanism POCl3 POCl3 Intermediate Bis(2,3-dimethylphenyl) phosphorochloridate POCl3->Intermediate Phenol 2 eq. 2,3-Dimethylphenol Phenol->Intermediate Base Pyridine (Base/Catalyst) Base->Intermediate -2 HCl Product Bis(2,3-dimethylphenyl) hydrogen phosphate Intermediate->Product Hydrolysis H2O / NaOH then HCl Hydrolysis->Product Hydrolysis & Acidification

Reaction mechanism for the synthesis of bis(2,3-dimethylphenyl) hydrogen phosphate.

Reagent Profiling & Stoichiometry

Precision in stoichiometry is the primary defense against byproduct formation. The following table outlines the quantitative data required for a standard 0.1 mol scale synthesis.

ReagentMolecular Weight ( g/mol )Mass / VolumeEquivalentsFunction
Phosphorus Oxychloride (POCl₃) 153.3315.3 g (9.3 mL)1.0Phosphorus source / Electrophile
2,3-Dimethylphenol (2,3-Xylenol) 122.1624.4 g2.0Nucleophile
Pyridine (Anhydrous) 79.1017.4 g (17.8 mL)2.2Base / Nucleophilic Catalyst
Toluene (Anhydrous) 92.14100 mLSolventReaction Medium
Deionized Water 18.0250 mLExcessHydrolyzing Agent
Hydrochloric Acid (1.2 M) 36.46100 mLExcessAcidification / Workup

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating workflow. Do not proceed to the hydrolysis step until the phosphorylation is analytically confirmed.

Step 1: Setup & Purge Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Add 24.4 g of 2,3-dimethylphenol and 17.4 g of anhydrous pyridine into 100 mL of anhydrous toluene. Purge the system with N₂ and cool the mixture to 0 °C using an ice-water bath.

Step 2: Dropwise Addition (Critical Phase) Load the dropping funnel with 15.3 g of POCl₃. Begin dropwise addition over a period of 30 to 45 minutes. Causality Note: The reaction is highly exothermic. Maintaining the internal temperature below 5 °C is mandatory to prevent premature hydrolysis from trace moisture and to avoid the thermodynamic drive toward the triaryl phosphate.

Step 3: Phosphorylation Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to 80 °C for 4 hours. A white precipitate of pyridinium hydrochloride will form, indicating the progression of the reaction.

Step 4: Hydrolysis Cool the reaction mixture back to room temperature. Carefully add 50 mL of deionized water. Stir vigorously for 2 hours. This step selectively cleaves the remaining P–Cl bond on the intermediate bis(2,3-dimethylphenyl) phosphorochloridate, converting it into the hydrogen phosphate.

Step 5: Acidification & Extraction Transfer the biphasic mixture to a separatory funnel. Separate the aqueous layer and wash the organic (toluene) layer twice with 50 mL of 1.2 M HCl. Causality Note: The acidic wash ensures the complete protonation of the phosphate group (converting it from a pyridinium salt to the free acid) and removes any residual pyridine. Wash with brine and dry the organic layer over anhydrous MgSO₄.

Step 6: Purification Filter off the MgSO₄ and concentrate the toluene layer under reduced pressure. The resulting crude product can be recrystallized from a mixture of toluene and hexane to yield bis(2,3-dimethylphenyl) hydrogen phosphate as a highly pure solid.

Workflow Step1 1. Setup & Purge Dry Toluene + Pyridine + 2,3-Xylenol Under N2 at 0°C Step2 2. Dropwise Addition Add POCl3 slowly Maintain Temp < 5°C Step1->Step2 Step3 3. Phosphorylation Warm to RT, then heat to 80°C Monitor via 31P NMR Step2->Step3 Step4 4. Hydrolysis Cool to RT, add H2O Stir vigorously for 2 hours Step3->Step4 Step5 5. Acidification & Extraction Wash with 1.2 M HCl Extract organic layer Step4->Step5 Step6 6. Purification Evaporate solvent Recrystallize from Toluene/Hexane Step5->Step6

Step-by-step experimental workflow for synthesizing the target phosphate ester.

Analytical Validation (Self-Validating System)

To ensure the scientific integrity of the synthesized compound, the product must be validated against the following analytical benchmarks. The ³¹P NMR shift is the most diagnostic tool for verifying the pentavalent phosphate environment.

Analytical MethodExpected Signal / DataDiagnostic Significance
³¹P NMR (162 MHz, CDCl₃) δ -10.0 to -15.0 ppm (singlet)Confirms the diaryl hydrogen phosphate structure. Distinct from the phosphorochloridate intermediate (~ +5 ppm).
¹H NMR (400 MHz, CDCl₃) δ 7.0 - 7.2 (m, 6H, Ar-H),2.3 (s, 6H, CH₃), 2.1 (s, 6H, CH₃)Confirms the integrity of the two 2,3-dimethylphenyl rings and the 1:2 phosphorus-to-aryl ratio.
LC-MS (ESI, negative mode) m/z 305.09 [M-H]⁻Validates the monoisotopic mass of the free hydrogen phosphate (Theoretical: 306.10 Da)[1].

Alternative Green Methodologies

While the POCl₃ route is the industry standard for precision synthesis, modern green chemistry initiatives are shifting toward chloride-free phosphorus sources. Recent breakthroughs have demonstrated the successful synthesis of diaryl phosphates using phytic acid or orthophosphoric acid as biorenewable phosphorus sources[5][6].

In these advanced protocols, the dehydrative condensation of orthophosphoric acid with aromatic alcohols is driven by elevated temperatures (e.g., 200 °C) and specific base catalysts (like triethylamine), completely bypassing the generation of corrosive HCl gas and toxic P–Cl intermediates. Drug development professionals looking to scale this synthesis for GMP manufacturing should actively evaluate these azeotropic dehydrative condensation pathways to improve the environmental footprint of their chemical processes.

References

  • PubChemLite - Bis(2,3-dimethylphenyl) hydrogen phosphate (C16H19O4P)
  • Science of Synthesis 42.
  • Source: Beilstein Journal of Organic Chemistry (2026)
  • Source: European Patent Office (Patent 0025720)

Sources

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of Bis(2,3-dimethylphenyl) Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Prepared by: Senior Application Scientist, Organophosphorus Chemistry

Introduction to Diaryl Phosphates

Bis(2,3-dimethylphenyl) hydrogen phosphate (BDMPHP) is a highly specialized organophosphorus compound belonging to the diaryl phosphate family. In advanced chemical engineering and drug development, diaryl phosphates serve a trifecta of roles: they act as potent Brønsted acid organocatalysts, highly selective liquid-liquid extraction agents for transition metals, and critical intermediates in the synthesis of flame-retardant polymers.

From an application standpoint, the specific 2,3-dimethyl substitution pattern is not arbitrary. The ortho-methyl group provides critical steric shielding to the central phosphorus atom, drastically reducing the rate of unwanted base-catalyzed hydrolysis compared to unsubstituted diphenyl phosphate. Concurrently, the meta-methyl group enhances the molecule's overall lipophilicity, which is an essential parameter for ensuring phase separation during solvent extraction.

Physicochemical Profile & Structural Dynamics

Understanding the quantitative physicochemical parameters of BDMPHP is vital for predicting its behavior in biphasic systems and biological assays. As a metabolite of organophosphate triesters, its mass and structural identifiers are frequently utilized in environmental biomonitoring[1].

Table 1: Quantitative Physicochemical Parameters

ParameterValueCausality / Impact in Application
Molecular Formula C16H19O4PDefines the baseline stoichiometry for synthetic scaling.
Monoisotopic Mass 306.102 DaCritical exact mass for LC-MS/MS identification in biomonitoring[1].
InChIKey TYMZLIDQEUWXEL-UHFFFAOYSA-NUnique identifier for cross-referencing in structural databases[1].
Steric Profile 2,3-dimethyl substitutionShields the P-O-C bonds from premature nucleophilic attack.
pKa (Estimated) 1.5 – 2.5Ensures complete ionization at physiological or extraction pH levels.

Mechanistic Pathways & Chemical Reactivity

The chemical reactivity of BDMPHP is dominated by its highly acidic P-OH group and the hydrogen-bond accepting capability of its P=O moiety.

Role in Flame Retardants

Diaryl phosphates are critical upstream intermediates and downstream metabolites in the lifecycle of organophosphate flame retardants. In polymer science, these compounds are reacted with bridging molecules (like resorcinol) to create oligomeric flame retardants that exhibit low volatility and high thermal stability[2].

Liquid-Liquid Metal Extraction

In hydrometallurgy and pharmaceutical purification, BDMPHP acts as a cation-exchange extractant. The mechanism relies on interfacial coordination: the acidic proton is exchanged for a metal cation, while the phosphoryl oxygen coordinates to the metal center, forming a lipophilic complex that readily migrates into the organic phase.

ExtractionMechanism Aq Aqueous Phase Metal Cations (M^n+) Int Interfacial Zone Coordination & Proton Exchange Aq->Int Diffusion Org Organic Phase BDMPHP Extractant (HL) Org->Int Diffusion Complex Loaded Organic Phase Lipophilic Complex [MLn] Int->Complex Phase Separation (Release of nH+ to Aq)

Fig 2. Cation-exchange liquid-liquid extraction mechanism at the phase interface.

Experimental Workflows & Protocols

The synthesis and purification of phosphate derivatives frequently pose particular problems due to the lability of P—OR groups and the generation of multiple side products[3]. The following protocols are designed as self-validating systems , ensuring that the causality behind each step inherently guarantees the purity of the final product.

Step-by-Step Synthesis of Bis(2,3-dimethylphenyl) Hydrogen Phosphate

The synthesis of diaryl phosphates requires rigorous stoichiometric and thermal control to prevent the formation of triaryl phosphate byproducts[4].

Step 1: Phosphorylation (Formation of Phosphorochloridate)

  • Action: In a dry, inert-gas-purged reactor, dissolve 2.05 equivalents of 2,3-dimethylphenol and 2.1 equivalents of anhydrous triethylamine (NEt3) in anhydrous toluene. Cool the mixture to 0 °C. Slowly add 1.0 equivalent of phosphorus oxychloride (POCl3) dropwise.

  • Causality: The initial phosphorylation is highly exothermic. Maintaining 0 °C prevents thermal runaway and kinetically suppresses the substitution of the third chloride. Triethylamine acts as an HCl scavenger, driving the equilibrium forward and preventing acid-catalyzed side reactions.

Step 2: Hydrolysis

  • Action: Warm the reaction to room temperature, then add an excess of deionized water and heat the biphasic mixture to 80 °C for 4 hours.

  • Causality: The intermediate bis(2,3-dimethylphenyl) phosphorochloridate is sterically hindered and relatively stable. Elevated temperatures are required to force the hydrolysis of the final P-Cl bond to the desired P-OH group.

Step 3: Self-Validating Purification (Phase-Switching)

  • Action: Separate the organic layer and wash with 1M HCl to remove residual amine salts. Next, extract the organic layer with 1M NaOH. Discard the organic layer. Acidify the aqueous layer with concentrated HCl to pH 1, and extract the resulting precipitate into fresh dichloromethane.

  • Causality & Validation: Because BDMPHP is a Brønsted acid, it forms a water-soluble sodium salt. Any neutral impurities (unreacted phenol or the undesired triaryl phosphate) remain trapped in the discarded organic phase. If a precipitate forms upon acidifying the aqueous layer, it acts as a self-validating confirmation that the target acidic product was successfully isolated from neutral contaminants.

SynthesisWorkflow A 2,3-Dimethylphenol (2.05 eq) C Phosphorochloridate Intermediate A->C NEt3, Toluene 0 °C to RT B POCl3 (1.0 eq) B->C D Bis(2,3-dimethylphenyl) Hydrogen Phosphate C->D H2O, 80 °C Hydrolysis

Fig 1. Stepwise synthesis of bis(2,3-dimethylphenyl) hydrogen phosphate from POCl3.

Analytical Validation

Following synthesis, quantitative NMR must be used to confirm the structural integrity of the compound.

Table 2: Analytical Validation Markers (NMR)

Analytical MethodTarget SignalDiagnostic Significance
31P NMR -2.0 to -5.0 ppmValidates the presence of the diaryl hydrogen phosphate core.
1H NMR 10.5 - 11.5 ppm (br s, 1H)Confirms the intact, exchangeable acidic proton (P-OH).
1H NMR 2.1 - 2.3 ppm (m, 12H)Verifies the retention of all four aromatic methyl groups.
Purity Check Absence of -15 to -20 ppm (31P)Confirms successful removal of triaryl phosphate impurities.

References

  • Title: Bis(2,3-dimethylphenyl) hydrogen phosphate (C16H19O4P)
  • Source: beilstein-journals.
  • Source: thieme-connect.
  • Source: isotope.

Sources

Bis(2,3-dimethylphenyl) Hydrogen Phosphate: Toxicodynamics, Biomarker Utility, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(2,3-dimethylphenyl) hydrogen phosphate (BDMPP), molecular formula


 (Monoisotopic mass: 306.102 Da)[1], is a critical diaryl phosphate metabolite. It serves as the primary, stable urinary biomarker for exposure to tris(2,3-dimethylphenyl) phosphate, a specific isomer of trixylyl phosphate (TXP)[2]. TXP is an organophosphate flame retardant (OPFR) and a ubiquitous anti-wear additive in aviation turbine engine oils and hydraulic fluids[3][4].

In occupational health and aerospace medicine, exposure to aerosolized engine oils—often termed "fume events"—necessitates rigorous biomonitoring[5][6]. Because the parent triaryl phosphates are rapidly metabolized and highly lipophilic, they are poor candidates for direct blood or urine quantification. Instead, the hydrolytic dearylation of TXP yields BDMPP, a hydrophilic diester that is excreted in urine, providing a highly accurate, stoichiometric proxy for internal organophosphate exposure[3][7].

Mechanism of Action: Toxicodynamics and Biotransformation

The mechanism of action surrounding BDMPP cannot be isolated from its parent compound, TXP. The toxicological significance of TXP hinges on the structural presence of ortho-methyl groups on the phenyl rings (the 2-position in 2,3-dimethylphenyl)[8][9].

The Bifurcated Metabolic Pathway

Upon inhalation or dermal absorption, TXP undergoes Phase I metabolism mediated by hepatic Cytochrome P450 (CYP450) enzymes. This metabolic cascade bifurcates into two distinct pathways: a toxification pathway and a detoxification/clearance pathway .

  • Toxification (The Saligenin Pathway): CYP450 oxidizes the ortho-methyl group to a hydroxymethyl intermediate. This intermediate undergoes rapid intramolecular cyclization, expelling one 2,3-dimethylphenol leaving group to form a saligenin cyclic aryl phosphate . This cyclic metabolite is a potent, irreversible inhibitor of Neuropathy Target Esterase (NTE)[3][9]. The phosphorylation and subsequent "aging" of NTE in nervous tissue is the initiating biochemical event for Organophosphate-Induced Delayed Polyneuropathy (OPIDN)[7][9].

  • Detoxification (The BDMPP Pathway): Concurrently, aryl dialkylphosphatases (or spontaneous hydrolysis) cleave one of the ester bonds of the parent TXP or its uncyclized intermediates. This dearylation yields bis(2,3-dimethylphenyl) hydrogen phosphate (BDMPP) . As a phosphate diester, BDMPP is negatively charged at physiological pH, rendering it highly water-soluble, incapable of forming the toxic cyclic saligenin structure, and readily excretable via the renal system[2][7].

MetabolicPathway TXP Trixylyl Phosphate (TXP) Parent Compound CYP CYP450 Oxidation TXP->CYP Hepatic Metabolism BDMPP Bis(2,3-dimethylphenyl) hydrogen phosphate (BDMPP) TXP->BDMPP Direct Hydrolysis OH_TXP Hydroxylated TXP Intermediate CYP->OH_TXP Saligenin Saligenin Cyclic Phosphate (Neurotoxic Agent) OH_TXP->Saligenin Intramolecular Cyclization (- 2,3-dimethylphenol) OH_TXP->BDMPP Dearylation / Hydrolysis NTE NTE Inhibition (OPIDN) Saligenin->NTE Irreversible Phosphorylation Urine Urinary Excretion (Biomarker) BDMPP->Urine Renal Clearance

Fig 1: Bifurcated CYP450-mediated metabolism of TXP yielding toxic and stable biomarker (BDMPP) pathways.

Esterase Inhibition Dynamics

While BDMPP itself is an inactive metabolite, its concentration is directly proportional to the generation of the active cyclic metabolites that inhibit critical esterases.

Table 1: Comparative Esterase Inhibition Profiles of TXP and Metabolites

CompoundTarget EnzymeInhibition PotentialClinical Consequence
TXP (Parent) Butyrylcholinesterase (BChE)Moderate (Reversible)Plasma biomarker of acute exposure[7].
Saligenin Cyclic Phosphate Neuropathy Target Esterase (NTE)Extremely High (Irreversible)Axonal degeneration, OPIDN[3][9].
BDMPP (Metabolite) None (Stable Diester)NegligibleExcreted; serves as internal dose biomarker.

Experimental Methodologies

To establish a self-validating framework for assessing TXP exposure, researchers must quantify BDMPP in biological matrices while simultaneously measuring the biological effect (NTE inhibition) of the parent compound's active metabolites.

Protocol 1: Quantification of BDMPP in Human Urine via UHPLC-MS/MS

Because BDMPP is a moderately polar, acidic diester (pKa ~1.5), Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) is the optimal sample preparation method. The basic functional groups on the WAX sorbent retain the permanently ionized phosphate group of BDMPP, allowing neutral and basic interferences to be washed away.

Step-by-Step Workflow:

  • Sample Preparation: Aliquot 2.0 mL of human urine. Spike with 10 µL of an isotopically labeled internal standard (e.g.,

    
    -BDMPP, 100 ng/mL).
    
  • Acidification: Add 2.0 mL of 0.1 M Formic Acid to adjust the sample pH to ~3.0. This ensures the WAX sorbent remains protonated (positively charged) while BDMPP remains ionized (negatively charged).

  • SPE Conditioning: Condition a WAX SPE cartridge (60 mg/3 mL) with 3 mL Methanol, followed by 3 mL of 0.1 M Formic Acid.

  • Loading & Washing: Load the acidified urine sample. Wash with 3 mL of 0.1 M Formic Acid (removes acidic interferences), followed by 3 mL of Methanol (removes neutral lipophilic interferences).

  • Elution: Elute BDMPP using 3 mL of 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the WAX sorbent, releasing the negatively charged BDMPP.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

  • UHPLC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Ionization: Electrospray Ionization in Negative Mode (ESI-).

    • MRM Transitions: Monitor the deprotonated precursor ion

      
       at m/z 305.1. The primary quantitative product ion is typically m/z 121.0 (dimethylphenoxide anion).
      

AnalyticalWorkflow Sample Urine Sample + Internal Std SPE WAX SPE Extraction Sample->SPE Acidification (pH 3.0) LC UHPLC Separation SPE->LC Basic Elution (5% NH4OH) MS ESI-MS/MS (Negative Mode) LC->MS Gradient Elution Data Quantification of BDMPP MS->Data MRM m/z 305.1 -> 121.0

Fig 2: Validated UHPLC-MS/MS analytical workflow for the extraction and quantification of urinary BDMPP.

Protocol 2: In Vitro Neuropathy Target Esterase (NTE) Inhibition Assay

To correlate the presence of BDMPP with neurotoxic risk, the biological activity of the parent mixture must be assessed via an NTE inhibition assay using phenyl valerate as a substrate[3][7].

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize hen brain tissue (or human SH-SY5Y neuroblastoma cells) in 50 mM Tris-HCl buffer (pH 8.0) containing 1 mM EDTA. Centrifuge at 10,000 × g for 15 min at 4°C to isolate the membrane-rich fraction.

  • Pre-incubation (Differential Inhibition): NTE is defined as the esterase activity resistant to paraoxon but sensitive to mipafox.

    • Tube A (Total NTE): Incubate homogenate with 40 µM paraoxon (inhibits non-NTE esterases) for 20 min at 37°C.

    • Tube B (Blank): Incubate homogenate with 40 µM paraoxon + 50 µM mipafox (inhibits NTE) for 20 min at 37°C.

  • Dosing: Add the bioactivated TXP sample (pre-incubated with human liver microsomes to generate the cyclic active metabolite) to Tube A.

  • Substrate Addition: Add phenyl valerate (15 mM) to all tubes and incubate for exactly 15 minutes at 37°C.

  • Colorimetric Detection: Stop the reaction by adding 1% SDS/0.025% 4-aminoantipyrine. Add 0.4% potassium ferricyanide to develop a red chromophore with the liberated phenol.

  • Quantification: Measure absorbance at 510 nm. NTE activity is calculated as the difference in absorbance between Tube A and Tube B[3].

Conclusion

Bis(2,3-dimethylphenyl) hydrogen phosphate is a highly specific, chemically stable biomarker. While it does not possess the neurotoxic properties of its cyclic saligenin counterparts, its quantitative presence in human matrices provides an indispensable, self-validating metric for assessing exposure to trixylyl phosphate in industrial and aerospace environments.

References

  • PubChemLite - Bis(2,3-dimethylphenyl) hydrogen phosphate (C16H19O4P). Université du Luxembourg.
  • Cresyl phosphates and xylyl phosphates - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1). UK Environment Agency.
  • Xylyl phosphate esters: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Tricresyl phosphate, sum of all ortho isomers. MAK Value Documentation.
  • Health consequences of exposure to aircraft contaminated air and fume events: a narrative review and medical protocol. Environmental Health.
  • Trixylenyl phosphate | C24H27O4P | CID 19736. PubChem - NIH.
  • Investigating biomarkers of exposure to jet aircraft oil fumes using mass spectrometry. MedRxiv.

Sources

Structural Chemistry and Crystallographic Analysis of Bis(2,3-dimethylphenyl) Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Bis(2,3-dimethylphenyl) hydrogen phosphate (C₁₆H₁₉O₄P) is a sterically demanding diaryl phosphate ester. Compounds within this class serve as critical structural motifs in organocatalysis, as highly tunable ligands for rare-earth metal coordination, and as robust flame-retardant materials. The structural chemistry of diaryl phosphates is fundamentally governed by their dual capacity to act as both hydrogen bond donors (via the acidic P–OH group) and hydrogen bond acceptors (via the highly polarized P=O phosphoryl group).

According to the, the molecule features two 2,3-dimethylphenyl (xylyl) rings. The ortho- and meta-methyl substitutions introduce significant steric bulk compared to unsubstituted diphenyl phosphate. As a Senior Application Scientist, understanding how this specific steric profile dictates the supramolecular assembly in the solid state is paramount for predicting its physical properties, solubility, and catalytic efficacy.

Mechanistic Insights into Crystal Packing and Supramolecular Assembly

In the solid state, diaryl hydrogen phosphates rarely exist as isolated monomers. The thermodynamic drive to satisfy hydrogen-bonding valencies forces these molecules into self-assembled architectures—typically either infinite one-dimensional chains or discrete, centrosymmetric dimers.

The supramolecular trajectory of bis(2,3-dimethylphenyl) hydrogen phosphate is strictly dictated by the steric hindrance of the 2,3-dimethylphenyl groups. Drawing structural parallels from related highly substituted organophosphates, such as those detailed in the , bulky ortho-substituents sterically block the propagation of infinite hydrogen-bonded networks.

Consequently, the system minimizes its free energy by forming robust, discrete dimers. The acidic proton is shared between the phosphoryl oxygen atoms of two adjacent molecules, creating a highly stable, eight-membered


 hydrogen-bonded ring. Once the primary hydrogen-bonding interactions are satisfied, the overall 3D crystal lattice is stabilized by weaker, secondary forces, including 

stacking between the aromatic rings and C–H···

interactions driven by the methyl groups. Similar conformational preferences for dimethylphenyl rings around a central phosphorus atom have been validated in related.

G Monomer Bis(2,3-dimethylphenyl) hydrogen phosphate (Monomer) H_Bond Intermolecular H-Bonding (P=O···H-O-P) Monomer->H_Bond Self-Assembly Dimer Centrosymmetric Dimer (8-membered ring) H_Bond->Dimer Dimerization Pi_Stack Secondary Interactions (π-π Stacking & C-H···π) Dimer->Pi_Stack Packing Forces Lattice 3D Supramolecular Crystal Lattice Pi_Stack->Lattice Crystallization

Supramolecular assembly mechanism of bis(2,3-dimethylphenyl) hydrogen phosphate.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every step includes an internal physical or computational check to guarantee data integrity.

Thermodynamically Controlled Crystallization
  • Solvent System Selection : Dissolve 50 mg of bis(2,3-dimethylphenyl) hydrogen phosphate in 5 mL of a binary solvent system (1:1 v/v dichloromethane/hexane).

    • Causality: Dichloromethane provides high initial solubility, while the non-polar hexane acts as an antisolvent. As the more volatile dichloromethane evaporates, the polarity of the solution decreases, smoothly driving nucleation.

  • Controlled Evaporation : Pierce the vial cap with a narrow-gauge needle and allow slow evaporation at a stable 293 K.

    • Causality: Slow evaporation ensures thermodynamic control, preventing the kinetic trapping of amorphous phases or metastable polymorphs.

  • Optical Validation : Harvest crystals only when they exhibit clear birefringence and uniform extinction under cross-polarized light. This confirms a highly ordered, single-crystal domain free of micro-twinning.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow
  • Mounting and Cryo-Cooling : Select a block-shaped crystal (approx.

    
     mm), mount it on a glass fiber using perfluoropolyether oil, and flash-cool to 150 K in a nitrogen stream.
    
    • Causality: Low-temperature data collection drastically reduces atomic thermal vibrations (Debye-Waller factors), allowing for the precise electron density mapping of the highly mobile acidic hydrogen atom (P–OH).

  • Data Collection : Utilize a diffractometer equipped with Mo K

    
     radiation (
    
    
    
    Å).
    • Validation Check: Collect initial frames to determine the unit cell. Ensure the internal agreement factor (

      
      ) of the preliminary unit cell is 
      
      
      
      before committing to a full hemispherical data collection.
  • Structure Solution and Refinement : Solve the structure using direct methods. Refine non-hydrogen atoms anisotropically using full-matrix least-squares on

    
    .
    
    • Validation Check: Locate the acidic hydrogen atom directly from the difference Fourier map rather than placing it in a calculated position. Freely refining its coordinates validates the empirical hydrogen-bonding model.

XrayWorkflow Cryst Crystal Selection Diff SCXRD Data Collection (150 K) Cryst->Diff Sol Structure Solution (Direct Methods) Diff->Sol Ref Anisotropic Refinement (Least Squares F²) Sol->Ref Val Validation (CheckCIF) Ref->Val

Self-validating single-crystal X-ray diffraction (SCXRD) workflow.

Quantitative Crystallographic Data

The following table summarizes the anticipated crystallographic parameters for bis(2,3-dimethylphenyl) hydrogen phosphate, synthesized from empirical data of structurally homologous diaryl phosphates such as the .

ParameterValue
Chemical Formula C₁₆H₁₉O₄P
Formula Weight 306.29 g/mol
Crystal System Monoclinic
Space Group

Temperature 150(2) K
Wavelength (Mo K

)
0.71073 Å
Z (Molecules per unit cell) 4
Calculated Density (

)
~1.32 g/cm³
Primary H-Bond Length (O···O) 2.51 – 2.54 Å (Strong interaction)
P=O Bond Length ~1.46 Å
P–OH Bond Length ~1.53 Å
Final

index [

]
< 0.050

Note: The exceptionally short O···O distance (~2.52 Å) is a hallmark of the strong hydrogen bonds found in diaryl phosphate dimers, indicating significant covalent character in the hydrogen-bonding interaction.

References

  • PubChem Compound Summary for CID 2281125, Bis(2,3-dimethylphenyl) hydrogen phosphate Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Crystal structure of [bis-(2,6-diiso-propyl-phen-yl) phosphato-κO]tris-(methanol-κO)lithium methanol monosolvate Source: Acta Crystallographica Section E: Crystallographic Communications URL:[Link]

  • Neodymium tris-diarylphosphates: Systematic study of the structure–reactivity relationship in butadiene and isoprene polymerisation Source: ResearchGate / Acta Crystallographica Section C URL:[Link]

  • Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure Source: Acta Chimica Slovenica / National Institutes of Health (NIH) URL:[Link]

Physical and chemical properties of bis(2,3-dimethylphenyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Bis(2,3-dimethylphenyl) Hydrogen Phosphate

Executive Summary

Bis(2,3-dimethylphenyl) hydrogen phosphate is a diaryl phosphate ester, a class of organophosphorus compounds with significant applications ranging from industrial chemical synthesis to drug development. Despite its potential utility, this specific isomer is not well-characterized in scientific literature. This technical guide provides a detailed overview of its core physical and chemical properties, leveraging computational predictions and data from analogous compounds to build a robust profile. We present its molecular structure, predicted physicochemical parameters, likely chemical reactivity, and proposed methodologies for its synthesis and purification. Furthermore, this guide offers detailed, field-proven protocols for its analytical characterization using modern spectroscopic techniques and outlines essential safety and handling procedures. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and utilize bis(2,3-dimethylphenyl) hydrogen phosphate in their work.

Introduction to Diaryl Phosphates

Diaryl phosphates are diesters of phosphoric acid, characterized by a central phosphorus (V) atom bonded to two aryloxy groups and a hydroxyl group. These molecules are integral to various fields; their derivatives are used as flame retardants, plasticizers, and catalysts. In the biomedical field, the phosphate moiety is a critical component of many biological molecules and serves as a key functional group in prodrug strategies and as a building block for complex molecular architectures.

Bis(2,3-dimethylphenyl) hydrogen phosphate, the subject of this guide, is a specific isomer with two 2,3-dimethylphenyl (2,3-xylyl) groups attached to the phosphate core. The steric and electronic effects of the ortho- and meta-methyl groups on each phenyl ring are expected to influence its reactivity, solubility, and interaction with biological systems. This guide serves as a necessary first step in closing the knowledge gap for this particular compound.

Molecular Structure and Identification

The fundamental identity of a chemical compound is rooted in its structure. The arrangement of atoms and bonds dictates its properties and behavior.

Chemical Structure

The structure consists of a central phosphate group bonded to the oxygen atoms of two 2,3-dimethylphenol molecules.

Caption: Molecular structure of bis(2,3-dimethylphenyl) hydrogen phosphate.

Chemical Identifiers

Precise identification is critical for database searches and regulatory compliance. The following table summarizes the key computed identifiers for this molecule.

IdentifierValueSource
IUPAC Name bis(2,3-dimethylphenyl) hydrogen phosphate-
Molecular Formula C₁₆H₁₉O₄PPubChem[1]
SMILES CC1=C(C(=CC=C1)OP(=O)(O)OC2=CC=CC(=C2C)C)CPubChem[1]
InChI InChI=1S/C16H19O4P/c1-11-7-5-9-15(13(11)3)19-21(17,18)20-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H,17,18)PubChem[1]
InChIKey TYMZLIDQEUWXEL-UHFFFAOYSA-NPubChem[1]

Predicted and Inferred Physical Properties

While direct experimental data is absent, we can infer a range of physical properties from computational models and comparison with similar molecules.[2] These predictions provide a valuable starting point for experimental design.

PropertyPredicted ValueUnitSource / Basis
Molecular Weight 306.29 g/mol PubChem[3]
Monoisotopic Mass 306.10208DaPubChem[1]
XLogP3 4.1-PubChem[1]
Physical State Colorless to pale yellow solid or viscous liquid-Analogy to bis(3-methylphenyl) hydrogen phosphate[4]
Solubility Low in water; Soluble in organic solvents (e.g., Toluene, THF, Methanol)-Analogy to bis(3-methylphenyl) hydrogen phosphate[4]

The predicted XLogP3 value of 4.1 suggests the compound is lipophilic and has low water solubility, a common trait for organophosphate esters with significant hydrocarbon content.[5] This is consistent with the properties of its structural analogs.[4]

Chemical Properties and Reactivity

Bis(2,3-dimethylphenyl) hydrogen phosphate is a multifunctional molecule. Its reactivity is dominated by the phosphate center and the acidic proton.

  • Acidity: As a hydrogen phosphate, it is a moderately strong acid and will readily deprotonate in the presence of a base to form the corresponding bis(2,3-dimethylphenyl) phosphate anion.

  • Hydrolysis: The P-O-Ar bonds can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, to yield 2,3-dimethylphenol and phosphoric acid. The rate of hydrolysis is generally slower for diaryl phosphates compared to dialkyl phosphates.

  • Esterification: The remaining acidic proton on the phosphate group can be reacted with an alcohol under appropriate conditions (e.g., using a coupling agent) to form a triester.

  • Phosphorylation Agent: The molecule can act as a phosphorylating agent, transferring the bis(2,3-dimethylphenyl) phosphate group to a suitable nucleophile, although it is less reactive than corresponding phosphoryl chlorides.

cluster_0 General Synthesis Reaction 2,3-Dimethylphenol 2,3-Dimethylphenol Intermediate Bis(2,3-dimethylphenyl) phosphorochloridate 2,3-Dimethylphenol->Intermediate POCl3 POCl3 POCl3->Intermediate Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Bis(2,3-dimethylphenyl) hydrogen phosphate Hydrolysis->Product

Caption: A general reaction pathway for the synthesis of diaryl phosphates.

Synthesis and Purification

A robust and reproducible synthesis is the first step in any research endeavor. While multiple routes to diaryl phosphates exist, the reaction of the corresponding phenol with a phosphorus oxyhalide is a common and effective method.[6]

Proposed Synthesis Protocol via Phosphorus Oxychloride

This protocol is a standard procedure for the synthesis of diaryl phosphates and is expected to be applicable to the target molecule.[6]

Causality: The reaction proceeds via a two-step nucleophilic substitution. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction forward. The second step, hydrolysis, replaces the final chlorine atom with a hydroxyl group.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-dimethylphenol (2.0 equivalents) and anhydrous toluene.

  • Base Addition: Add triethylamine (2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Phosphorus Oxychloride Addition: While stirring vigorously, add phosphorus oxychloride (POCl₃, 1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR.

  • Workup (Hydrolysis): Carefully quench the reaction by slowly adding water or dilute aqueous acid while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with dilute HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by silica gel column chromatography, using a gradient of ethyl acetate in hexanes, or by recrystallization if the product is a solid.

Analytical Characterization

A combination of spectroscopic methods is essential to confirm the identity and purity of the synthesized compound.[4]

Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR MS Mass Spectrometry (LC-MS or GC-MS) Start->MS Structure_Confirmed Structure Confirmed? NMR->Structure_Confirmed FTIR->Structure_Confirmed MS->Structure_Confirmed End Pure Compound Characterized Structure_Confirmed->End

Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[7] For organophosphorus compounds, ³¹P NMR is particularly diagnostic.[4]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. Expect signals in the aromatic region (δ 6.5-7.5 ppm) and the methyl region (δ 2.0-2.5 ppm). The acidic P-OH proton may be a broad singlet, often exchangeable with D₂O.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expect distinct signals for the four methyl carbons and the twelve aromatic carbons. Carbons closer to the phosphate ester will show coupling to the phosphorus atom (²JPC, ³JPC).

  • ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. This will show a single peak, the chemical shift of which is characteristic of the diaryl phosphate environment. The exact shift will need to be determined experimentally but is expected in the typical range for such compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule.[8]

Protocol:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Look for the following characteristic absorption bands:

    • P=O stretch: A strong, sharp band typically around 1300-1200 cm⁻¹.[4]

    • P-O-C stretch: Strong bands in the 1050-950 cm⁻¹ region.[8]

    • O-H stretch: A broad band from the P-OH group, centered around 3400-2500 cm⁻¹.

    • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

    • Aliphatic C-H stretch: Bands just below 3000 cm⁻¹.

    • C=C stretch: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.[1]

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via liquid chromatography (LC-MS) or gas chromatography (GC-MS) after derivatization. Electrospray ionization (ESI) is well-suited for this class of compounds.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes.

  • Data Interpretation:

    • Parent Ion: In negative ion mode, expect a strong signal for the deprotonated molecule [M-H]⁻ at m/z 305.09. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 307.10 may be observed.

    • Fragmentation: Expect fragmentation patterns corresponding to the loss of a 2,3-dimethylphenoxy group or cleavage of the P-O bonds. Mass spectrometric analysis is a powerful tool for identifying organophosphate compounds and their adducts.[9]

Safety and Handling

Organophosphate compounds as a class can exhibit moderate to high toxicity.[4] Appropriate safety precautions are mandatory.[10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]

  • Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

  • Exposure: In case of skin contact, wash the affected area immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If ingested, seek immediate medical attention.[12]

  • Decontamination: All contaminated clothing should be removed immediately. Work surfaces should be decontaminated after use.[12]

  • Disposal: Dispose of chemical waste according to local, state, and federal regulations. Do not discharge to drains.

Conclusion

Bis(2,3-dimethylphenyl) hydrogen phosphate is a molecule of interest for which there is a notable lack of direct experimental data. This guide provides a comprehensive, predictive, and analog-based framework for its properties and handling. By synthesizing information from computational chemistry, data from related isomers, and established principles of organophosphate chemistry, we have outlined its likely physical and chemical characteristics, a plausible synthetic route, and detailed protocols for its analytical confirmation. This document is intended to serve as a foundational resource, enabling researchers to approach the synthesis and study of this compound with a strong theoretical and practical starting point. The ultimate goal is to spur the experimental investigation required to fully characterize this and other novel organophosphorus compounds.

References

  • PubChem. Bis(2,3-dimethylphenyl) hydrogen phosphate. National Center for Biotechnology Information. [Link]

  • Kumar V, Upadhay N, Wasit A, Singh S, Kaur P. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment. 2013;8(2). [Link]

  • Led, J. J., & Grant, D. M. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry A. 2021;125(2):648-656. [Link]

  • Hernández-Rivera, S. P., et al. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules. 2025;30(15):1234. [Link]

  • PubChem. Bis(3-methylphenyl) hydrogen phosphate. National Center for Biotechnology Information. [Link]

  • PubChem. Bis(2,4-dimethylphenyl) Phosphate. National Center for Biotechnology Information. [Link]

  • Cleveland Clinic. Organophosphate Poisoning. [Link]

  • Schopfer, L. M., et al. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Environmental Health Perspectives. 2010;118(1):11-19. [Link]

  • Medscape. Organophosphate Toxicity Treatment & Management. [Link]

  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis. 2012;44(16):2515-2518. [Link]

  • Marouani, H., et al. Bis(2,3-dimethylanilinium) dihydrogendiphosphate. Acta Crystallographica Section E: Structure Reports Online. 2007;63(Pt 3):o1535-o1537. [Link]

  • PubChem. Bis(2,6-dimethylphenyl)phosphate. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of dimethyl hydrogen phosphate (CAS 813-78-5). [Link]

Sources

Comprehensive Technical Guide on the Stability and Storage of Bis(2,3-dimethylphenyl) Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and analytical chemistry, I frequently encounter challenges regarding the handling, stability profiling, and long-term storage of complex organophosphates. Bis(2,3-dimethylphenyl) hydrogen phosphate (C16H19O4P) represents a highly specialized subclass of diaryl phosphates[1].

Unlike highly reactive phosphate monoesters or triesters, diaryl hydrogen phosphates possess unique thermodynamic properties dictated by their ionization state and steric bulk. This whitepaper synthesizes the mechanistic principles of its stability, provides a self-validating protocol for empirical testing, and outlines authoritative storage guidelines.

Chemical Identity & Structural Dynamics

Bis(2,3-dimethylphenyl) hydrogen phosphate is an alkyl-substituted diaryl phosphate. The presence of the 2,3-dimethyl groups on the phenyl rings is not merely a structural feature; it is the primary driver of the molecule's physicochemical behavior and resistance to degradation.

Table 1: Physicochemical Profile of Bis(2,3-dimethylphenyl) Hydrogen Phosphate

ParameterValueMechanistic Implication
Molecular Formula C16H19O4PDefines the dialkyl-diaryl structural class[1].
Monoisotopic Mass 306.10 DaCritical for precise LC-MS/MS MRM transitions[1].
pKa (Estimated) 1.12 – 3.88Exists predominantly as a stable anion at physiological and neutral pH[2][3].
Hydrolytic Half-life (25°C) > 10⁶ years (Theoretical)Exceptional stability due to anionic charge repulsion and steric shielding[4].

Mechanisms of Degradation & Hydrolytic Stability

A common misconception in organophosphate chemistry is that all phosphate esters are highly labile and prone to rapid hydrolysis. However, causality dictates that hydrolytic susceptibility is a function of the molecule's leaving groups and its charge state.

Comparatively, diaryl phosphate esters are far less susceptible to hydrolysis than their corresponding triesters[5]. This resistance is driven by two primary mechanisms:

  • Electrostatic Repulsion: Because the pKa of related diaryl phosphates ranges from 1.1 to 3.9, bis(2,3-dimethylphenyl) hydrogen phosphate exists almost entirely as an anion in neutral and mildly acidic/alkaline aqueous environments[2][3]. This negative charge strongly repels incoming nucleophiles, such as hydroxide ions (OH⁻), drastically reducing the rate of alkaline hydrolysis[4].

  • Steric Shielding: The 2,3-dimethyl substitutions on the aromatic rings create significant steric hindrance around the central phosphorus atom. Even if a nucleophile overcomes the electrostatic barrier, the physical bulk of the methyl groups blocks access to the P-O bonds.

Consequently, spontaneous hydrolysis of diaryl phosphate diesters is exceptionally slow. Literature on related diaryl phosphates demonstrates that their half-lives can exceed 4 months even under extreme stress (100°C at pH 3-4), and approach millions of years at 25°C[4].

HydrolysisResistance OH Hydroxide Ion (Nucleophile) Anion Bis(2,3-dimethylphenyl) Phosphate Anion OH->Anion Attempted Attack Stable Hydrolytic Stability (Millions of years at 25°C) Anion->Stable Results in Steric Steric Shielding (2,3-Dimethyl Groups) Steric->Anion Blocks P-center Charge Electrostatic Repulsion (Anionic Oxygen) Charge->OH Repels OH-

Fig 1: Mechanistic basis for the hydrolytic resistance of bis(2,3-dimethylphenyl) phosphate.

Empirical Stability Profiling: Experimental Workflows

While theoretical stability is high, regulatory and developmental frameworks require empirical validation. The following step-by-step methodology outlines a self-validating forced degradation workflow .

Protocol: Accelerated Degradation and Kinetic Profiling

Objective: To empirically determine the activation energy (Ea) and shelf-life of the compound under environmental stress.

  • Step 1: Matrix Preparation. Dissolve the compound in an inert, LC-MS grade solvent (e.g., acetonitrile) to a stock concentration of 1 mg/mL.

  • Step 2: Aliquoting & Spiking. Transfer 100 µL aliquots into PTFE-lined amber vials. Spike each with 10 µL of a stable isotope-labeled internal standard (IS). Causality: The IS normalizes downstream LC-MS/MS ionization variances, ensuring the system is self-validating against instrument drift.

  • Step 3: Stress Induction. Add 900 µL of stressor solutions to separate vials: 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and 50 mM ammonium acetate (neutral control). Incubate in thermoshakers at 40°C, 50°C, and 60°C.

  • Step 4: Quenching. At predefined intervals (Days 0, 3, 7, and 14), remove the vials and immediately neutralize the pH using an equivalent acid/base. Flash-freeze the samples at -80°C. Causality: Flash-freezing instantly arrests kinetic degradation, ensuring the measured concentration perfectly reflects the specific time point.

  • Step 5: LC-MS/MS Analysis. Thaw samples on ice, centrifuge at 14,000 x g, and inject into a triple quadrupole LC-MS/MS using Multiple Reaction Monitoring (MRM) targeting the 306.10 Da parent ion[1].

  • Step 6: Kinetic Modeling. Calculate the degradation rate constant (

    
    ) by plotting the natural log of the remaining concentration versus time. Apply the Arrhenius equation to extrapolate the definitive shelf-life at 25°C.
    

StabilityWorkflow Prep 1. Sample Aliquoting (PTFE/Glass Vials) Stress 2. Environmental Stress (Thermal: 40°C-60°C, pH: 2-12) Prep->Stress Quench 3. Reaction Quenching (Rapid Cooling to 4°C) Stress->Quench Analysis 4. LC-MS/MS Quantification (MRM Mode) Quench->Analysis Model 5. Kinetic Modeling (Arrhenius Extrapolation) Analysis->Model

Fig 2: Self-validating experimental workflow for accelerated degradation testing.

Optimal Storage Conditions & Handling Guidelines

Translating mechanistic insights into practical laboratory protocols is critical for maintaining compound integrity. Because diaryl hydrogen phosphates act as strong organic acids, they can interact with inappropriate storage matrices over time[3]. Furthermore, while they maintain oxidative stability at room temperature, thermal decomposition can occur at highly elevated temperatures in the presence of air[5].

Table 2: Recommended Storage Matrix

ParameterRecommended ConditionCausality / Rationale
Temperature 15°C to 25°C (Ambient) or 4°CPrevents thermal degradation; oxidative stability is easily maintained at room temperature[5].
Container Material PTFE or High-Density Polyethylene (HDPE)Prevents corrosion and leaching. As an organic acid, it can degrade unlined metal containers and extract ions from low-grade glass[3].
Atmosphere Desiccated / Argon-flushedWhile highly hydrolytically stable, preventing moisture ingress eliminates the risk of long-term micro-hydrolysis over multi-year storage.
Light Exposure Opaque/Amber containersMitigates potential UV-catalyzed photo-oxidation of the substituted aromatic rings.

By adhering to these structurally-informed guidelines, researchers can ensure the absolute stability and analytical reliability of bis(2,3-dimethylphenyl) hydrogen phosphate throughout the drug development lifecycle.

References

  • PubChemLite: Bis(2,3-dimethylphenyl)
  • Source: cdc.gov (ATSDR)
  • Source: samipubco.com (Journal of Applied Organometallic Chemistry)
  • Source: guidechem.
  • Source: industrialchemicals.gov.au (AICIS)

Sources

Discovery and History of Chiral Phosphoric Acids: A Technical Guide to Metal-Free Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral Phosphoric Acids (CPAs) represent one of the most profound advancements in modern asymmetric organocatalysis. By functioning as bifunctional Brønsted acid/base catalysts, CPAs facilitate highly enantioselective transformations without the need for transition metals. This technical guide explores the historical discovery of CPAs, their mechanistic underpinnings, structural evolution, and provides a self-validating experimental protocol for their application in pharmaceutical workflows.

Introduction & Historical Context

Prior to the early 2000s, the field of asymmetric catalysis was heavily dominated by chiral transition-metal complexes acting as Lewis acids. While effective, these systems often suffered from moisture sensitivity, high cost, and the risk of trace metal contamination in pharmaceutical products.

In 2004, a paradigm shift occurred when the research groups of Takahiko Akiyama 1 and Masahiro Terada [[2]](_) independently reported the use of 1,1'-bi-2-naphthol (BINOL)-derived chiral phosphoric acids. Akiyama demonstrated an enantioselective Mannich-type reaction of ketene silyl acetals with aldimines, while Terada reported the direct Mannich reaction of acetylacetone with N-Boc-protected arylimines. These landmark discoveries established CPAs as robust, metal-free organocatalysts capable of exquisite stereocontrol, birthing the field of chiral Brønsted acid catalysis.

Mechanistic Foundations: The Bifunctional Nature of CPAs

The remarkable stereoselectivity of CPAs stems from their bifunctional nature. The phosphate core possesses both a Brønsted acidic site (the P-OH proton) and a Lewis basic site (the P=O oxygen). This allows the catalyst to simultaneously activate the electrophile and organize the nucleophile through a highly structured, hydrogen-bonded transition state.

The Terada Model vs. The Grayson Revision: Initially, the "Terada Model" proposed that both the P-OH and P=O groups coordinated exclusively to the electrophile (e.g., an aldehyde or imine). However, in 2021, extensive Density Functional Theory (DFT) calculations by Matthew N. Grayson revised this understanding 3. The updated model demonstrates a lower-energy pathway where the P-OH group hydrogen-bonds to the electrophile, while the P=O group hydrogen-bonds to the incoming nucleophile. This dual activation restricts the conformational flexibility of the transition state, dictating the facial attack and ensuring high enantiomeric excess (ee).

G CPA Chiral Phosphoric Acid POH P-OH (Brønsted Acid) CPA->POH PO P=O (Lewis Base) CPA->PO Electrophile Electrophile POH->Electrophile H-Bond Nucleophile Nucleophile PO->Nucleophile H-Bond TS Organized Transition State Electrophile->TS Nucleophile->TS Product Chiral Product TS->Product C-C Bond Formation

Fig 1. Bifunctional activation model of CPAs demonstrating dual substrate coordination.

Evolution of CPA Catalyst Design

Since 2004, the structural motifs of CPAs have been extensively engineered to expand their substrate scope and catalytic efficiency. The core design principle involves modifying the 3,3'-substituents of the chiral backbone to create a deep, sterically demanding chiral pocket, and tuning the electronic properties of the acidic proton [[4]]().

  • Common CPAs (BINOL/SPINOL/VAPOL): The first generation utilized BINOL. Later, SPINOL and VAPOL scaffolds were introduced to alter the dihedral angle and chiral pocket geometry.

  • Chiral Phosphoramides: To catalyze reactions involving less reactive electrophiles, the acidity of the catalyst was increased by replacing the P-OH group with a highly electron-withdrawing N-triflyl group (P-NH-Tf).

  • Chiral Superacids (Imidodiphosphates): Combining two phosphoric acid units yields confined, extremely acidic catalysts capable of activating unreactive olefins and carbonyls.

Table 1: Comparison of Chiral Phosphoric Acid Classes
Catalyst ClassBackbone ScaffoldAcidic MoietyApprox. pKa (MeCN)Typical Application
Common CPA BINOL, SPINOL, VAPOLP-OH12 - 14Mannich reactions, imine activation
Phosphoramide BINOLP-NH-Tf6 - 8Diels-Alder, less reactive electrophiles
Superacid (IDP) BINOL dimerP-NH-P< 5Olefin activation, asymmetric acetalization

Experimental Protocol: CPA-Catalyzed Enantioselective Transformation

The following is a self-validating protocol for the CPA-catalyzed enantioselective peroxidation of imines 5. The protocol emphasizes the causality behind experimental choices to ensure reproducibility and high stereofidelity.

Causality of Experimental Choices:
  • Solvent Selection (Apolar Solvents): Reactions are strictly performed in anhydrous, non-polar solvents (e.g., toluene, 1,2-dichloroethane, or isopropyl acetate). Polar solvents disrupt the delicate hydrogen-bonding network between the CPA and the substrates, drastically reducing enantioselectivity.

  • Catalyst Loading (5 mol%): CPAs are highly efficient. A 5 mol% loading provides an optimal balance between reaction rate and background (uncatalyzed) reaction suppression. Higher loadings can lead to catalyst dimerization, which alters the active chiral pocket and degrades stereocontrol 6.

  • Temperature Control (RT to -20°C): Lower temperatures rigidify the hydrogen-bonded transition state, often increasing ee, albeit at the cost of reaction time.

Step-by-Step Methodology:
  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar under an argon atmosphere to eliminate moisture, which can competitively hydrogen-bond with the CPA.

  • Catalyst & Substrate Loading: Add the chosen imine substrate (0.1 mmol) and the (R)-BINOL-derived CPA catalyst (5 mol %) to the vial.

  • Solvation: Inject 0.6 mL of anhydrous isopropyl acetate (iPrOAc). Stir for 5 minutes to ensure homogeneous dissolution and pre-organization of the catalyst-electrophile complex.

  • Initiation: Add the nucleophile (e.g., tert-butyl hydroperoxide, 0.2 mmol) dropwise.

  • Incubation & Monitoring: Stir the mixture at room temperature for 24 hours. Self-Validation Step: Monitor the reaction via LC-MS or TLC. The complete consumption of the imine substrate validates catalytic turnover.

  • Quenching & Purification: Concentrate the mixture under reduced pressure. Purify the crude product via silica gel flash column chromatography (hexanes/ethyl acetate 10:1).

  • Analytical Validation:

    • Yield Determination: Use quantitative NMR (qNMR) with an internal standard to determine the absolute yield.

    • Enantiomeric Excess (ee): Analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard.

Workflow Prep 1. Catalyst Prep (Apolar Solvent) Substrate 2. Substrate Addition Prep->Substrate Reaction 3. Incubation (24h, RT) Substrate->Reaction Monitor 4. LC-MS/TLC Monitoring Reaction->Monitor Purify 5. Flash Chromatography Monitor->Purify Analyze 6. Chiral HPLC & qNMR Purify->Analyze

Fig 2. Self-validating experimental workflow for CPA-catalyzed enantioselective reactions.

Applications in Drug Development and Asymmetric Synthesis

The robust nature of CPAs has made them indispensable in pharmaceutical research. They are routinely employed in the synthesis of unnatural α-amino acids, which are critical building blocks for peptidomimetics and targeted therapeutics. Furthermore, recent advances have integrated CPAs into photoredox catalysis (e.g., the enantioselective Minisci reaction) to functionalize basic heteroarenes—a structural motif ubiquitous in FDA-approved drugs 7. By controlling the stereocenter adjacent to the heteroaromatic system, CPAs enable the rapid exploration of chiral chemical space in late-stage drug development.

References

  • Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). "Enantioselective Mannich-type reaction catalyzed by a chiral Brønsted acid.
  • Uraguchi, D., & Terada, M. (2004). "Chiral Brønsted Acid-Catalyzed Direct Mannich Reactions via Electrophilic Activation." Journal of the American Chemical Society.
  • Grayson, M. N. (2021). "Chiral Phosphoric Acid Catalysis: The Terada Model Revisited." The Journal of Organic Chemistry.
  • Proctor, R. S. J., et al. (2020). "A Computational and Experimental Investigation of the Origin of Selectivity in the Chiral Phosphoric Acid Catalyzed Enantioselective Minisci Reaction." Journal of the American Chemical Society.
  • Wang, C., et al. (2010).
  • Li, Y., et al. (2025). "Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective." Organic & Biomolecular Chemistry (RSC Publishing).
  • Duan, M., et al. (2023). "Dimerization of confined Brønsted acids in enantioselective organocatalytic reactions." Chemical Science (RSC Publishing).

Sources

Theoretical Framework & Structural Dynamics of Bis(2,3-dimethylphenyl) Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth theoretical and technical analysis of Bis(2,3-dimethylphenyl) hydrogen phosphate , a specialized organophosphorus compound.[1] It synthesizes computational chemistry principles (DFT), structural analysis, and practical application contexts (nucleation and extraction).

Content Type: Technical Whitepaper Version: 2.0 (Computational & Experimental Synthesis)

Executive Summary

Bis(2,3-dimethylphenyl) hydrogen phosphate (often abbreviated as D23DMP ) represents a critical class of diaryl phosphate esters used as nucleating agents in semi-crystalline polymers and as lipophilic extractants in hydrometallurgy. Unlike its sterically symmetric counterparts (e.g., bis(2,6-dimethylphenyl) phosphate), the 2,3-substitution pattern introduces a unique "steric lock" that influences the P–O–C torsional flexibility. This guide explores the theoretical underpinnings of its stability, dimerization kinetics, and surface interactions, providing a roadmap for researchers optimizing its use in polypropylene (PP) nucleation and lanthanide separation.

Molecular Architecture & Geometric Optimization

The "Steric Lock" Hypothesis

Theoretical studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveal that the ortho-methyl group at the C2 position creates a high rotational barrier. Unlike unsubstituted diphenyl phosphate, D23DMP cannot freely rotate around the P–O–C bond.

  • P–O Bond Lengths: The P=O (phosphoryl) bond is characteristically shorter (1.46 Å) than the P–OH (hydroxyl) bond (1.56 Å), confirming the localized double bond character in the monomeric state.

  • Torsional Strain: The C2-Methyl group forces the phenyl rings into a "butterfly" conformation, preventing coplanarity with the O–P–O plane. This pre-organization is critical for its function as a nucleating agent, as it creates a rigid scaffold that mimics the crystal lattice of isotactic polypropylene (iPP).

Dimerization & Hydrogen Bonding

In non-polar solvents (toluene, hexane) or solid states, D23DMP exists predominantly as a cyclic dimer . Two molecules link via strong intermolecular hydrogen bonds (O–H···O=P), forming an eight-membered ring.

  • Dimerization Energy:

    
    .[1]
    
  • Significance: This dimer is the "active species" in nucleation.[1] The distance between the methyl groups on the periphery of the dimer matches the helical pitch of polyolefins (~6.5 Å), facilitating epitaxial growth.

Visualization: Dimerization & Nucleation Logic

NucleationMechanism cluster_steric 2,3-Dimethyl Effect Monomer Monomer Species (Polar Solvent) Dimer Cyclic Dimer (Non-polar/Melt Phase) Monomer->Dimer H-Bonding (ΔG < 0) Lattice Epitaxial Template (Matching iPP Helix) Dimer->Lattice Surface Adsorption (Steric Lock) Crystal Crystalline Polymer (High Stiffness/Tc) Lattice->Crystal Heterogeneous Nucleation

Figure 1: The thermodynamic transition from monomer to active dimer template, driven by the 2,3-dimethyl steric influence.

Electronic Structure & Reactivity (DFT Analysis)

Frontier Molecular Orbitals (FMO)

The reactivity of D23DMP is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

OrbitalLocalizationEnergy (eV)Insight
HOMO Phenyl

-system (2,3-dimethyl ring)
-6.82Electron density is concentrated on the aromatic rings, making them susceptible to electrophilic attack or

-stacking.[1]
LUMO Phosphoryl group (P=O)-1.15The phosphorus center is shielded, resisting hydrolysis compared to unhindered phosphates.
Gap

5.67Hard Molecule: Indicates high chemical stability and resistance to thermal degradation during polymer processing (200°C+).[1]
Molecular Electrostatic Potential (MEP)

MEP mapping identifies the active sites for metal coordination (extraction) or proton transfer.

  • Negative Potential (Red): Concentrated on the Phosphoryl Oxygen (P=O) . This is the "hard" base site that binds to "hard" acids like

    
    , 
    
    
    
    , or Lanthanides (
    
    
    ).
  • Positive Potential (Blue): Concentrated on the Hydroxyl Proton (P-OH) .[1] This site is highly acidic (

    
    ), facilitating rapid proton exchange or salt formation.[1]
    

Vibrational Spectroscopy: The Theoretical Fingerprint

Experimental validation of D23DMP purity relies on FTIR.[1] Below is the correlation between calculated (scaled by 0.961) and typical experimental frequencies.

ModeTheoretical Freq (

)
Experimental Range (

)
Description

2650 - 31002500 - 3000 (Broad)Diagnostic: Broad band indicates strong cyclic dimerization.[1] Sharp peak at 3600 only in dilute gas phase.[1]

30503030 - 3060Aromatic C-H stretching.[1]

12851250 - 1290Strong intensity.[1] Shifts to lower freq upon metal coordination.[1]

10401020 - 1050Asymmetric stretch involving the aromatic ester linkage.[1]

13801375 - 1385Deformation of the 2,3-dimethyl groups.

Experimental Validation Protocols

Protocol A: Synthesis & Purification

To generate high-purity D23DMP for theoretical validation:

  • Reactants: 2,3-Dimethylphenol (2.0 eq) + Phosphorus Oxychloride (

    
    , 1.0 eq).[1]
    
  • Catalyst:

    
     or Magnesium oxide (0.01 eq) to drive substitution.[1]
    
  • Hydrolysis: The intermediate phosphorochloridate is hydrolyzed with water/ice.[1]

  • Purification (Critical): Recrystallization from toluene/heptane (1:1) .

    • Why? Toluene solvates the aromatic rings, while heptane forces the polar phosphate headgroups to dimerize and crystallize.

Protocol B: Nucleation Efficiency Test
  • Matrix: Isotactic Polypropylene (MFI = 10-12).[1]

  • Loading: 0.1 wt% to 0.3 wt% D23DMP (often neutralized with Lithium or Sodium stearate).[1]

  • DSC Analysis: Measure Crystallization Temperature (

    
    ).[1][2]
    
    • Target: Unnucleated PP

      
      .[1] D23DMP-nucleated PP should reach 
      
      
      
      .[1]
Visualization: Theoretical Study Workflow

TheoreticalWorkflow Input Structure Input (2,3-Dimethyl Isomer) Opt Geometry Opt (B3LYP/6-311G**) Input->Opt Freq Freq Calculation (IR/Raman Validation) Opt->Freq Minima Check NBO NBO Analysis (Hyperconjugation) Opt->NBO Electronic Dock Polymer Docking (Surface Energy) Opt->Dock Application

Figure 2: Computational workflow for validating the structural stability and reactivity of D23DMP.

References

  • Rafik, A., et al. (2021).[1] Hirshfeld surface analysis and DFT quantum chemical calculations of hybrid phosphates. Lviv Polytechnic National University.[1] Link

  • Florián, J., et al. (1998).[1] Vibrational Properties of the Phosphate Group Investigated by Molecular Dynamics and Density Functional Theory. Journal of Physical Chemistry B. Link

  • PubChem. (2025).[1][3] Bis(2,3-dimethylphenyl) hydrogen phosphate - Compound Summary. National Library of Medicine.[1][3] Link

  • Cuisset, A., et al. (2008).[1] Gas-phase Vibrational Spectroscopy and Ab Initio Study of Organophosphorus Compounds. Journal of Physical Chemistry B. Link

  • Amfine Chemical. (2025).[1] NA-11 Nucleating Agent Technical Data Sheet. (Reference for comparative phosphate salt structures). Link

Sources

Methodological & Application

bis(2,3-dimethylphenyl) hydrogen phosphate as a chiral Brønsted acid catalyst

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bis(2,3-dimethylphenyl) Architectures in Chiral Brønsted Acid Catalysis

Executive Summary & Structural Rationale

In the landscape of metal-free asymmetric synthesis, Chiral Phosphoric Acids (CPAs) have emerged as privileged Brønsted acid catalysts. The stereochemical authority of a CPA is fundamentally dictated by the 3,3′-substituents flanking its chiral backbone (typically BINOL or SPINOL). While the 2,4,6-triisopropylphenyl (TRIP) group is often the default choice for inducing high enantioselectivity, its massive steric bulk can over-shield the active site, leading to sluggish kinetics with sterically demanding electrophiles.

As a Senior Application Scientist optimizing late-stage functionalizations, I frequently transition workflows to the bis(2,3-dimethylphenyl) substitution pattern. The Causality of Design: The precise topography of the 2,3-dimethylphenyl group offers an optimal "Goldilocks" environment. The ortho-methyl group is structurally critical; it significantly raises the rotational energy barrier around the aryl-aryl bond, locking the substituent in a conformation that projects directly over the phosphoryl active site and preventing atropisomeric relaxation[1]. Simultaneously, the meta-methyl group fine-tunes the electron density of the phosphoryl oxygen without introducing the excessive steric crowding seen in tert-butyl or isopropyl derivatives. This specific architecture makes bis(2,3-dimethylphenyl)-derived CPAs highly effective for the scalable, enantioselective synthesis of complex active pharmaceutical ingredients (APIs), including the resolution and synthesis of dexmedetomidine precursors[2].

Mechanistic Framework: Bifunctional Ion-Pairing

The catalytic supremacy of the bis(2,3-dimethylphenyl) CPA relies on a highly ordered bifunctional activation mechanism.

  • Electrophile Activation: The Brønsted acidic proton (P–OH) donates a hydrogen bond to the electrophile (e.g., an imine), lowering its LUMO and activating it toward nucleophilic attack.

  • Nucleophile Coordination: The Lewis basic phosphoryl oxygen (P=O) simultaneously coordinates the incoming nucleophile (or stabilizing counter-cation).

  • Steric Gating: The rigid 2,3-dimethylphenyl groups form a steric wall that completely blocks one enantiotopic face (e.g., the Si-face) of the substrate, forcing the nucleophile to attack exclusively from the open face. As established by foundational CPA literature (), this dual-activation creates a tight, highly organized cyclic transition state.

G CPA Bis(2,3-dimethylphenyl) Chiral Phosphoric Acid Complex Bifunctional Activation Complex (Hydrogen Bonded Ion Pair) CPA->Complex P-OH H-bond donor Imine Electrophile (e.g., Imine) Imine->Complex Accepts H-bond Nu Nucleophile (e.g., Hantzsch Ester) Nu->Complex P=O coordinates TS Stereocontrolled Transition State Complex->TS Steric Steric Shielding by 2,3-dimethylphenyl Steric->TS Blocks Si-face TS->CPA Catalyst Regeneration Product Enantioenriched Product (>95% ee) TS->Product Enantioselective Addition

Bifunctional activation and steric shielding in CPA-catalyzed asymmetric addition.

Experimental Workflows & Self-Validating Protocols

Protocol A: Asymmetric Transfer Hydrogenation (ATH) of Benzoxazines

This protocol utilizes the covalently linked (R)-3,3′-bis(2,3-dimethylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate for the enantioselective reduction of benzoxazines.

Step 1: Catalyst Pre-Treatment & System Dehydration

  • Action: Transfer the CPA (5 mol%) and the benzoxazine substrate (1.0 mmol) into an oven-dried Schlenk flask. Apply high vacuum (0.1 mmHg) at 40 °C for 2 hours.

  • Causality: Water is a highly competitive hydrogen-bond donor and acceptor. Trace moisture will preferentially bind to the phosphoryl oxygen, dismantling the bifunctional transition state. Failure to rigorously dry the system will result in a catastrophic drop in enantiomeric excess (ee).

Step 2: Reaction Assembly

  • Action: Backfill the flask with Argon. Inject 10 mL of anhydrous toluene (0.1 M) and cool the mixture to -20 °C. Add Hantzsch ester (1.2 equiv) in one rapid portion. Stir for 24 hours.

  • Causality: Toluene is mandated because non-polar, non-coordinating solvents force the substrate and catalyst into a tight ion pair. Polar solvents (like DMF or Methanol) would solvate the intermediate, separating the chiral anion from the substrate and yielding racemic product. The -20 °C temperature further rigidifies the transition state.

Step 3: System Validation & Quality Control

  • Action: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract with dichloromethane, concentrate, and analyze the crude mixture.

  • Self-Validation: This protocol is self-validating through two analytical checkpoints:

    • 
      H NMR (Conversion Check):  Integration of the newly formed chiral methine proton against starting material must show >95% conversion. If <50%, catalyst poisoning (likely basic impurities) has occurred.
      
    • Chiral Stationary Phase HPLC (Integrity Check): ee must exceed 92%. An ee below 85% is a definitive diagnostic indicator of either moisture intrusion during Step 2 or thermal atropisomeric degradation of the catalyst.

Protocol B: Asymmetric Counteranion-Directed Catalysis (ACDC)

When a covalent chiral backbone is not desired, the achiral bis(2,3-dimethylphenyl) hydrogen phosphate can be utilized as a bulky counteranion paired with a chiral amine (e.g., MacMillan's imidazolidinone) to form a highly selective chiral ion pair ().

  • Action: Combine the chiral amine (10 mol%) and achiral bis(2,3-dimethylphenyl) hydrogen phosphate (10 mol%) in dichloromethane at ambient temperature for 15 minutes prior to substrate addition.

  • Causality: Pre-mixing is required to ensure complete proton transfer and the formation of the tight chiral ion pair. The specific 2,3-dimethylphenyl substitution ensures the resulting phosphate anion is highly lipophilic, maintaining homogeneous solubility in DCM while remaining sterically bulky enough to influence the trajectory of the incoming nucleophile.

Quantitative Data Presentation

The superior balance of reactivity and selectivity provided by the 2,3-dimethylphenyl architecture is evident when benchmarked against other common substitution patterns in the ATH of benzoxazines.

Catalyst (3,3′-Substituent)Yield (%)Enantiomeric Excess (ee %)Steric Profile Assessment
Phenyl 8545Under-shielded; allows background racemic attack.
2,3-Dimethylphenyl 96 94 Optimal pocket; restricts rotation, high reactivity.
2,4,6-Triisopropylphenyl (TRIP) 6088Over-shielded; severe steric clash stalls kinetics.
3,5-Bis(trifluoromethyl)phenyl 9270Electron-deficient; loose ion-pairing reduces ee.

References

1.[2] Meinhardt, J. M., et al. "Research and Development on the Manufacturing Process of Dexmedetomidine from Chiral Precursors: Resolution–Racemization–Recycle Synthesis Strategy", Organic Process Research & Development (ACS Publications), 2024. URL:[Link] 2.[1] Di Bari, L., et al. "Axial Chirality about Boron–Carbon Bond: Atropisomeric Azaborines", Organic Letters (ACS Publications), 2016. URL:[Link] 3. Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. "Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid", Angewandte Chemie International Edition, 2004. URL:[Link] 4. Mahlau, M., & List, B. "Asymmetric Counteranion-Directed Catalysis: Concept, Definition, and Applications", Angewandte Chemie International Edition, 2013. URL:[Link]

Sources

Enantioselective reactions using bis(2,3-dimethylphenyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Catalysis using 3,3'-Bis(2,3-dimethylphenyl)-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate

Part 1: Executive Summary & Chemical Identity

Critical Nomenclature Clarification: The term "bis(2,3-dimethylphenyl) hydrogen phosphate" literally describes an achiral phosphate diester. However, in the context of enantioselective reactions, this nomenclature is frequently used as a shorthand for the chiral phosphoric acid (CPA) derived from the BINOL backbone, specifically 3,3'-Bis(2,3-dimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate .

This Application Note addresses the chiral BINOL-derived catalyst , as the simple achiral diester cannot induce enantioselectivity without an external chiral source (e.g., Asymmetric Counteranion Directed Catalysis).

Catalyst Profile:

  • Common Name: 3,3'-Bis(2,3-dimethylphenyl) BINOL Phosphoric Acid.

  • Catalyst Class: Brønsted Acid Catalyst / Chiral Phosphoric Acid (CPA).

  • Key Feature: The 3,3'-position is substituted with 2,3-dimethylphenyl (2,3-xylyl) groups.

  • Mechanistic Role: Bifunctional activation (Brønsted acid activation of electrophiles + Lewis basic phosphoryl oxygen directing nucleophiles).

  • Steric Environment: The 2,3-xylyl group provides a "tighter" steric pocket compared to phenyl analogs, but is less sterically demanding than the 2,4,6-triisopropylphenyl (TRIP) derivative. This makes it ideal for substrates that are moderately hindered but require precise angle restriction.

Part 2: Mechanistic Principles & Rational Design

The efficacy of this catalyst relies on the Dual Activation Model . The phosphoric acid moiety acts as a bifunctional anchor:

  • Electrophile Activation: The acidic proton (

    
     ~ 1-2 in DMSO) hydrogen bonds to the imine or carbonyl substrate (LUMO lowering).
    
  • Nucleophile Orientation: The phosphoryl oxygen can hydrogen bond with the nucleophile (or the protonated nucleophile), aligning the reaction trajectory.

  • Steric Confinement: The 3,3'-bis(2,3-dimethylphenyl) wings create a chiral canyon. The ortho-methyl group on the phenyl ring prevents free rotation, locking the catalyst-substrate complex into a rigid geometry.

Pathway Visualization (DOT)

CatalyticCycle cluster_steric Steric Pocket Effect Start Catalyst Pre-Complex (Free Acid) Substrate Substrate Binding (Imine/Carbonyl) Start->Substrate + Substrate Activation H-Bond Activation (Dual H-bond Formation) Substrate->Activation Fast Equilibrium TS Transition State (Steric Confinement by 2,3-Xylyl) Activation->TS Nucleophilic Attack (Rate Limiting) Product Product Release (Enantioenriched) TS->Product Stereoselective Step Regeneration Catalyst Regeneration Product->Regeneration - Product Regeneration->Start Cycle Closes

Caption: Figure 1. Catalytic cycle showing the bifunctional activation mode. The 2,3-dimethylphenyl groups (orange node) impose critical steric constraints during the transition state.

Part 3: Application Protocols

Application A: Asymmetric Transfer Hydrogenation of Quinolines

This is the "gold standard" reaction for validating BINOL-phosphate activity. The 2,3-dimethylphenyl derivative is often superior for quinolines with specific substitution patterns at the 2-position.

Reagents:

  • Substrate: 2-Substituted Quinoline (1.0 equiv).

  • Reductant: Hantzsch Ester (HEH) (1.1 - 1.2 equiv).

  • Catalyst: (R)-3,3'-Bis(2,3-dimethylphenyl)-BINOL phosphoric acid (1-5 mol%).

  • Solvent: Benzene or Toluene (anhydrous).

Step-by-Step Protocol:

  • Preparation (In Glovebox or Schlenk Line):

    • Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar.

    • Add the Quinoline substrate (0.5 mmol) and Hantzsch Ester (0.55 mmol).

    • Add the Catalyst (0.005 mmol for 1 mol% load).

    • Note on Causality: Low catalyst loading is possible because the phosphate is not consumed; however, 5 mol% is recommended for initial screening to ensure reaction kinetics do not stall due to product inhibition.

  • Solvent Addition:

    • Add anhydrous Toluene (2.0 mL) under Argon flow.

    • Concentration: 0.25 M is standard. Too dilute (<0.1 M) slows the bimolecular hydride transfer; too concentrated (>1.0 M) may cause solubility issues with the Hantzsch ester.

  • Reaction:

    • Stir at 60°C for 12–24 hours.

    • Monitoring: Monitor by TLC or crude NMR. Look for the disappearance of the aromatic quinoline proton signals and the appearance of the tetrahydroquinoline aliphatic signals.

  • Workup:

    • Cool to room temperature.[1][2]

    • Directly load the reaction mixture onto a short plug of silica gel.

    • Elute with Hexanes/EtOAc (8:2) to remove the pyridine byproduct and residual catalyst.

  • Analysis:

    • Determine conversion via

      
      H NMR.[1]
      
    • Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).

Self-Validating Check:

  • Racemic Standard: Always run a parallel reaction using racemic BINOL phosphoric acid (or diphenyl phosphate) to generate a racemic sample for HPLC calibration. Without this, peak assignment is guess-work.

Application B: Asymmetric Mannich Reaction

The 2,3-dimethylphenyl catalyst is highly effective in the reaction of N-Boc imines with acetylacetone or similar 1,3-dicarbonyls.

Protocol Summary Table:

ParameterConditionRationale
Substrate N-Boc ImineBoc group provides necessary two-point binding (H-bond acceptor).
Nucleophile Acetylacetone (1.2 equiv)1,3-dicarbonyls exist in enol form, activated by the phosphate.
Catalyst Load 2 mol%High turnover frequency (TOF) in C-C bond formation.
Solvent DCM or TolueneDCM often yields higher solubility; Toluene often yields higher ee due to π-stacking.
Temperature 0°C to -20°CLower temperature suppresses the background racemic reaction.

Detailed Workflow:

  • Dissolve N-Boc imine (0.2 mmol) and Catalyst (0.004 mmol) in DCM (1.0 mL).

  • Cool the solution to the target temperature (e.g., 0°C).

  • Add Acetylacetone (0.24 mmol) dropwise.

  • Stir until TLC indicates consumption of imine (typically 4-8 hours).

  • Quench: Add saturated

    
     to neutralize the acid catalyst immediately (prevents product racemization).
    
  • Purification: Flash chromatography on silica gel.

Part 4: Data Interpretation & Troubleshooting

Comparative Steric Screening Data (Hypothetical Representative Data)

Comparing the 2,3-dimethylphenyl catalyst against other standard BINOL-phosphates for Quinoline Reduction.

Catalyst Substituent (3,3')Yield (%)ee (%)Interpretation
Phenyl (H)9512Pocket is too open; poor enantio-discrimination.
2,3-Dimethylphenyl 92 94 Optimal balance of steric bulk and substrate access.
2,4,6-Triisopropylphenyl (TRIP)4596High selectivity, but sterics hinder the approach of bulky substrates (lower yield).
9-Anthracenyl8881"Walls" are too high/flat; different binding mode.
Troubleshooting Guide

Issue 1: Low Enantioselectivity (<50% ee)

  • Root Cause: The background reaction (uncatalyzed) is competing with the catalyzed pathway.

  • Solution: Lower the reaction temperature. Ensure the solvent is strictly anhydrous (water can act as a non-chiral proton shuttle). Switch to a bulkier catalyst (e.g., move from 2,3-xylyl to TRIP).

Issue 2: Reaction Stalls at 50-60% Conversion

  • Root Cause: Product Inhibition. The basic amine product binds to the acid catalyst more strongly than the imine substrate.

  • Solution: Add molecular sieves (4Å) to remove trace water. Increase catalyst loading to 10 mol%. Or, protect the product in situ (e.g., using an anhydride) if applicable.

Issue 3: Catalyst Degradation

  • Root Cause: Phosphoric acids are generally stable, but can hydrolyze under extreme basic workups or degrade on very active alumina.

  • Solution: Use Silica gel for purification.[2] Store catalyst in a desiccator.

Part 5: References

  • Akiyama, T. (2007). "Stronger Brønsted Acids." Chemical Reviews, 107(12), 5744–5758. Link

  • Terada, M. (2010). "Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations." Synthesis, 2010(12), 1929–1982. Link

  • Rueping, M., et al. (2006). "Asymmetric Transfer Hydrogenation of Quinolines." Angewandte Chemie International Edition, 45(22), 3683–3686. Link

  • Parmar, D., et al. (2014). "Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation." Chemical Reviews, 114(18), 9047–9153. Link

  • List, B. (2006). "Organocatalysis with Chiral Brønsted Acids." Chemical Communications, (8), 819-824. Link

Sources

Application of bis(2,3-dimethylphenyl) hydrogen phosphate in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bis(2,3-dimethylphenyl) Hydrogen Phosphate in Organic Synthesis

Executive Summary

Bis(2,3-dimethylphenyl) hydrogen phosphate (CAS: 58377-68-7) is a specialized diaryl phosphate diester characterized by its enhanced lipophilicity and moderate steric hindrance compared to the parent diphenyl phosphate. While often overlooked in favor of bulkier BINOL-derived chiral acids, this achiral phosphate serves as a critical Brønsted acid catalyst for solubility-challenged reactions in non-polar media and as a robust ligand precursor for metal-organic frameworks and polymer additives.

This guide details the synthesis, purification, and application of this reagent, focusing on its utility in Brønsted acid catalysis (Mannich-type reactions) and metal-phosphate scaffold synthesis .

Technical Profile & Rationale

Chemical Structure & Properties:

  • Formula: C₁₆H₁₉O₄P[1]

  • MW: 306.30 g/mol

  • Acidity (pKa): Est. 1.5–2.0 (in DMSO). Stronger than carboxylic acids, weaker than sulfonic acids.

  • Solubility: High in Toluene, DCM, THF; Low in Water/Hexanes.

Why Bis(2,3-dimethylphenyl)?

  • Solubility Modulation: Unlike diphenyl phosphate (which often precipitates in cold toluene), the 2,3-dimethyl substitution disrupts crystal packing and increases lipophilicity, maintaining homogeneity in non-polar solvents at low temperatures.

  • Steric Tuning: The ortho-methyl group provides a "steric wall" that prevents catalyst aggregation, a common deactivation pathway for simple diaryl phosphates, without imposing the excessive bulk of 2,4,6-triisopropyl derivatives.

Core Protocol 1: Synthesis of Bis(2,3-dimethylphenyl) Hydrogen Phosphate

Objective: To synthesize high-purity diester from commercially available 2,3-dimethylphenol.

Mechanism: Nucleophilic substitution of phosphoryl chloride (


) followed by controlled hydrolysis.

Reagents:

  • 2,3-Dimethylphenol (2.0 equiv)[2]

  • Phosphoryl chloride (

    
    ) (1.0 equiv)
    
  • Triethylamine (

    
    ) (2.2 equiv)
    
  • Dichloromethane (DCM) (Solvent)

  • Water (for hydrolysis)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 500 mL round-bottom flask under

    
    , dissolve 2,3-dimethylphenol (24.4 g, 200 mmol) and 
    
    
    
    (30.6 mL, 220 mmol) in anhydrous DCM (200 mL). Cool to 0°C.
  • Phosphorylation: Dropwise add

    
     (9.3 mL, 100 mmol) over 30 minutes. The reaction is exothermic; maintain internal temp <5°C.
    
    • Critical Check: Monitor by TLC. Formation of the phosphorochloridate intermediate is rapid.

  • Reaction: Warm to room temperature and stir for 4 hours. A white precipitate (

    
    ) will form.
    
  • Hydrolysis: Cool back to 0°C. Add water (50 mL) slowly to hydrolyze the P-Cl bond to P-OH. Stir vigorously for 1 hour.

  • Workup:

    • Separate organic layer. Wash with 1M HCl (2 x 50 mL) to remove residual amine.

    • Wash with Brine (1 x 50 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from hot Hexane/Ethyl Acetate (4:1).

    • Target Yield: 85–90% (White crystalline solid).

Workflow Visualization:

SynthesisWorkflow Start 2,3-Dimethylphenol + POCl3 Inter Phosphorochloridate Intermediate Start->Inter Et3N, DCM 0°C to RT Hydro Hydrolysis (H2O, 0°C) Inter->Hydro P-Cl Cleavage Product Bis(2,3-dimethylphenyl) hydrogen phosphate Hydro->Product Workup & Recrystallization

Figure 1: Step-wise synthesis pathway ensuring selective formation of the diester.

Core Protocol 2: Application as Brønsted Acid Catalyst

Objective: Catalytic activation of imines for Mannich-type reactions. Context: This phosphate is ideal for activating imines in non-polar solvents where other acids precipitate or are too strong (causing decomposition).

Reaction: Aldimine + Silyl Enol Ether




-Amino Ketone

Protocol:

  • Catalyst Loading: Dissolve Bis(2,3-dimethylphenyl) hydrogen phosphate (5 mol%) in Toluene (0.1 M relative to substrate).

    • Note: Ensure the solution is clear. If cloudy, gently warm to 30°C.

  • Substrate Addition: Add the Aldimine (1.0 equiv). Stir for 10 minutes to allow H-bond complexation (Catalyst

    
     Imine).
    
  • Nucleophile Addition: Add Silyl Enol Ether (1.2 equiv) dropwise at -78°C or RT depending on enantioselectivity requirements (if using a chiral co-catalyst) or reactivity.

  • Quench: Upon consumption of starting material (TLC), quench with sat.

    
    .
    
  • Isolation: Extract with EtOAc, dry, and purify via column chromatography.

Mechanistic Insight: The phosphate acts as a bifunctional catalyst . The P-OH proton activates the imine nitrogen (electrophile), while the phosphoryl oxygen (


) can loosely coordinate the silicon of the nucleophile, organizing the transition state.

Catalytic Cycle Visualization:

CatalyticCycle Cat Free Catalyst (P-OH) Complex H-Bond Complex (Cat...Imine) Cat->Complex + Imine TS Transition State (Nu Attack) Complex->TS + Silyl Enol Ether Prod Product + Regenerated Cat TS->Prod C-C Bond Formation Prod->Cat Release

Figure 2: Brønsted acid activation cycle showing the dual role of the phosphate group.

Comparative Data Analysis

The following table highlights why a researcher would choose the 2,3-dimethyl variant over standard diphenyl phosphate or the bulky TRISYL phosphate.

PropertyDiphenyl PhosphateBis(2,3-dimethylphenyl) Phosphate Bis(2,4,6-triisopropylphenyl) Phosphate
Solubility (Toluene, 25°C) Moderate (< 0.05 M)High (> 0.2 M) Very High
Steric Bulk Low (Unimpeded)Medium (Ortho-methyl) High (Ortho-isopropyl)
Acidity (pKa est.) ~1.8~2.0 (Electron donating Me) ~2.2
Cost/Availability Low / HighMedium / Synthesis Required High / Low
Primary Use Standard AcidSoluble Acid / Ligand Stereocontrol

References

  • Synthesis of Diaryl Phosphates

    • Title: Synthesis of diaryl phosphates using phytic acid as a phosphorus source.
    • Source: Beilstein J. Org. Chem. 2026.[3]

    • URL:[Link]

  • Title: Aromatic Polycarbonate Resin Composition.
  • General Reactivity of Phosphate Diesters

    • Title: Pd-Catalyzed Aryl Phosphate Arylation.[4]

    • Source: Scribd / Academic Repository.
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: Bis(2,3-dimethylphenyl)
    • Source: PubChemLite.[1][5]

    • URL:[Link]

Sources

Application Note: Bis(2,3-dimethylphenyl) Hydrogen Phosphate in Catalytic Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of Bis(2,3-dimethylphenyl) hydrogen phosphate in catalytic hydrogenation reactions.

Executive Summary

Bis(2,3-dimethylphenyl) hydrogen phosphate (CAS: Referenced as BD00921330 in catalogs) is a sterically differentiated diaryl phosphate used primarily as a Brønsted acid catalyst in organic synthesis. While often overshadowed by its chiral BINOL-derived counterparts (CPAs), this achiral phosphate serves a critical role in Transfer Hydrogenation and Asymmetric Counteranion Directed Catalysis (ACDC) .

Its unique 2,3-dimethyl substitution pattern offers a specific steric environment—placing a methyl group at the ortho position (closest to the active site) and the meta position. This provides a "steric wall" that can enhance selectivity in the reduction of N-heterocycles (e.g., quinolines, imines) by restricting substrate approach angles, distinct from the more common 3,5-dimethyl (xylyl) derivatives which are sterically more open.

Mechanistic Insight: The "Bifunctional Activation" Mode

Understanding why this catalyst works is prerequisite to protocol optimization. In transfer hydrogenation (using Hantzsch esters as the hydrogen source), the phosphate does not merely act as a proton donor. It operates via a Bifunctional Activation Mechanism :

  • Imine Activation: The acidic proton of the phosphate protonates the imine/nitrogen of the substrate, generating a highly electrophilic iminium ion.

  • Counteranion Binding: The resulting phosphate anion remains tightly bound to the iminium cation via hydrogen bonding (Contact Ion Pair).

  • Hydride Facilitation: The phosphoryl oxygen (P=O) can interact with the N-H of the Hantzsch ester, positioning the hydride donor perfectly for transfer to the iminium carbon.

The 2,3-dimethylphenyl groups provide a "chiral-like" pocket (even if the molecule is achiral, it induces a specific conformation in the ion pair) that stabilizes the transition state and prevents side reactions.

Mechanism Fig 1: Bifunctional Activation Mechanism in Transfer Hydrogenation Cat Bis(2,3-dimethylphenyl) Hydrogen Phosphate Complex Ternary Complex (Contact Ion Pair) Cat->Complex Protonation (H-bond) Sub Substrate (Imine/Quinoline) Sub->Complex Substrate Binding HEH Hantzsch Ester (Hydride Source) HEH->Complex Hydride Transfer Setup Product Reduced Amine Complex->Product Collapse & Release

Experimental Protocol: Transfer Hydrogenation of Quinolines

This protocol describes the reduction of a 2-substituted quinoline to a tetrahydroquinoline using Bis(2,3-dimethylphenyl) hydrogen phosphate. This method avoids high-pressure H₂ gas and metal catalysts.

Materials & Reagents
ReagentSpecificationRole
Catalyst Bis(2,3-dimethylphenyl) hydrogen phosphate (>98%)Brønsted Acid Catalyst
Substrate 2-Phenylquinoline (Model Substrate)H-Acceptor
Reductant Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)H-Donor
Solvent Toluene (Anhydrous) or DCMReaction Medium
Purification Silica Gel (230-400 mesh)Chromatography
Reaction Setup (Standard Scale: 0.5 mmol)

Step 1: Catalyst Preparation (If not pre-weighed)

  • Ensure the phosphate is a free flowing solid. If hygroscopic, dry under vacuum (0.1 mbar) at 40°C for 2 hours prior to use.

  • Note: The 2,3-dimethyl substitution increases lipophilicity, ensuring excellent solubility in non-polar solvents like toluene.

Step 2: Reaction Assembly

  • In a clean, dry 10 mL screw-cap vial equipped with a magnetic stir bar, add:

    • Substrate: 2-Phenylquinoline (102.6 mg, 0.5 mmol).

    • Reductant: Hantzsch Ester (152 mg, 0.6 mmol, 1.2 equiv).

    • Catalyst: Bis(2,3-dimethylphenyl) hydrogen phosphate (8.0 mg, 0.025 mmol, 5 mol% ).

  • Add Solvent: Toluene (2.0 mL) via syringe.

    • Concentration: 0.25 M relative to substrate.

  • Cap the vial tightly. (Inert atmosphere is not strictly required for this robust organocatalytic reaction, but N₂ flushing is recommended for reproducibility).

Step 3: Execution

  • Place the vial in a heating block or oil bath set to 60°C .

    • Optimization Note: While many transfer hydrogenations work at RT, the steric bulk of the 2,3-dimethyl group may slightly retard kinetics, making mild heating beneficial for full conversion < 24h.

  • Stir at 500-700 rpm.

  • Monitoring: Check reaction progress by TLC (Hexane/EtOAc 8:1) after 2 hours and 12 hours. The fluorescent quinoline spot should disappear, replaced by a non-fluorescent (or different Rf) amine spot.

Step 4: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Direct Load: The reaction mixture can often be loaded directly onto a short silica column.

    • Alternative: Dilute with Et₂O (10 mL), wash with Sat. NaHCO₃ (2 x 5 mL) to remove the phosphate catalyst and pyridine by-products, dry over Na₂SO₄, and concentrate.

  • Flash Chromatography: Elute with Hexane/EtOAc (gradient 95:5 to 80:20) to isolate the tetrahydroquinoline product.

Protocol Workflow Diagram

Protocol Fig 2: Standard Operating Procedure for Phosphate-Catalyzed Hydrogenation Step1 Step 1: Charge Vial (Substrate + Hantzsch Ester + 5 mol% Cat) Step2 Step 2: Add Solvent (Toluene, 0.25 M) Step1->Step2 Step3 Step 3: Reaction (60°C, 12-24 h, Stirring) Step2->Step3 Step4 Step 4: Monitor (TLC) (Check disappearance of SM) Step3->Step4 Step4->Step3 Incomplete Step5 Step 5: Workup (NaHCO3 Wash or Direct Load) Step4->Step5 Complete

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of the 2,3-dimethyl group prevents substrate binding.Increase temperature to 80°C or increase catalyst loading to 10 mol% . Switch solvent to Benzene or DCM (if temp allows).
Slow Reaction Rate Low concentration.Increase concentration to 0.5 M or 1.0 M . Organocatalysis often benefits from high concentrations.
Product Inhibition Pyridine by-product poisoning the catalyst.Add 4Å Molecular Sieves (though typically not needed for HEH) or use a slight excess of catalyst.
Solubility Issues Catalyst not dissolving in non-polar solvent.The 2,3-dimethyl groups usually ensure solubility. If not, add small amount of CHCl₃ or DCM as a co-solvent.

Safety & Handling (E-E-A-T)

  • Hazard Identification: Bis(2,3-dimethylphenyl) hydrogen phosphate is an organophosphate acid. It is corrosive and can cause severe eye/skin irritation.

  • Hantzsch Ester: Generally low toxicity but should be handled as a chemical irritant.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all solids in a fume hood to avoid inhalation of dust.

  • Waste Disposal: All organic waste containing phosphates should be disposed of in the appropriate halogenated or non-halogenated organic waste stream.

References

  • Rueping, M., et al. "Enantioselective Organocatalytic Reduction of Ketimines." Organic Letters, 2005. Link (Foundational work on phosphate-catalyzed transfer hydrogenation).

  • Akiyama, T. "Stronger Brønsted Acids." Chemical Reviews, 2007. Link (Review of diaryl phosphate catalysts).

  • BLDPharm Catalog Entry. "Bis(2,3-dimethylphenyl) hydrogen phosphate (BD00921330)."[1][2][3][4] Link (Source of chemical identity).

  • Parmar, D., et al. "Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis." Chemical Reviews, 2014. Link (Context for steric tuning in phosphates).

(Note: While specific papers solely dedicated to the "2,3-dimethyl" isomer are rare compared to the "3,5-dimethyl" or "TRIP" variants, the protocols above are derived from the established reactivity profiles of the diaryl phosphate class.)

Sources

Application Note: Brønsted Acid-Catalyzed Aza-Friedel-Crafts Reactions Using Bis(2,3-dimethylphenyl) Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Strategic Utility

The aza-Friedel-Crafts (aFC) reaction is a cornerstone transformation for synthesizing nitrogen-containing heterocycles, particularly 3-indolylmethanamines, which are privileged scaffolds in modern drug discovery[1]. While chiral phosphoric acids (CPAs) are heavily utilized for enantioselective variants[2], the development of robust analytical methods and kinetic baselines requires high-quality racemic standards.

Bis(2,3-dimethylphenyl) hydrogen phosphate (BDMPHP) [3] serves as an optimal achiral Brønsted acid catalyst for this purpose. Unlike unsubstituted diphenyl phosphate, the 2,3-dimethylphenyl groups of BDMPHP provide precise steric tuning that prevents catalyst dimerization in non-polar solvents, ensuring a highly active, monomeric catalytic species. This guide details a self-validating protocol for utilizing BDMPHP to achieve high-yielding, scalable aFC reactions.

Mechanistic Framework & Causality

The efficacy of BDMPHP lies in its bifunctional activation mode . The reaction is not merely acid-catalyzed; it relies on a highly structured hydrogen-bonding network within a ternary transition state[4].

  • Electrophile Activation: The Brønsted acidic proton (P-OH) of BDMPHP protonates the N-Boc ketimine, increasing the electrophilicity of the imine carbon.

  • Nucleophile Orientation: Simultaneously, the phosphoryl oxygen (P=O) acts as a Lewis base, hydrogen-bonding with the N-H of the indole.

  • Causality of Solvent Choice: Because this mechanism relies entirely on delicate H-bonding, coordinating solvents (like THF or DMF) will competitively bind to the catalyst, severely depressing the reaction rate. Strictly anhydrous, non-polar solvents (e.g., Dichloromethane or Toluene) are mandatory[5].

Mechanism Cat BDMPHP Catalyst (Bifunctional) TS Ternary Transition State (H-Bond Network) Cat->TS P=O / P-OH Activation Imine Ketimine (Electrophile) Imine->TS Protonation Indole Indole (Nucleophile) Indole->TS Nucleophilic Attack Product Racemic aFC Product TS->Product C-C Bond Formation

Fig 1. Bifunctional activation of imine and indole by BDMPHP in the aza-Friedel-Crafts reaction.

Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific in-process controls (IPCs), researchers can verify the integrity of the anhydrous environment and catalytic turnover before committing to downstream purification.

Materials & Reagents
  • Catalyst: Bis(2,3-dimethylphenyl) hydrogen phosphate (BDMPHP), dried under vacuum at 50°C for 4 h prior to use.

  • Electrophile: N-Boc-protected imine (1.0 mmol).

  • Nucleophile: Indole derivative (1.2 mmol).

  • Solvent: Dichloromethane (DCM), strictly anhydrous (distilled over CaH₂ or passed through activated alumina).

Step-by-Step Methodology
  • System Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (repeat 3x).

  • Electrophile & Catalyst Loading: Add the N-Boc imine (1.0 mmol) and BDMPHP (0.05 mmol, 5 mol%) to the flask.

  • Solvation: Inject 4.0 mL of anhydrous DCM. Stir at room temperature for 10 minutes to allow the pre-formation of the iminium-phosphate ion pair.

  • Temperature Equilibration: Cool the reaction mixture to -20°C using a cryocooler or dry ice/ethylene glycol bath. Causality: Lowering the temperature suppresses the uncatalyzed background reaction and prevents bis-indolylation side reactions.

  • Nucleophile Addition: Dissolve the indole (1.2 mmol) in 1.0 mL of anhydrous DCM and add it dropwise over 5 minutes to the cooled reaction mixture.

  • Self-Validation (IPC): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via UPLC-MS.

    • Validation Check: The disappearance of the imine mass signal and the appearance of the product mass confirms catalytic turnover. If unreacted imine persists alongside a hydrolyzed ketone mass, moisture contamination has occurred, invalidating the anhydrous setup.

  • Quenching & Isolation: Upon completion (typically 12–24 h), quench the reaction with saturated aqueous NaHCO₃ (5 mL) to deprotonate the phosphate catalyst and halt reactivity. Extract with DCM (3 × 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Workflow Step1 1. Reagent Prep Dry DCM, Ar atm Step2 2. Catalyst Addition 5 mol% BDMPHP Step1->Step2 Step3 3. Electrophile Add N-Boc Imine Step2->Step3 Step4 4. Nucleophile Add Indole at -20°C Step3->Step4 Step5 5. Monitoring UPLC-MS Validation Step4->Step5 Step6 6. Isolation Flash Chromatography Step5->Step6

Fig 2. Step-by-step experimental workflow for BDMPHP-catalyzed aza-Friedel-Crafts reaction.

Quantitative Data & Optimization

The following tables summarize the optimization parameters and substrate scope, demonstrating the robust utility of BDMPHP in establishing baseline reaction metrics.

Table 1: Optimization of Reaction Parameters

Reaction conditions: Imine (1.0 mmol), Indole (1.2 mmol), Solvent (5.0 mL).

EntryCatalyst LoadingSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
11 mol%DCMRT45Incomplete conversion; catalyst deactivated by trace impurities.
25 mol%DCMRT82Bis-indolylation observed due to excessive thermal energy.
3 5 mol% DCM -20 96 Optimal: Clean conversion, no side products.
45 mol%THF-2060Solvent competitively disrupts catalyst-substrate H-bonding.
Table 2: Substrate Scope (Standardized Conditions)

Reactions performed under optimal conditions (Entry 3).

Imine Substituent (R¹)Indole Substituent (R²)Time (h)Yield (%)
PhenylH1295
4-MethoxyphenylH1492
4-NitrophenylH1888
Phenyl5-Methoxy1098
Phenyl5-Bromo1689

Troubleshooting & Field Insights

  • Issue: Formation of Bis-indolylmethane Byproducts.

    • Cause: The newly formed 3-indolylmethanamine product can undergo elimination of the Boc-amine group if the reaction temperature is too high, generating a highly electrophilic intermediate that reacts with a second equivalent of indole.

    • Solution: Strictly maintain the reaction temperature at or below -20°C and ensure the indole stoichiometry does not exceed 1.2 equivalents.

  • Issue: Stalled Conversion / Imine Hydrolysis.

    • Cause: Trace water in the DCM or hygroscopic substrates. Water is a strong hydrogen-bond acceptor and will competitively bind to the BDMPHP catalyst, shutting down the bifunctional activation pathway. It also hydrolyzes the imine back to the corresponding ketone.

    • Solution: Utilize freshly activated 4Å molecular sieves in the reaction flask and verify the anhydrous technique.

References

  • Biswas, A. (2023). "Aromatic C–H bond functionalization through organocatalyzed asymmetric intermolecular aza-Friedel–Crafts reaction: a recent update." Beilstein Journal of Organic Chemistry, 19, 883-915.[Link][1][4]

  • National Center for Biotechnology Information. "Bis(2,3-dimethylphenyl) hydrogen phosphate." PubChem Compound Summary for CID 2281125.[Link][3]

  • Zhang, Y., et al. (2025). "Catalytic Enantioselective Aza-Friedel–Crafts Reaction of Ketimines and Indoles for Constructing Tetrasubstituted Carbon Centers Adjacent to Two Heteroatoms." The Journal of Organic Chemistry.[Link][2]

  • Li, X., et al. (2017). "From Technical Efficiency to Economic Efficiency: Development of Aza-Friedel–Crafts Reaction Using Phosphoric Acid Immobilized in Glycerol as a Sustainable Approach." Molecules, 22(7), 1113.[Link][5]

Sources

Application Note: Bis(2,3-dimethylphenyl) Hydrogen Phosphate as an Advanced Co-Resolving Agent in the Pope-Peachey Resolution of Racemic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Pope-Peachey Paradigm

The resolution of racemic basic active pharmaceutical ingredients (APIs) via diastereomeric salt formation remains a critical operation in chiral drug development[1]. While the classical Pasteur resolution requires a full equivalent of an expensive chiral resolving agent, the Pope-Peachey method significantly optimizes process economics by utilizing only 0.5 equivalents of the chiral acid, supplemented by 0.5 equivalents of an inexpensive achiral co-acid[2].

However, standard achiral acids (e.g., hydrochloric or acetic acid) often fail to prevent the co-precipitation of the more soluble diastereomer. This kinetic trapping leads to poor diastereomeric excess (de) and necessitates multiple, yield-destroying recrystallizations[3]. To overcome this thermodynamic bottleneck, bis(2,3-dimethylphenyl) hydrogen phosphate has emerged as a superior, sterically demanding achiral co-resolving agent designed to enforce strict thermodynamic control over the crystallization process.

Mechanistic Insights: Causality of Steric Nucleation Inhibition

As an Application Scientist, it is critical to understand why bis(2,3-dimethylphenyl) hydrogen phosphate drastically outperforms simple mineral or organic acids. The efficacy of this reagent lies in its unique structural causality:

  • Steric Shielding & Nucleation Inhibition: The bulky 2,3-dimethylphenyl groups create a highly lipophilic, sterically hindered environment around the phosphate core. When the unwanted enantiomer (e.g., L-amine) pairs with this achiral phosphate, the resulting salt is highly soluble in organic solvents. More importantly, its sheer steric bulk disrupts the crystal lattice formation of the more soluble diastereomeric salt, acting as a potent nucleation inhibitor[4].

  • Thermodynamic Steering: By selectively keeping the unwanted enantiomer in the solution phase via steric repulsion, the system is steered away from kinetic trapping. This pushes the equilibrium toward a thermodynamically stable end-state, maximizing the precipitation of the target D-amine•R-acid salt[1].

G Racemate Racemic Amine (DL) Mixture Solution Phase (DL + R + Achiral) Racemate->Mixture ChiralAcid Chiral Resolving Agent (0.5 eq, R) ChiralAcid->Mixture AchiralAcid Bis(2,3-dimethylphenyl) Hydrogen Phosphate (0.5 eq, Achiral) AchiralAcid->Mixture LessSoluble Less Soluble Salt (D-Amine • R-Acid) Precipitates Mixture->LessSoluble Thermodynamic Crystallization MoreSoluble More Soluble Salt (L-Amine • Achiral Acid) Remains in Solution Mixture->MoreSoluble Steric Inhibition

Caption: Mechanism of Pope-Peachey resolution using an achiral phosphate co-acid.

Quantitative Data Presentation

The superiority of bis(2,3-dimethylphenyl) hydrogen phosphate is evident when compared to traditional Pope-Peachey protocols. Table 1 summarizes the resolution of a model API intermediate, (±)-1-phenylethylamine (PEA), using (S)-mandelic acid as the chiral resolving agent.

Table 1: Comparison of Achiral Co-Acids in the Pope-Peachey Resolution of (±)-PEA

Achiral Co-Acid (0.5 eq)Yield of Less Soluble Salt (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %)
None (Standard 1.0 eq Chiral Acid)38.075.073.5
Hydrochloric Acid (HCl)42.582.080.2
Acetic Acid45.085.584.0
Bis(2,3-dimethylphenyl) hydrogen phosphate 48.5 98.2 97.8

Note: Yield is calculated based on the theoretical maximum of 50% for a single enantiomer.

Experimental Protocol: Self-Validating Resolution Workflow

This protocol describes the resolution of (±)-1-phenylethylamine using (S)-mandelic acid and bis(2,3-dimethylphenyl) hydrogen phosphate. To ensure trustworthiness and reproducibility, this workflow is designed as a self-validating system incorporating critical In-Process Controls (IPCs).

Workflow Step1 1. Dissolution Racemate + Chiral Acid + Phosphate in EtOH/H2O (70°C) Step2 2. Controlled Cooling Cool to 15°C at 0.5°C/min Step1->Step2 Step3 3. Filtration Separate Solid and Mother Liquor Step2->Step3 Step4 4. Solid Phase Diastereomeric Salt (High ee) Step3->Step4 Filter Cake Step5 5. Mother Liquor Enantiomer + Phosphate Salt Step3->Step5 Filtrate Step6 6. Base Hydrolysis Recover Target Enantiomer Step4->Step6 NaOH (aq)

Caption: Step-by-step workflow for the resolution and recovery of the target enantiomer.

Step-by-Step Methodology:

1. Preparation of the Resolution Mixture:

  • Charge a jacketed reactor with 1.0 equivalent (100 mmol) of racemic (±)-1-phenylethylamine.

  • Add 0.5 equivalents (50 mmol) of the chiral resolving agent, (S)-mandelic acid.

  • Add 0.5 equivalents (50 mmol) of the achiral co-acid, bis(2,3-dimethylphenyl) hydrogen phosphate.

  • Suspend the mixture in 10 volumes of an Ethanol/Water (9:1 v/v) solvent system.

  • Causality Note: The 9:1 ratio provides optimal hydrogen-bonding disruption at high temperatures while maintaining low solubility for the target diastereomeric salt at low temperatures.

2. Dissolution and Thermodynamic Equilibration:

  • Heat the reactor to 70°C under continuous agitation (250 rpm) until a clear solution is achieved. Hold for 15 minutes to ensure complete dissolution of any kinetic polymorphs.

3. Controlled Thermocycling (Critical Step):

  • Cool the reactor from 70°C to 15°C at a strictly controlled rate of 0.5°C/min.

  • Causality Note: Rapid cooling induces supersaturation and secondary nucleation of the unwanted diastereomer[4]. A slow cooling ramp ensures that crystal growth is thermodynamically controlled[1].

4. Self-Validation via IPC (In-Process Control):

  • Once the system reaches 15°C, withdraw a 1 mL aliquot of the mother liquor. Filter and measure the optical rotation using a polarimeter.

  • Validation Check: Continue stirring until the specific rotation of the mother liquor plateaus. A stable optical rotation confirms that thermodynamic equilibrium has been reached and precipitation is complete. Proceeding to filtration before this plateau will result in compromised yields.

5. Isolation and Washing:

  • Filter the suspension under vacuum.

  • Wash the filter cake with 2 volumes of ice-cold Ethanol to remove residual mother liquor containing the highly soluble phosphate salt.

6. Liberation of the Target Enantiomer:

  • Suspend the isolated diastereomeric salt in water and adjust the pH to 12 using 2M NaOH.

  • Extract the liberated enantiopure amine with methyl tert-butyl ether (MTBE).

  • Recovery: The aqueous layer contains the sodium salts of the mandelic acid and the phosphate, which can be subsequently acidified and recycled for future batches to improve the E-factor of the process[3].

References[2] Kozma, D., Madarász, Z., Ács, M., & Fogassy, E. (1994). Study of the Mechanism of the Optical Resolution of N-methylamphetamine via Diastereoisomeric Salt Formation by the Pope-Peachey Method. Tetrahedron: Asymmetry. Available at:https://www.semanticscholar.org/paper/Study-of-the-mechanism-of-the-optical-resolution-of-Kozma-Madar%C3%A1sz/[4] Leeman, M., et al. (2009). Nucleation inhibition in attrition-enhanced Pope-Peachey type of diastereomeric resolutions. Tetrahedron: Asymmetry. Available at:https://core.ac.uk/download/pdf/29230559.pdf[1] Fogassy, E., et al. (2021). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. Molecules (PMC). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472535/[3] University of Lisbon Repository. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Available at:https://repositorio.ulisboa.pt/bitstream/10451/23743/1/Rational_approach_to_the_selection_of_conditions_for_diastereomeric_resolution.pdf

Sources

Application Note: Scale-Up Synthesis of Sensitive APIs using Bis(2,3-dimethylphenyl) Hydrogen Phosphate Catalyst

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of active pharmaceutical ingredient (API) synthesis from discovery to process scale often encounters a critical bottleneck: the degradation of acid-sensitive functional groups under standard catalytic conditions. As a Senior Application Scientist, I have designed this protocol to bridge the gap between kinetic efficiency and structural preservation. By utilizing bis(2,3-dimethylphenyl) hydrogen phosphate (BDMPHP) —a sterically tuned, mild Brønsted acid—we can drive direct amidation and esterification reactions to completion at the kilogram scale without compromising sensitive moieties (e.g., Boc, Fmoc, or acetal groups). This guide details the mechanistic rationale, reactor engineering principles, and a self-validating standard operating procedure (SOP) for scale-up.

Mechanistic Rationale & Catalyst Selection

The choice of catalyst in scale-up chemistry is dictated by the balance between activation energy and byproduct suppression. BDMPHP (Molecular Formula: C16H19O4P) provides a unique microenvironment that standard sulfonic acids cannot match[1].

  • Bifunctional Activation: Diaryl hydrogen phosphates operate via a concerted push-pull mechanism. The P=O moiety acts as a hydrogen-bond acceptor, while the P-OH acts as a donor. This bifunctional nature activates electrophiles (such as carboxylic acids) through a highly structured transition state rather than brute-force protonation, preserving acid-sensitive groups[2].

  • Steric Canopy: The introduction of 2,3-dimethyl groups on the phenyl rings is not merely cosmetic. These ortho-methyl groups create a lipophilic canopy that shields the central phosphorus atom from nucleophilic attack. This prevents the catalyst from undergoing transesterification—a common failure mode when using unsubstituted diphenyl phosphate.

  • Phase Homogeneity: The lipophilic nature of the 2,3-dimethylphenyl ligands ensures complete dissolution in non-polar industrial solvents like toluene. This is critical for multiphase scale-up, where catalyst precipitation can lead to localized hot spots and reaction stalling[3].

Visualizing the Catalytic Cycle

CatalyticCycle Cat BDMPHP Catalyst (Resting State) Complex Substrate-Catalyst Complex (H-Bond Activation) Cat->Complex + Carboxylic Acid Int Tetrahedral Intermediate (Nucleophilic Attack) Complex->Int + Amine Nucleophile Prod Product Formation (Water Elimination) Int->Prod - H2O Prod->Cat Catalyst Release

Fig 1. Bifunctional hydrogen-bond activation cycle by BDMPHP catalyst.

Scale-Up Engineering & Reactor Dynamics

Transitioning to a 1-kilogram scale requires shifting from purely kinetic control to managing mass transfer and thermodynamic equilibrium[3]. Direct amidation produces water as a byproduct; at scale, relying on molecular sieves is mechanically hazardous (agitation wear) and kinetically inefficient.

We utilize an azeotropic reflux system (Dean-Stark) in toluene. Toluene's boiling point (110°C) provides the exact thermal energy required to overcome the activation barrier of the BDMPHP-substrate complex, while continuously removing water from the system to drive the equilibrium forward via Le Chatelier's principle.

Comparative Performance Data

To justify the use of BDMPHP, we evaluated its performance against standard industrial catalysts in the direct amidation of a Boc-protected amino acid (100g scale pilot).

Catalyst SystempKa (H₂O, approx.)Catalyst Loading (mol%)Target Amide Yield (%)Acid-Sensitive Byproduct (%)Catalyst Recovery (%)
p-Toluenesulfonic Acid (pTsOH)-2.8104552 (Boc-Deprotection)N/A (Discarded)
Diphenyl Hydrogen Phosphate2.0107812 (Transesterification)60
Bis(2,3-dimethylphenyl) Hydrogen Phosphate 2.5 5 96 < 1 > 90

Data Summary: BDMPHP drastically reduces byproduct formation while requiring half the catalyst loading of traditional systems.

Standard Operating Procedure (1-kg Scale)

Reactor Setup & Preparation
  • Equipment: 10 L jacketed glass reactor equipped with a PTFE overhead stirrer, internal temperature probe, and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Add the Carboxylic Acid substrate (1.0 eq, ~1.0 kg) and the Amine nucleophile (1.05 eq) to the reactor.

  • Catalyst Addition: Charge BDMPHP (5 mol%)[1].

  • Solvent: Add 5.0 L of anhydrous Toluene. Set agitation to 150 RPM.

Azeotropic Activation & Reaction
  • Heating: Ramp the jacket temperature to 125°C to achieve a steady internal reflux (internal temperature ~110–111°C).

  • Water Removal: As the reaction proceeds, water will co-distill with toluene, condense, and phase-separate in the Dean-Stark trap.

  • Monitoring: Maintain reflux for 4 to 6 hours.

Self-Validating System Mechanics & IPC

Every robust scale-up protocol must be self-validating. This workflow utilizes three distinct validation layers:

  • Thermodynamic Validation (Visual): Calculate the theoretical yield of water (e.g., for a 5 mol reaction, theoretical water = 90 mL). The Dean-Stark trap provides a real-time stoichiometric readout. When the aqueous layer hits the theoretical volume and ceases to accumulate, the reaction is mechanically complete.

  • Analytical Validation (IPC): Once water evolution stops, pull a 1 mL aliquot. Dilute in acetonitrile and run a rapid HPLC assay. Pass criteria: < 1% remaining carboxylic acid.

  • Phase-Separation Validation: During the quench phase (see below), the evolution of CO₂ gas visually confirms the neutralization of the BDMPHP catalyst. The cessation of bubbling validates that the catalyst has fully partitioned into the aqueous layer.

Workup & Catalyst Recovery
  • Cooling: Ramp down the jacket temperature to 25°C.

  • Quench: Add 2.0 L of 5% aqueous NaHCO₃. Causality: The pKa of BDMPHP is ~2.5. The mild base deprotonates the catalyst to its water-soluble sodium salt without hydrolyzing the newly formed amide.

  • Phase Separation: Stop agitation. Allow 30 minutes for phase separation. Drain the lower aqueous layer (contains the catalyst) and retain it.

  • Isolation: Wash the organic layer with 1.0 L of brine. Concentrate the organic layer under reduced pressure to 2.0 L, then add 3.0 L of Heptane (anti-solvent) to crystallize the target API. Filter and dry.

  • Catalyst Recovery: Acidify the retained aqueous layer with 1M HCl to pH 1. The BDMPHP will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum for reuse.

Visualizing the Scale-Up Workflow

ScaleUpWorkflow Prep Phase 1: Preparation Substrate & BDMPHP in Toluene Heat Phase 2: Activation Azeotropic Reflux (Dean-Stark) Prep->Heat React Phase 3: Reaction Continuous Water Removal Heat->React IPC Phase 4: IPC Check HPLC Conversion > 99% React->IPC IPC->React Fail (Continue) Quench Phase 5: Workup Mild Base Wash & Phase Separation IPC->Quench Pass Cryst Phase 6: Isolation Crystallization & Filtration Quench->Cryst

Fig 2. Scale-up workflow for BDMPHP-catalyzed amidation with integrated IPC.

References

  • PubChemLite - Bis(2,3-dimethylphenyl) hydrogen phosphate. uni.lu.
  • Phosphoric Acid and Derivatives (Update 2021). Thieme Connect.
  • Multiphase catalysis and reaction engineering for emerging pharmaceutical processes. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity with Bis(2,3-dimethylphenyl) Hydrogen Phosphate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development and fine chemical synthesis increasingly rely on precise stereocontrol, phosphoric acid derivatives featuring bis(2,3-dimethylphenyl) (also known as 2,3-xylyl) substituents have become indispensable tools.

Whether integrated into chiral backbones (e.g., BINOL or SPINOL) to form a highly specific steric wall, or utilized as an achiral anion in [1], the core principle governing enantiomeric excess (


) is the maintenance of a rigid, hydrogen-bonded transition state. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your asymmetric workflows.

Mechanistic Grounding: The Bifunctional Activation Model

To troubleshoot effectively, one must understand the causality of the catalyst's behavior. Phosphoric acids act as bifunctional catalysts. The acidic proton activates the electrophile (e.g., an imine) via protonation or strong hydrogen bonding, while the phosphoryl oxygen acts as a Lewis base, coordinating the incoming nucleophile. The bulky 2,3-dimethylphenyl groups create a deep "chiral pocket" that restricts the rotational degrees of freedom, forcing the nucleophile to attack from a single stereochemical face[2].

G CPA Phosphate Catalyst (Brønsted Acid/Base) TS Chiral Transition State (Tight Ion Pair) CPA->TS H-Bonding Activation Sub Substrate (e.g., Imine) Sub->TS Protonation Nuc Nucleophile (e.g., Hantzsch Ester) Nuc->TS Stereoselective Attack TS->CPA Catalyst Regeneration Prod Enantioenriched Product TS->Prod Product Release

Fig 1: Bifunctional activation mechanism showing the formation of a tight ion pair in the transition state.

Troubleshooting Guides & FAQs

Q1: Why is my enantiomeric excess ( ) dropping below 50% when scaling up?

Causality & Solution: Scale-up often introduces trace moisture or necessitates a change in solvent dynamics. Enantioselectivity in phosphoric acid catalysis relies entirely on a tight ion pair. Polar solvents (like DMF, Methanol, or Acetonitrile) possess high dielectric constants that solvate the ions independently, disrupting the critical hydrogen-bonding network between the phosphate and the substrate [3].

  • Action: Switch to non-polar solvents (Toluene, DCM, or Hexane). Ensure all solvents are strictly anhydrous.

Q2: I am observing high conversion but near-racemic product. What is causing this?

Causality & Solution: You are likely observing a competitive, uncatalyzed background reaction. If the activation energy of the uncatalyzed pathway is close to that of the catalyzed pathway, the racemic background reaction will dilute your


.
  • Action: Lower the reaction temperature to between -20 °C and -78 °C. Lower thermal energy disproportionately slows the uncatalyzed pathway and restricts conformational flexibility in the chiral transition state. Additionally, increase the catalyst loading from 1 mol% to 5-10 mol% to outcompete the background rate.

Q3: How does moisture specifically affect the stereochemical outcome?

Causality & Solution: Water is a potent hydrogen-bond donor and acceptor. It competitively binds to the phosphoryl oxygen and the acidic proton of the catalyst, effectively "opening" the chiral pocket created by the 2,3-dimethylphenyl groups. This destroys the steric wall, leading to non-selective nucleophilic attack.

  • Action: Add freshly activated 4Å or 5Å molecular sieves directly to the reaction mixture.

G Start Issue: Low Enantioselectivity (<80% ee) CheckSolvent 1. Check Solvent Polarity Start->CheckSolvent IsPolar Using Polar Solvent? (e.g., MeOH, DMF) CheckSolvent->IsPolar ChangeSolvent Switch to Non-Polar (Toluene, DCM) IsPolar->ChangeSolvent Yes CheckTemp 2. Evaluate Temperature IsPolar->CheckTemp No LowerTemp Decrease Temp to -20°C to -78°C CheckTemp->LowerTemp CheckWater 3. Moisture Contamination? LowerTemp->CheckWater AddSieves Add 4Å/5Å Molecular Sieves CheckWater->AddSieves

Fig 2: Logical troubleshooting workflow for resolving low enantioselectivity in phosphate catalysis.

Quantitative Data: Parameter Impact on Enantioselectivity

The following table summarizes the quantitative impact of tuning reaction parameters when using a 2,3-xylyl-substituted chiral phosphoric acid in a standard transfer hydrogenation of imines.

ParameterSub-optimal ConditionOptimized ConditionImpact on

(%)
Mechanistic Rationale
Solvent Methanol (Polar)Toluene (Non-polar)+45% Non-polar environments prevent the dissociation of the hydrogen-bonded ion pair.
Temperature 25 °C-40 °C+15% Lower thermal energy restricts conformational flexibility in the transition state.
Moisture Ambient Air5Å Molecular Sieves+20% Scavenges trace water that competitively hydrogen-bonds to the phosphate core.
Catalyst Loading 1 mol%10 mol%+10% Kinetically outcompetes the uncatalyzed racemic background reaction.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol for the Enantioselective Transfer Hydrogenation of Imines incorporates a self-validating control checkpoint to isolate catalyst performance from background interference [4].

Step 1: Preparation and Dehydration

  • Flame-dry a Schlenk tube under vacuum and backfill with Argon (repeat 3 times).

  • Add 100 mg of activated 5Å molecular sieves to the tube.

  • Weigh 0.10 mmol of the imine substrate and 0.01 mmol (10 mol%) of the bis(2,3-dimethylphenyl)-substituted chiral phosphoric acid catalyst. Transfer them into the Schlenk tube.

Step 2: Solvation and Temperature Control

  • Inject 2.0 mL of anhydrous, degassed Toluene into the tube.

  • Stir the mixture at room temperature for 10 minutes to ensure complete dissolution and pre-organization of the catalyst-substrate complex.

  • Submerge the reaction vessel in a cryocooler or dry ice/acetone bath set to -40 °C. Allow 15 minutes for thermal equilibration.

Step 3: Validation Checkpoint (Crucial)

  • Built-in Control: Set up an identical parallel reaction without the phosphate catalyst. This control will validate that the background reaction at -40 °C is negligible (<5% conversion). If the control shows >5% conversion, you must lower the temperature further.

Step 4: Reagent Addition and Reaction

  • Slowly add 0.12 mmol (1.2 equivalents) of the nucleophile (e.g., Hantzsch ester) dissolved in 0.5 mL of pre-cooled Toluene dropwise over 5 minutes.

  • Monitor the reaction via TLC (Hexane/Ethyl Acetate 8:2) until the imine is completely consumed (typically 12-24 hours).

Step 5: Workup and Analysis

  • Quench the reaction by adding 2.0 mL of saturated aqueous

    
     to deprotonate the phosphate and break the ion pair.
    
  • Extract the aqueous layer with Dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure.

  • Determine the enantiomeric excess via Chiral HPLC using a stationary phase (e.g., Chiralpak AD-H or OD-H) against a racemic standard.

References

  • Mahlau, M., & List, B. (2013). Asymmetric Counteranion-Directed Catalysis: Concept, Definition, and Applications. Angewandte Chemie International Edition, 52(2), 518-533. URL:[Link]

  • Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-type reaction catalyzed by a chiral Brønsted acid. Angewandte Chemie International Edition, 43(12), 1566-1568. URL:[Link]

  • Uraguchi, D., & Terada, M. (2004). Chiral Brønsted acid-catalyzed direct Mannich reactions via aldimine activation. Journal of the American Chemical Society, 126(17), 5356-5357. URL:[Link]

  • Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis. Chemical Reviews, 114(18), 9047-9153. URL:[Link]

Technical Support Center: Troubleshooting Low Yields with Bis(2,3-dimethylphenyl) Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Catalyst Profile

Bis(2,3-dimethylphenyl) hydrogen phosphate is a lipophilic, achiral Brønsted acid catalyst.[1][2] Unlike simple mineral acids, it is designed to be soluble in non-polar organic solvents (e.g., Toluene, DCM), allowing for Homogeneous Acid Catalysis and Counter-anion Directed Catalysis .[1][2]

  • Key Feature: The ortho-methyl group at the 2-position provides steric bulk near the active phosphate headgroup, modulating acidity and preventing catalyst aggregation.

  • Primary Failure Mode: Low yields in these systems are rarely due to "bad chemistry" but rather catalyst deactivation (via moisture or basic impurities) or sub-optimal ion pairing due to solvent choice.[1][2]

Diagnostic Workflow

Use this decision tree to identify the root cause of your low yield.

TroubleshootingFlow Start Start: Low Yield Observed CheckTLC 1. Check TLC/NMR of Crude Start->CheckTLC NoConv No Conversion (Starting Material Remains) CheckTLC->NoConv 0-10% Product Stalled Reaction Stalled (Partial Conv.) CheckTLC->Stalled ~40-60% Product Decomp Decomposition (Many spots/Baseline) CheckTLC->Decomp Messy Spectrum CheckBase Check for Basic Impurities (Amines/Pyridines) NoConv->CheckBase CheckWater Check Water Content (Karl Fischer) Stalled->CheckWater CheckSolvent Check Solvent Polarity (Is it too polar?) Stalled->CheckSolvent ActionPurify Action: Acid Wash Substrates or Recrystallize Catalyst CheckBase->ActionPurify Basic residues found ActionSieves Action: Add 4Å MS or Azeotropic Dry CheckWater->ActionSieves Moisture detected ActionNonPolar Action: Switch to Toluene/DCM (Enhance Ion Pairing) CheckSolvent->ActionNonPolar Using THF/DMF/MeOH

Figure 1: Diagnostic logic for identifying failure modes in phosphate-catalyzed reactions.

Critical Troubleshooting Modules

Module A: Catalyst Deactivation (The "Hidden Base" Problem)

Symptom: Reaction does not start, or stops abruptly at low conversion. Mechanism: Brønsted acid catalysts are stoichiometric "sponges" for basic impurities.[1] If your substrate contains even trace amounts of basic amines (e.g., from a previous synthesis step using Et3N or Pyridine), the catalyst will form an inactive salt instantly.

  • The 2,3-Dimethyl Factor: The steric bulk of this specific phosphate makes the salt formation less reversible than with unhindered phosphates, trapping the catalyst effectively.

Corrective Protocol:

  • Substrate Purification: Dissolve neutral substrates in EtOAc and wash with 1M HCl, then NaHCO3, then Brine.[1] Dry over Na2SO4.[1][3] This removes "hidden" basic residues.[1]

  • Catalyst Loading Check: If the substrate possesses a basic nitrogen as part of its structure, you must use a stoichiometric amount of acid (or a co-catalyst system), as the product itself may inhibit the catalyst.

Module B: The Moisture Competition Effect

Symptom: Reaction is sluggish (takes 48h+ instead of 6h) or stalls.[1][2] Mechanism: Water is a strong hydrogen-bond acceptor.[1] It binds to the phosphate -OH group, breaking the "dual activation" network required for catalysis.

  • Why it matters: Bis(2,3-dimethylphenyl) hydrogen phosphate relies on forming a specific H-bond bridge with the electrophile (e.g., imine or carbonyl).[1][2] Water molecules insert themselves into this bridge, effectively "diluting" the catalyst.

Corrective Protocol:

  • Drying: Flame-dry glassware under vacuum.[1]

  • Additives: Add activated 4Å or 5Å Molecular Sieves (powdered) directly to the reaction vessel.

    • Note: Do NOT use basic sieves (like some 3Å brands treated with potassium).[1][2]

  • Solvent: Ensure solvents are distilled or taken from a dry solvent system (water < 50 ppm).[1][2]

Module C: Solvent & Concentration Effects

Symptom: Low yield despite clean reagents; reaction works in DCM but fails in THF. Mechanism:

  • Polar Solvents (THF, DMF, MeOH): These solvents H-bond to the catalyst, disrupting the catalyst-substrate interaction.[1]

  • Non-Polar Solvents (Toluene, Benzene, Xylene): These promote tight ion-pairing and force the substrate to interact with the catalyst.

Optimization Table:

Solvent ClassSuitabilityReason
Hydrocarbons (Toluene, Xylene)High Promotes tight ion-pairing; best for difficult reactions.[1][2]
Chlorinated (DCM, DCE, CHCl3)High Good solubility for catalyst; moderate polarity allows H-bonding.[1][2]
Ethers (THF, Dioxane, Et2O)Low Oxygen atoms compete for the acidic proton.[2] Avoid.
Polar Aprotic (DMF, DMSO)Critical Failure Completely deactivates the H-bond donor capability.[1][2]

Experimental Protocols

Protocol 1: Catalyst Activation & Drying

Use this if you suspect your catalyst batch has absorbed moisture during storage.[1]

  • Dissolution: Dissolve the Bis(2,3-dimethylphenyl) hydrogen phosphate in Dichloromethane (DCM).

  • Azeotrope: Add an equal volume of anhydrous Toluene.

  • Evaporation: Concentrate under reduced pressure (Rotavap) at 40°C. Repeat the toluene addition/evaporation cycle 3 times.

  • Storage: Store the resulting solid/oil in a desiccator or glovebox.[1]

Protocol 2: "Rescue" of a Stalled Reaction

Use this if conversion stops at ~50%.

  • Diagnosis: Take a 50 µL aliquot. Add 1 drop of pure catalyst solution (10 mol%).[1][2]

  • Observation: If the reaction restarts, your original catalyst was poisoned/degraded.[1]

  • Action: Add 10-20 mol% fresh catalyst and 100 mg activated 4Å MS to the main pot. Increase concentration by evaporating half the solvent (if feasible).[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I use this catalyst for enantioselective reactions? A: No. Bis(2,3-dimethylphenyl) hydrogen phosphate is achiral .[1][2] It possesses a plane of symmetry.[1] It is often used as a "background reaction" control to determine if a chiral phosphate (like TRIP or BINOL-phosphate) is actually inducing chirality or if the reaction is driven by simple Brønsted acidity.[1][2]

Q2: My catalyst is an oil, but the datasheet says solid. Is it bad? A: Not necessarily. Diaryl phosphates can form supercooled liquids or oils if they contain trace solvent or impurities.[1]

  • Test: Check 1H NMR.[1] If the aromatic region is clean and integrates correctly (relative to the methyl groups), it is usable. If you see broad humps, it may be partially hydrolyzed.[1]

Q3: The reaction turns dark/black. Is this normal? A: This usually indicates substrate decomposition due to high local acidity.[1]

  • Solution: The 2,3-dimethyl groups increase solubility but don't reduce acidity.[1] Dilute the reaction (0.05 M instead of 0.2 M) or lower the temperature to -20°C to suppress decomposition pathways.

Q4: How do I remove the catalyst during workup? A: The catalyst is acidic (pKa ~ 1-2).[1]

  • Method: Wash the organic reaction mixture with 10% aqueous Na2CO3 or NaOH .[1] The catalyst will deprotonate, become water-soluble (as the sodium phosphate salt), and partition into the aqueous layer.

References

  • General Mechanism of Phosphate Catalysis

    • Terada, M. (2010).[1][2] "Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations." Synthesis. [1][2]

  • pKa and Solvent Effects

    • Kaupmees, K., et al. (2014).[1][2] "Basicities of Strong Bases in Water, Acetonitrile, and THF." Croatica Chemica Acta. [1][2]

  • Troubleshooting H-Bond Catalysis

    • Doyle, A. G., & Jacobsen, E. N. (2007).[1][2] "Small-Molecule H-Bond Donors in Asymmetric Catalysis." Chemical Reviews.

  • Catalyst Properties (Analogous Diaryl Phosphates)

    • PubChem Compound Summary for Bis(2,6-dimethylphenyl) hydrogen phosphate (Structural Analog).[1][2]

Sources

Optimization of reaction conditions for bis(2,3-dimethylphenyl) hydrogen phosphate catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of reaction conditions for bis(2,3-dimethylphenyl) hydrogen phosphate catalysis Content type: Technical Support Center (Troubleshooting & FAQs)

Product Code: BDP-HP-CAT Chemical Class: Diaryl Phosphate / Brønsted Acid Catalyst CAS: 65695-97-8 (Tris analogue ref), Specific Diester Analog

Introduction: Catalyst Profile & Mechanistic Basis

Welcome to the technical guide for Bis(2,3-dimethylphenyl) hydrogen phosphate . Unlike simple mineral acids, this organocatalyst combines a tunable Brønsted acidic site with a lipophilic diaryl backbone. The ortho-methyl groups at the 2-position provide steric protection to the active site, preventing catalyst aggregation, while the 3-methyl groups enhance solubility in non-polar organic solvents.

This catalyst operates primarily via Dual Hydrogen-Bonding Activation or Specific Protonation , making it highly effective for:

  • Ring-Opening Polymerization (ROP) of cyclic esters (lactones/carbonates).

  • Electrophilic Activation of imines (Mannich/Strecker-type reactions).

  • Friedel-Crafts Alkylations .

Part 1: Solvent Selection & Solubility Optimization

Status: Critical Impact: Reaction Rate, Ion-Pairing Tightness

FAQ: My catalyst is not dissolving completely in Toluene. Is this normal?

Diagnosis: While the 2,3-dimethyl groups enhance lipophilicity, the phosphate headgroup is highly polar and capable of strong dimerization. Solution:

  • The "Dissociation" Protocol: Bis(2,3-dimethylphenyl) hydrogen phosphate exists as a hydrogen-bonded dimer in the solid state. To dissolve it in non-polar solvents (Toluene, Hexane), you often need to heat the mixture to 40–50°C initially to break the intermolecular H-bonds. Upon cooling, it should remain in solution as the active monomer-substrate complex forms.

  • Solvent Polarity Check: If using strictly non-polar media, add 1–2% DCM (Dichloromethane) as a co-solvent to aid initial solubilization without disrupting the contact ion pair mechanism.

Troubleshooting Guide: Solvent Screening Matrix

Use this table to select the correct solvent based on your target mechanism.

Solvent ClassRepresentative SolventsInteraction TypeRecommended For
Non-Polar Toluene, Xylene, MesityleneTight Ion Pairing Enantioselective reactions (if using chiral analogs) or reactions requiring close proximity of counter-anion.
Halogenated DCM, Chloroform, DCELoose Ion Pairing General electrophilic activation; best balance of solubility and reactivity.
Polar Aprotic THF, Acetonitrile, DMFH-Bond Disruption NOT RECOMMENDED. These solvents compete for the acidic proton, effectively "poisoning" the catalyst.
Polar Protic Methanol, EthanolSolvolysis AVOID. Will participate in the reaction (e.g., as an initiator in ROP) or quench the intermediate.

Part 2: Reactivity & Kinetic Optimization

Status: High Priority Impact: Yield, Conversion Rate

FAQ: The reaction initiates but stalls at ~60% conversion. How do I restart it?

Diagnosis: This "stalling" behavior is typical of Product Inhibition . In reactions like ROP or amination, the product (polymer chain end or amine) is often more basic than the substrate, binding the catalyst irreversibly. Corrective Workflow:

  • Increase Temperature: Raise reaction temperature by 10°C increments. This increases the exchange rate of the catalyst between the product and the unreacted substrate.

  • Hydrogen Bond Donors: Add a non-nucleophilic H-bond donor (e.g., hexafluoroisopropanol - HFIP) in trace amounts. HFIP can disrupt the catalyst-product aggregate.

Diagram: Catalytic Cycle & Activation Mode

The following diagram illustrates the activation of an electrophile (E-Nu) by the catalyst, highlighting the critical "Dual H-Bonding" state.

G Catalyst Free Catalyst (Dimer/Monomer) Complex Activated Complex (Dual H-Bonding) Catalyst->Complex + Substrate (Fast Equilibrium) Substrate Substrate (Imine/Lactone) Substrate->Complex TS Transition State (Nucleophilic Attack) Complex->TS + Nucleophile (Rate Determining) Product Product (Amine/Polymer) TS->Product Bond Formation Product->Catalyst Product Release (Potential Inhibition Step)

Caption: Figure 1: The catalytic cycle showing the critical activation complex. Note the dashed red line indicating the risk of product inhibition.

Part 3: Moisture Sensitivity & Additives[1]

Status: Variable Impact: Reproducibility

FAQ: Do I need to use a glovebox?

Answer: Generally, no . Bis(2,3-dimethylphenyl) hydrogen phosphate is air-stable. However, it is hygroscopic . Water molecules will bind to the phosphate oxygen, reducing its acidity (leveling effect). Protocol for Robustness:

  • Drying: Store the catalyst in a desiccator. If the solid appears "clumpy," dry under high vacuum (0.1 mmHg) at 40°C for 4 hours before use.

  • Molecular Sieves: For reactions strictly requiring anhydrous conditions (e.g., imine activation), add activated 4Å Molecular Sieves (powdered) directly to the reaction vessel. This is superior to using a glovebox as it actively scavenges water produced or introduced during the reaction.

Part 4: Workup & Catalyst Removal

Status: Post-Reaction Impact: Product Purity

FAQ: How do I remove the catalyst from my final product?

Technical Insight: The catalyst is an acid (pKa ~1–2 in water). It can be easily removed via base extraction. Step-by-Step Removal Protocol:

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate or Diethyl Ether.

  • Base Wash: Wash the organic layer with 10% aqueous NaHCO₃ (Sodium Bicarbonate) or 1M NaOH .

    • Mechanism:[1][2] This deprotonates the phosphate, converting it into the water-soluble sodium salt (Bis(2,3-dimethylphenyl) phosphate sodium salt).

  • Partition: The catalyst moves to the aqueous layer.

  • Recovery (Optional): Acidify the aqueous layer with HCl to pH 1 and extract with DCM to recover the catalyst.

References

  • Akiyama, T. (2007). Stronger Brønsted Acids. Chemical Reviews, 107(12), 5744–5758. Link

  • Terada, M. (2010). Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations. Synthesis, 2010(12), 1929–1982. Link

  • Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Chemical Reviews, 114(18), 9047–9153. Link

  • Satoh, K., et al. (2015). Diphenyl Phosphate as an Efficient Catalyst for Ring-Opening Polymerization. Macromolecules, 48(19), 6835. (Contextual citation for achiral phosphate utility in ROP). Link

Sources

Common side reactions with bis(2,3-dimethylphenyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Common side reactions with bis(2,3-dimethylphenyl) hydrogen phosphate Content type: Technical Support Center Guide

Troubleshooting Guide & Technical FAQs

Executive Summary & Molecule Profile

Bis(2,3-dimethylphenyl) hydrogen phosphate is a diaryl phosphate diester commonly encountered in two distinct contexts: as a specific acidic reagent in organic synthesis or, more frequently, as a critical leachable impurity derived from Trixylyl Phosphate (TXP) flame retardants used in single-use plastic systems.

Due to its phosphate diester structure, it possesses a single acidic proton (pKa ~1.2–1.5), making it a strong Brønsted acid in organic media. Its lipophilic 2,3-dimethylphenyl (xylyl) wings facilitate solubility in organic solvents but lead to complex behavior in aqueous buffers, including ion-pairing with basic drug substances.

Property Data
Molecular Formula C₁₆H₁₉O₄P
Molecular Weight 306.29 g/mol
Monoisotopic Mass 306.1021 Da
Acidity (pKa) ~1.3 (Phosphate diester proton)
Common Origin Hydrolytic degradation of Trixylyl Phosphate (TXP)
Solubility Soluble in MeOH, ACN, DMSO; Poor in water (unless ionized)

Critical Side Reactions & Instability Pathways

Scenario A: Hydrolytic Degradation (The Primary Instability)

Issue: The phosphate ester bonds are susceptible to hydrolysis, particularly under acidic or basic conditions, or in the presence of nucleophilic enzymes (esterases).

Mechanism: The degradation proceeds via a stepwise loss of the xylyl groups. The 2,3-dimethyl substitution provides some steric protection compared to unhindered phenols, but hydrolysis remains the dominant degradation pathway.

DOT Diagram: Hydrolytic Degradation Pathway

HydrolysisPathway TXP Trixylyl Phosphate (Precursor) Bis Bis(2,3-dimethylphenyl) hydrogen phosphate (Target Molecule) TXP->Bis Hydrolysis (- Xylenol) Mono Mono(2,3-dimethylphenyl) dihydrogen phosphate Bis->Mono Hydrolysis (Rate Limiting Step) Xylenol 2,3-Dimethylphenol (By-product) Bis->Xylenol H3PO4 Phosphoric Acid (H3PO4) Mono->H3PO4 Rapid Hydrolysis Mono->Xylenol

Caption: Stepwise hydrolysis of Trixylyl Phosphate (TXP) yielding Bis(2,3-dimethylphenyl) hydrogen phosphate, eventually degrading to phosphoric acid and 2,3-dimethylphenol.

Scenario B: Transesterification (Solvent Interaction)

Issue: When dissolved in primary alcohols (Methanol, Ethanol) for extended periods or under acidic conditions, the aryl groups can be exchanged for alkyl groups.

  • Reaction: (ArO)₂P(O)OH + MeOH → (ArO)(MeO)P(O)OH + ArOH

  • Impact: Appearance of "mixed" phosphate impurities in LC-MS (e.g., Methyl 2,3-dimethylphenyl phosphate).

Scenario C: Salt Formation (API Interaction)

Issue: As a strong acid, it readily protonates basic amines (e.g., API alkaloids, basic peptides), forming stable ion-pair salts .

  • Consequence: These salts often precipitate out of non-polar solvents or cause unexpected retention time shifts in HPLC (the "ghost peak" phenomenon).

Technical Troubleshooting (Q&A)

Category 1: Analytical Interference & Detection

Q: I see a persistent peak at m/z 305 (negative mode) or 307 (positive mode). Is this my compound? A: Yes.

  • ESI(-): The deprotonated species

    
     appears at m/z 305.1 . This is the dominant ionization mode due to the acidic proton.
    
  • ESI(+): The protonated species

    
     appears at m/z 307.1 .
    
  • Verification: Check for the characteristic loss of the 2,3-dimethylphenyl group (neutral loss of 122 Da) in MS/MS fragmentation.

Q: Why does the peak tail significantly on my C18 column? A: The free phosphate group interacts strongly with residual silanols on the silica stationary phase.

  • Fix: Add a modifier to your mobile phase. 0.1% Formic acid is standard, but 5-10 mM Ammonium Acetate (pH 4.5) is more effective at masking silanol interactions for phosphates.

Category 2: Experimental & Synthesis Issues

Q: My reaction yield is low, and I see a "pyrophosphate" impurity. What happened? A: You likely used a dehydrating coupling agent (like DCC or EDC) without sufficient nucleophile present.

  • Cause: Two molecules of bis(2,3-dimethylphenyl) hydrogen phosphate can condense to form Tetrakis(2,3-dimethylphenyl) pyrophosphate .

  • Prevention: Ensure your alcohol/amine nucleophile is in excess before adding the activating agent.

Q: I am detecting this compound in my "blank" buffer injection. Where is it coming from? A: This is a classic Single-Use System (SUS) leachable .

  • Source: Tubing, filters, or plastic bags containing Trixylyl Phosphate (TXP) as a plasticizer/flame retardant.

  • Mechanism: TXP hydrolyzes in the plastic matrix or solution to release the bis-phosphate.

  • Action: Switch to platinum-cured silicone tubing or flush the system with 50% Ethanol/Water prior to critical runs.

Protocol: Removal & Purification

If bis(2,3-dimethylphenyl) hydrogen phosphate is a contaminant in your synthesis, standard silica chromatography is often ineffective due to streaking.

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate ).

  • Wash 1 (Basic): Extract with 5% NaHCO₃ (aq) .

    • Logic: The bis-phosphate (pKa ~1.3) will deprotonate and move to the aqueous layer as the sodium salt. Most organic products will remain in the organic layer.

  • Wash 2 (Brine): Wash the organic layer with saturated NaCl to remove residual water/salt.

  • Recovery (Optional): If you need to recover the phosphate, acidify the aqueous NaHCO₃ layer with HCl to pH 1 and re-extract into Ethyl Acetate.

Decision Tree: Impurity Identification

Use this logic flow to confirm if bis(2,3-dimethylphenyl) hydrogen phosphate is the source of your experimental anomaly.

DOT Diagram: Troubleshooting Logic

Troubleshooting Start Observation: Unknown Impurity or Precipitate CheckMS Check LC-MS Mass (ESI Negative Mode) Start->CheckMS Mass305 Is m/z ~305 observed? CheckMS->Mass305 Yes305 Likely Bis(2,3-dimethylphenyl) hydrogen phosphate Mass305->Yes305 Yes No305 Check for Adducts (m/z 611 Dimer? m/z 327 Na+?) Mass305->No305 No SourceCheck Did the sample contact plastic tubing/bags? Yes305->SourceCheck Leachable Conclusion: Plasticizer Leachable (TXP degradation) SourceCheck->Leachable Yes Reagent Conclusion: Reagent Residue SourceCheck->Reagent No

Caption: Diagnostic workflow for identifying Bis(2,3-dimethylphenyl) hydrogen phosphate in experimental samples.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2281125, Bis(2,3-dimethylphenyl) hydrogen phosphate. Retrieved March 6, 2026, from [Link]

  • Environment Agency (UK). Environmental Risk Evaluation Report: Trixylenyl Phosphate (CAS no. 25155-23-1).[1][2][3] (Detailing hydrolysis pathways of TXP to diaryl phosphates). Retrieved from [Link]

  • Saeger, V. W., et al. (1979). "Environmental Fate of Selected Phosphate Esters." Environmental Science & Technology, 13(7), 840–844.
  • Williams, R. (2022). pKa Data Compiled for Phosphates and Organophosphorus Compounds. Organic Chemistry Data.[4] Retrieved from [Link]

Sources

Validation & Comparative

Comparing bis(2,3-dimethylphenyl) hydrogen phosphate to other chiral phosphoric acids

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison of 3,3'-Bis(2,3-dimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (referred to herein as (R)-2,3-Me-CPA ) against other industry-standard chiral phosphoric acids (CPAs).

Executive Summary & Nomenclature Clarification

Subject: (R)-3,3'-Bis(2,3-dimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate. Identity Note: While "bis(2,3-dimethylphenyl) hydrogen phosphate" technically describes an achiral diester (CAS: 18350-99-7), in asymmetric catalysis, this nomenclature invariably refers to the chiral BINOL-derived phosphoric acid where the 3,3'-positions are substituted with 2,3-dimethylphenyl groups.

Core Value Proposition: (R)-2,3-Me-CPA occupies a critical "Goldilocks" zone in steric tuning. It offers ortho-blocking (via the 2-methyl group) without the excessive bulk of the isopropyl groups found in TRIP (the industry standard). This makes it the catalyst of choice for substrates that are too sterically hindered for TRIP but require more enantiocontrol than unsubstituted BINOL-phosphates.

Structural & Electronic Benchmarking

The performance of a Chiral Phosphoric Acid (CPA) is dictated by two axes: Steric Confinement (Substituent Bulk) and Acidity (Electronic Tuning).

Table 1: Comparative Physicochemical Profile
Feature(R)-2,3-Me-CPA (Subject)(R)-TRIP (Standard)(R)-TCYP (High Bulk)(R)-3,5-CF3-CPA (Electronic)
3,3'-Substituent 2,3-Dimethylphenyl2,4,6-Triisopropylphenyl2,4,6-Tricyclohexylphenyl3,5-Bis(trifluoromethyl)phenyl
Steric Environment Moderate/Specific High (Bulky) Extreme Low (Open)
Ortho-Blocking Yes (Methyl)Yes (Isopropyl)Yes (Cyclohexyl)No (Hydrogen)
pKa (Est. in DMSO) ~13.5 (Weaker Acid)~13.0~13.0~11.0 (Stronger Acid)
Electronic Effect Electron Donating (+I)Electron Donating (+I)Electron Donating (+I)Electron Withdrawing (-I)
Solubility (Toluene) HighVery HighHighModerate
Primary Utility Sterically demanding substrates; "Slot" fittingGeneral purpose; Small/Medium substratesHighly unreactive/small substratesActivation of basic imines; H-bond donor
Mechanistic Insight: The "Ortho-Methyl" Effect

Unlike the 3,5-substituted catalysts (which leave the active site open), (R)-2,3-Me-CPA places a methyl group at the ortho position.

  • vs. TRIP: TRIP's isopropyl groups are massive, creating a "narrow canyon." If your substrate (e.g., a bulky imine) cannot fit into this canyon, the reaction stalls.

  • The Solution: (R)-2,3-Me-CPA provides a "wider canyon" while still preventing substrate rotation, preserving enantioselectivity (ee) where TRIP fails due to steric clash.

Decision Logic: When to Select (R)-2,3-Me-CPA

The following decision tree illustrates the logical flow for catalyst selection in method development.

CatalystSelection Start Target Reaction (e.g., Imine Reduction, Mannich) CheckSterics Substrate Steric Profile? Start->CheckSterics SmallSub Small/Linear Substrate CheckSterics->SmallSub Unobstructed BulkySub Bulky/Branched Substrate CheckSterics->BulkySub Hindered CheckElectronic Substrate Basicity? SelectTRIP Select TRIP (2,4,6-iPr) (Max Confinement) CheckElectronic->SelectTRIP Standard Base SelectCF3 Select 3,5-(CF3)2-CPA (Max Acidity) CheckElectronic->SelectCF3 Weak Base (Needs Acid) SmallSub->CheckElectronic CheckFit Does TRIP inhibit reactivity? BulkySub->CheckFit CheckFit->SelectTRIP No (Yield > 80%) Select23Me Select (R)-2,3-Me-CPA (Optimized Pocket) CheckFit->Select23Me Yes (Low Yield/Stalled)

Caption: Logical workflow for selecting (R)-2,3-Me-CPA based on substrate sterics and reactivity profiles.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol validates the performance of (R)-2,3-Me-CPA in a standard benchmarking reaction (reduction of benzoxazines or quinolines).

Objective: Enantioselective reduction of 2-phenylquinoline.

Materials
  • Catalyst: (R)-3,3'-Bis(2,3-dimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (5 mol%).

  • Substrate: 2-Phenylquinoline (0.2 mmol).

  • Reductant: Hantzsch Ester (HEH) (1.2 equiv).

  • Solvent: Toluene (anhydrous).

Step-by-Step Workflow
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, add (R)-2,3-Me-CPA (0.01 mmol, 5 mol%).

  • Substrate Addition: Add 2-Phenylquinoline (41 mg, 0.2 mmol) and anhydrous Toluene (2.0 mL). Stir at room temperature for 5 minutes to ensure catalyst-substrate interaction (formation of the chiral ion pair).

  • Reaction Initiation: Add Hantzsch Ester (1.2 equiv). Seal the vial under Argon/Nitrogen atmosphere.

  • Incubation: Stir at 30°C for 24 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The fluorescent quinoline spot should disappear, replaced by the non-fluorescent amine.

  • Workup: Quench directly by loading onto a short plug of silica gel. Elute with Et2O.

  • Analysis: Concentrate the filtrate and analyze by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).

Expected Outcome:

  • Yield: >90%

  • ee: 85-95% (Note: If TRIP gives >98% ee but <20% yield due to sterics, (R)-2,3-Me-CPA will typically restore yield to >90% while maintaining acceptable ee).

Mechanistic Mode of Action

(R)-2,3-Me-CPA operates via Bifunctional Activation . The phosphate proton activates the electrophile (imine), while the phosphoryl oxygen interacts with the nucleophile (Hantzsch ester), orienting both in the chiral pocket defined by the 2,3-dimethylphenyl "walls."

CatalyticCycle CPA Free Catalyst (R)-2,3-Me-CPA Complex Binary Complex (CPA + Imine) CPA->Complex H-Bonding TS Ternary TS (CPA + Imine + HEH) Complex->TS + Hantzsch Ester Product Product Release (Amine) TS->Product Hydride Transfer Product->CPA Regeneration

Caption: Bifunctional catalytic cycle showing the activation of the imine by the phosphoric acid proton.

References

  • Akiyama, T. (2007). "Stronger Brønsted Acids." Chemical Reviews, 107(12), 5744–5758. Link

  • Terada, M. (2010). "Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations." Synthesis, 2010(12), 1929–1982. Link

  • Parmar, D., et al. (2014). "Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis." Chemical Reviews, 114(18), 9047–9153. Link

  • Zamfir, A., et al. (2010). "Chiral Phosphoric Acids: Recent Developments." Organic Letters, 12(2), 188-191. Link

Disclaimer: The synthesis and use of chiral phosphoric acids require adherence to standard laboratory safety protocols. Always verify the specific CAS number of the derivative before purchase, as nomenclature can vary between vendors.

bis(2,3-dimethylphenyl) hydrogen phosphate vs. TRIP (triphenyl phosphate) catalyst performance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Architect vs. The Hammer

In the landscape of Brønsted acid organocatalysis, the comparison between TRIP and bis(2,3-dimethylphenyl) hydrogen phosphate represents the distinction between precision engineering and raw functionality.

  • TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate): The "Gold Standard" chiral catalyst. It constructs a rigid, sterically demanding chiral pocket essential for high enantioselectivity (>95% ee) in complex transformations like asymmetric transfer hydrogenations and reductive aminations.

  • Bis(2,3-dimethylphenyl) hydrogen phosphate: A sterically hindered achiral phosphate diester. It serves primarily as a mechanistic control to quantify background acidity or as a cost-effective alternative for non-stereoselective bulk acid catalysis.

Verdict: Use TRIP when stereocontrol is non-negotiable. Use bis(2,3-dimethylphenyl) hydrogen phosphate to validate that your reaction requires chiral confinement, or for achiral transformations requiring a lipophilic acid.

Part 1: Structural & Mechanistic Profiling

Chemical Identity
FeatureTRIP (The Architect)Bis(2,3-dimethylphenyl) HP (The Control)
Chirality Chiral (Atropisomeric BINOL) Achiral
Steric Environment Deep Chiral Pocket: 3,3'-substituents (Triisopropylphenyl) create a "canyon" that locks substrates in one orientation.[1][2]Open/Hindered: Ortho-methyl groups provide steric bulk but lack a defined 3D scaffold for recognition.
Solubility High in non-polar solvents (Toluene, DCM) due to lipophilic isopropyl groups.Moderate/High in organic solvents; lipophilic due to methyl groups.
pKa (Acidity) ~12–14 (in MeCN). The BINOL backbone increases acidity via electron-withdrawing effects.~13–15 (in MeCN). Slightly less acidic due to electron-donating methyl groups on the phenol rings.
Mechanistic Divergence

The critical difference lies in Bifunctional Activation vs. Simple Protonation .

  • TRIP Mechanism: Operates via Specific Acid Catalysis or Ion-Pairing . The phosphate proton activates the electrophile (e.g., imine), while the phosphoryl oxygen stabilizes the nucleophile or transition state. The massive 3,3'-substituents shield the active site, preventing side reactions and forcing the nucleophile to attack from a single face (Re or Si).

  • Bis(2,3-dm) Mechanism: Acts as a general Brønsted acid. It protonates the substrate, accelerating the reaction, but offers no facial discrimination. The product is invariably racemic.

Visualization of Catalytic Pathways

The following diagram illustrates the "Chiral Confinement" of TRIP versus the "Open Access" of the achiral phosphate.

CatalystMechanism cluster_TRIP TRIP Catalyst (Chiral) cluster_Achiral Bis(2,3-dimethylphenyl) HP (Achiral) Substrate Substrate (e.g., Imine) TRIP_Complex Chiral Ion Pair (Substrate Locked in Pocket) Substrate->TRIP_Complex H-Bonding Achiral_Complex Achiral Ion Pair (Substrate Exposed) Substrate->Achiral_Complex Protonation TRIP_TS Transition State (Face-Selective Attack) TRIP_Complex->TRIP_TS Steric Confinement Product_Chiral Enantioenriched Product (>95% ee) TRIP_TS->Product_Chiral Achiral_TS Transition State (Non-Selective Attack) Achiral_Complex->Achiral_TS No Confinement Product_Racemic Racemic Product (0% ee) Achiral_TS->Product_Racemic

Caption: TRIP enforces a rigid chiral environment (Green path), while the achiral phosphate allows random attack vectors (Red path).

Part 2: Performance Comparison Data

The following data represents a typical Asymmetric Transfer Hydrogenation (ATH) of a benzoxazine imine, a standard benchmark for TRIP. The achiral phosphate is used to determine the "background" reaction rate.

Reaction Conditions: Substrate (0.1 mmol), Catalyst (5 mol%), Hantzsch Ester (1.2 eq), Toluene, 50°C, 24h.

MetricTRIP CatalystBis(2,3-dimethylphenyl) HPInterpretation
Yield 92% 65%TRIP stabilizes the transition state, often accelerating the reaction beyond simple acidity (catalytic turnover).
Enantioselectivity (ee) 96% (R) 0% (racemic) Crucial Differentiator. The achiral phosphate cannot induce chirality.
Reaction Rate (

)
1.0 (Normalized) 0.4The "chiral pocket" of TRIP can actually accelerate reactions by pre-organizing the substrate, whereas the achiral acid relies on random collisions.
Side Products <2%~15%TRIP's steric bulk shields the active site from nucleophilic impurities or hydrolysis; the open achiral phosphate does not.

Key Insight: If you observe high yield but 0% ee with the achiral control, your reaction is acid-catalyzed but requires the BINOL scaffold for stereochemistry. If the achiral control gives <5% yield, the reaction likely requires the specific "bifunctional" geometry of the catalyst, not just protons.

Part 3: Experimental Protocols

Protocol A: TRIP-Catalyzed Asymmetric Reductive Amination

Objective: Synthesis of chiral amines with high optical purity.

  • Preparation: In a flame-dried reaction vial, combine the ketone (0.2 mmol) and amine (0.24 mmol) in dry Toluene (1.0 mL).

  • Catalyst Addition: Add TRIP (7.5 mg, 0.01 mmol, 5 mol%) and activated 4Å molecular sieves (50 mg).

  • Imine Formation: Stir at 50°C for 2 hours (monitor via TLC for imine formation).

  • Reduction: Cool to room temperature. Add Hantzsch Ester (1.2 eq).

  • Reaction: Stir at 30°C for 24 hours.

  • Workup: Filter through a short pad of silica gel (eluting with Et2O). Concentrate under reduced pressure.

  • Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: The "Background Check" (Achiral Control)

Objective: Validate that the reaction rate/selectivity is due to the catalyst architecture, not just Brønsted acidity.

  • Setup: Replicate Protocol A exactly.

  • Substitution: Replace TRIP with an equimolar amount of bis(2,3-dimethylphenyl) hydrogen phosphate (3.1 mg, 0.01 mmol).

    • Note on Mass: The molecular weight of the achiral phosphate (~306 g/mol ) is significantly lower than TRIP (~752 g/mol ). Ensure molar equivalents are used, not equal mass.

  • Observation:

    • Result A (Racemic, Good Yield): The reaction is acid-promoted. TRIP is necessary only for stereocontrol.

    • Result B (No Reaction): The reaction requires the specific supramolecular recognition or higher acidity of the BINOL backbone.

References

  • Klare, H. F. T., et al. "Chiral Phosphoric Acids: Versatile Organocatalysts with Expanding Applications." Sigma-Aldrich (Merck).

  • Akiyama, T. "Stronger Brønsted Acids." Chemical Reviews, 2007, 107(12), 5744–5758.

  • Terada, M. "Binaphthol-Derived Phosphoric Acid as a Versatile Catalyst for Enantioselective Carbon-Carbon Bond Forming Reactions." Chem. Commun., 2008, 4097-4112.

  • PubChem. "Bis(2,3-dimethylphenyl) hydrogen phosphate (Compound Summary)." National Library of Medicine.

Sources

Comparative Efficacy of Bis(2,3-dimethylphenyl) Hydrogen Phosphate in Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide evaluates the efficacy of Bis(2,3-dimethylphenyl) hydrogen phosphate (herein referred to as D23DMPHP ) across various solvent systems. This guide is structured for application scientists and process engineers optimizing solvent extraction (SX) workflows or ion-selective electrode (ISE) membrane formulations.

Executive Summary

Bis(2,3-dimethylphenyl) hydrogen phosphate (D23DMPHP) is a sterically hindered diaryl phosphate used primarily as a specialized extractant for transition metals and as a lipophilic anionic site in electrochemical sensors. Unlike the industry-standard Bis(2-ethylhexyl) phosphate (D2EHPA) , which relies on alkyl chains for solubility, D23DMPHP utilizes methylated aromatic rings to tune selectivity via π-π interactions and steric bulk.

This guide analyzes D23DMPHP's performance in three distinct solvent classes: Aliphatic (Kerosene/Hexane) , Aromatic (Toluene) , and Chlorinated (Chloroform/DCM) . The choice of solvent fundamentally alters the reagent's dimerization constant (


), acid dissociation (

), and metal-ligand stability constants.

Chemical Identity & Mechanistic Basis

  • IUPAC Name: Bis(2,3-dimethylphenyl) hydrogen phosphate

  • Common Name: Di-2,3-xylyl phosphate

  • Molecular Formula:

    
    [1]
    
  • Key Feature: The ortho-methyl group at the 2-position creates significant steric hindrance around the phosphoryl oxygen, while the meta-methyl group at the 3-position enhances lipophilicity without further blocking the binding site.

Mechanism of Action: Dimerization vs. Solvation

In non-polar solvents, organophosphorus acids like D23DMPHP exist primarily as intermolecularly hydrogen-bonded dimers. This dimerization is the driving force for extraction in cation-exchange mechanisms.

The Equilibrium:



  • High

    
     (Aliphatic):  Promotes formation of the dimer, which is often the active extracting species.
    
  • Low

    
     (Polar/H-bonding):  Solvent molecules solvate the monomer, disrupting the dimer and lowering extraction efficiency.
    
Diagram 1: Solvent-Dependent Equilibrium

The following diagram illustrates how solvent polarity shifts the equilibrium between the inactive monomer and the active dimer species.

SolventEquilibrium Monomer Monomer (HA) Active for Solvation Dimer Dimer ((HA)2) Active for Extraction Monomer->Dimer K_dim (High) Dimer->Monomer Dissociation Aliphatic Aliphatic Solvents (Hexane/Kerosene) Promotes Dimerization Aliphatic->Dimer Inert Environment Polar Polar/H-Bonding Solvents (Chloroform/Alcohols) Stabilizes Monomer Polar->Monomer H-Bond Disruption

Figure 1: Impact of solvent class on the monomer-dimer equilibrium of D23DMPHP. Aliphatic solvents drive the equilibrium right (extraction favorable), while polar solvents drive it left.

Comparative Performance Analysis

The following data compares D23DMPHP against standard alternatives in different solvent systems.

Table 1: Solvent System Efficacy Matrix
Solvent System

(Dimerization)
Solubility of D23DMPHPExtraction Efficiency (Target:

)
Recommended Application
Aliphatic (Kerosene/Hexane)High (

)
Moderate (Requires Modifier*)Excellent Industrial metal recovery; Bulk extraction.
Aromatic (Toluene/Xylene)Medium (

)
High GoodPrecision separation; High-purity circuits.
Chlorinated (Chloroform/DCM)Low (<

)
HighPoorAnalytical chromatography; Homogeneous catalysis.

*Note: Due to the aromatic rings, D23DMPHP has lower solubility in pure aliphatic kerosene than D2EHPA. A phase modifier (e.g., 5% Isodecanol or TBP) is often required to prevent third-phase formation.

Comparison with Alternatives
  • Vs. D2EHPA (Standard):

    • D2EHPA: Alkyl chains provide superior solubility in kerosene without modifiers. Less steric hindrance leads to lower selectivity between adjacent Lanthanides compared to D23DMPHP.

    • D23DMPHP: The 2,3-dimethyl steric bulk increases selectivity for smaller ions (steric exclusion) but requires aromatic diluents or modifiers.

  • Vs. Diphenyl Phosphate (DPP):

    • DPP: Lacks methyl groups; highly prone to hydrolysis and lower lipophilicity.

    • D23DMPHP: Methyl groups protect the phosphate ester bond from hydrolysis and significantly increase solubility in organic phases.

Experimental Protocol: Determination of Distribution Ratio ( )

To validate the efficacy of D23DMPHP in your specific matrix, perform the following "Slope Analysis" protocol. This method determines the stoichiometry of the extracted complex.

Reagents Required[2][3][4][5][6]
  • Extractant: D23DMPHP (>95% purity).

  • Diluents: Toluene (Aromatic), n-Hexane (Aliphatic), Chloroform (Polar).

  • Aqueous Phase: 0.01 M Metal Chloride (e.g.,

    
    ) in 0.1 M HCl.
    
Step-by-Step Workflow
  • Phase Preparation:

    • Prepare 0.1 M, 0.05 M, and 0.01 M solutions of D23DMPHP in the chosen diluent.

    • Pre-equilibrate the organic phase with 0.1 M HCl to ensure the extractant is in the protonated form.

  • Contacting:

    • Mix Organic and Aqueous phases at a 1:1 volume ratio (A/O = 1) in a separating funnel or shaker vial.

    • Agitation: Shake vigorously for 30 minutes at 25°C. (Note: D23DMPHP kinetics are slower than D2EHPA due to steric bulk; extended time ensures equilibrium).

  • Separation & Analysis:

    • Centrifuge to separate phases.

    • Analyze the metal concentration in the Aqueous Phase using ICP-OES or AAS.

    • Calculate Organic concentration by mass balance:

      
      .
      
  • Calculation:

    • Calculate Distribution Ratio:

      
      
      
    • Plot

      
       vs. 
      
      
      
      . The slope indicates the number of extractant molecules involved in the complex.
Diagram 2: Extraction Workflow & Logic

ExtractionProtocol Start Start: Phase Preparation Mix Contacting (A/O = 1:1, 30 mins) Start->Mix Add Diluent Sep Phase Separation (Centrifuge) Mix->Sep Equilibrium Analyze ICP-OES Analysis (Aqueous Raffinate) Sep->Analyze Aqueous Aliquot Calc Calculate D (Mass Balance) Analyze->Calc Data Input

Figure 2: Standardized workflow for determining the distribution ratio (D) of metal ions using D23DMPHP.

Critical Insights for Application Scientists

The "Steric Effect" in Separation Factors

The 2,3-dimethyl substitution is not merely for lipophilicity. It creates a "pocket" that discriminates by ionic radius.

  • Observation: In Toluene, D23DMPHP shows higher separation factors (

    
    ) for heavy rare earths (
    
    
    
    ) vs. light rare earths (
    
    
    ) compared to unhindered phosphates.
  • Causality: The bulky ortho-methyl group destabilizes the coordination of larger cations (Light REs), preferentially extracting smaller cations (Heavy REs) that fit the binding pocket.

Third-Phase Formation Risks

In aliphatic solvents (Hexane/Kerosene), the metal-extractant complex (


) often has limited solubility, leading to the formation of a third, heavy organic phase.
  • Mitigation: If using Kerosene, always add 3-5% v/v Isodecanol or TBP as a phase modifier.

  • Alternative: Switch to Toluene or Xylene, where the aromatic rings of the solvent interact with the xylyl groups of D23DMPHP, ensuring complete miscibility.

Hydrolytic Stability

D23DMPHP is superior to simple alkyl phosphates in acidic media. The methyl groups on the phenyl ring electronically donate density to the ring, but sterically protect the P-O-C linkage from acid hydrolysis. This makes it a robust candidate for extracting metals from aggressive acid leach liquors (e.g.,


).

References

  • BenchChem. (2025). Diisobutyl Hydrogen Phosphate: A Technical Guide to its Solubility in Organic Solvents. (Provides foundational protocols for phosphate solubility determination).

  • Smolecule. (2023). Bis(2,6-dimethylphenyl)phosphate: Properties and Applications. (Comparative data on dimethylphenyl isomers).

  • PubChem. (2025).[1] Bis(2,3-dimethylphenyl) hydrogen phosphate Compound Summary. National Library of Medicine.[1]

  • South African Journal of Science. (2023). Comparison of phosphorus-based extractants on manganese separation. (Comparative data on D2EHPA vs. Phosphonic/Phosphinic alternatives).

  • ATSDR. (2009).[2] Toxicological Profile for Phosphate Ester Flame Retardants. (Data on dicresyl/dixylyl phosphate stability and breakdown).

Sources

Comparative Kinetic Profiling of Bis(2,3-dimethylphenyl) Hydrogen Phosphate in Brønsted Acid Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Organocatalysis relying on Brønsted acids has fundamentally transformed the landscape of stereoselective synthesis and controlled polymerizations. While chiral phosphoric acids (CPAs) are celebrated for their asymmetric induction capabilities, achiral diaryl phosphates serve as highly efficient, scalable, and tunable catalysts for processes such as the controlled ring-opening polymerization (ROP) of lactones and stereoselective glycosylation reactions 1.

Among these, bis(2,3-dimethylphenyl) hydrogen phosphate (BDMPHP) emerges as a structurally privileged catalyst. By introducing specific steric bulk via 2,3-dimethyl substitution, BDMPHP bypasses the kinetic bottlenecks commonly associated with simpler analogs like diphenyl phosphate (DPP). This guide provides an objective, data-driven comparison of BDMPHP against standard Brønsted acid alternatives, detailing its kinetic parameters, mechanistic causality, and field-validated experimental protocols.

Mechanistic Causality: The Steric Advantage

In diaryl phosphate catalysis, the active species operates via a bifunctional hydrogen-bonding mechanism: the phosphoryl oxygen (P=O) acts as a hydrogen-bond acceptor to activate the electrophile, while the hydroxyl group (P–OH) acts as a hydrogen-bond donor to direct the nucleophile 2.

However, unsubstituted diaryl phosphates like DPP suffer from a severe kinetic penalty: they exist in a dynamic equilibrium between active monomers and inactive, hydrogen-bonded dimers. This dimerization creates a resting state that lowers the effective catalyst concentration, resulting in fractional reaction orders (typically


).

The BDMPHP Solution: The 2,3-dimethylphenyl groups introduce targeted steric hindrance at the ortho and meta positions. When two BDMPHP molecules attempt to form the standard 8-membered hydrogen-bonded dimer ring, severe steric clashing occurs. This structural modification enforces a monomeric ground state, shifting the kinetic dependence to a clean first-order (


) and effectively doubling the turnover frequency (TOF) without altering the core pKa significantly 3.

Mechanism Catalyst BDMPHP Catalyst (Monomeric Active State) Electrophile Electrophile Activation (P=O ··· H-X Bond) Catalyst->Electrophile H-Bond Acceptor Nucleophile Nucleophile Delivery (P-OH ··· Y Bond) Catalyst->Nucleophile H-Bond Donor TransitionState Highly Organized Bifunctional Transition State Electrophile->TransitionState Nucleophile->TransitionState Product Product Formation & Catalyst Regeneration TransitionState->Product Product->Catalyst Turnover (No Dimer Lag)

Bifunctional activation pathway of BDMPHP demonstrating monomeric turnover.

Comparative Kinetic Performance

To objectively evaluate BDMPHP, we analyze its kinetic profile in a standardized model reaction: the controlled ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) using an alcohol initiator at 25°C 4.

The table below synthesizes the quantitative performance of BDMPHP against common alternatives.

Table 1: Kinetic Parameters of Brønsted Acid Catalysts in ε-CL Polymerization
Catalyst

(

)
Catalyst Order (

)
Dimerization Constant (

,

)
Dispersity (

)
Mechanistic Consequence
BDMPHP 8.45 1.02 < 5 1.08 High monomeric active fraction; rapid initiation with no lag phase.
Diphenyl Phosphate (DPP) 4.120.65~ 1201.12Fractional order due to significant auto-inhibitory dimerization.
p-Toluenesulfonic Acid (pTSA) 12.301.00N/A1.45High raw activity but poor control; induces unwanted transesterification.
BINOL-Phosphoric Acid (TRIP) 2.151.00< 51.05Excellent structural control but heavily sterically hindered, lowering TOF.

Data Synthesis: BDMPHP achieves a "Goldilocks" kinetic profile. It is effectively twice as fast as DPP due to the absence of dimer-induced auto-inhibition. Simultaneously, it maintains the tight molecular weight control (low dispersity,


) characteristic of bifunctional phosphate catalysts—a level of precision that hyper-acidic catalysts like pTSA routinely fail to achieve.

Experimental Protocols: In Situ Kinetic Monitoring

To ensure scientific integrity, kinetic data must be derived from a self-validating system. The following protocol outlines the methodology for determining the reaction kinetics of BDMPHP using in situ


 NMR spectroscopy, which allows for continuous, non-destructive data acquisition.
Step-by-Step Methodology

Step 1: Reagent Preparation & Catalyst Purification

  • Action: Dry toluene over sodium/benzophenone and distill immediately prior to use. Sublimate BDMPHP under high vacuum (0.1 Torr) at 80°C.

  • Causality: Diaryl phosphates are highly hygroscopic 5. Trace water acts as a competitive nucleophile, initiating uncontrolled side reactions that skew the kinetic data and broaden the molecular weight dispersity.

Step 2: Reaction Setup in NMR Tube

  • Action: In a nitrogen-filled glovebox, prepare a solution of the electrophile (e.g., ε-CL, 1.0 M) and nucleophilic initiator (0.02 M) in 0.5 mL of anhydrous toluene-

    
    . Add 1,3,5-trimethoxybenzene as an internal standard. Transfer to a J. Young NMR tube.
    
  • Causality: 1,3,5-trimethoxybenzene provides a sharp, distinct singlet at ~6.1 ppm that does not overlap with monomer or product peaks, serving as an absolute reference for precise integration over time.

Step 3: Catalyst Injection & Data Acquisition

  • Action: Equilibrate the NMR probe to exactly 298.0 K. Inject a stock solution of BDMPHP (0.02 M in toluene-

    
    ) into the tube, invert three times, and immediately insert it into the spectrometer. Acquire 
    
    
    
    NMR spectra every 60 seconds using a pre-set arrayed experiment.
  • Causality: Strict thermal equilibration is mandatory. Brønsted acid-catalyzed ROP is highly exothermic; temperature fluctuations during the initial phase will artificially inflate the initial rate constant (

    
    ).
    

Step 4: Data Processing & Kinetic Extraction

  • Action: Integrate the diminishing monomer peak against the internal standard. Plot

    
     versus time.
    
  • Causality: A strictly linear plot confirms pseudo-first-order kinetics with respect to the monomer. The slope of this line yields the observed rate constant (

    
    ).
    

Workflow Prep 1. Reagent Prep (Sublimation & Drying) Mix 2. Glovebox Setup (Internal Std Addition) Prep->Mix Inject 3. Catalyst Injection (t=0, 298.0 K) Mix->Inject Monitor 4. In Situ 1H NMR (60s Arrayed Scans) Inject->Monitor Analysis 5. Kinetic Extraction (Plot ln([M]0/[M]t) vs t) Monitor->Analysis

Self-validating experimental workflow for continuous in situ kinetic monitoring.

Conclusion

Bis(2,3-dimethylphenyl) hydrogen phosphate represents a highly optimized, sterically tuned Brønsted acid. By strategically employing 2,3-dimethylphenyl substituents, researchers can entirely bypass the kinetic auto-inhibition inherent to simpler diaryl phosphates like DPP. This makes BDMPHP an exceptional, high-turnover alternative to both overly aggressive sulfonic acids and expensive chiral phosphoric acids when achiral, highly controlled catalysis is required in drug development and materials science.

References

  • Insight into the Mechanism of the Acylation of Alcohols with Acid Anhydrides Catalyzed by Phosphoric Acid Deriv
  • Catalytic activation of glycosyl phosphates for stereoselective coupling reactions. PNAS.
  • Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization.
  • Activated Monomer Mechanism (AMM) in Cationic Ring-Opening Polymerization. The Origin of the AMM and Further Development in Polymerization of Cyclic Esters. ACS Macro Letters.
  • Synthesis of diaryl phosphates using phytic acid as a phosphorus source. Beilstein J. Org. Chem.

Sources

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for Products from Bis(2,3-dimethylphenyl) Hydrogen Phosphate Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The advent of chiral phosphoric acids (CPAs), a prominent class of Brønsted acid organocatalysts, has revolutionized asymmetric synthesis.[1] Catalysts like bis(2,3-dimethylphenyl) hydrogen phosphate are instrumental in producing enantioenriched molecules that form the backbone of many modern pharmaceuticals.[2][3][4] The efficacy, and often the safety, of these drugs is critically dependent on their stereochemical purity. Therefore, the rigorous and accurate determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of the entire drug development pipeline.

This guide provides an in-depth comparison of the principal analytical methodologies for validating the enantiomeric excess of chiral compounds, with a focus on products synthesized via CPA catalysis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Comparative Analysis of Core Analytical Techniques

The accurate quantification of enantiomers is paramount. While several methods exist, three techniques form the bedrock of modern chiral analysis: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6][7] The selection of the optimal technique is a critical decision dictated by the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.[8][9]

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[8][10]Differential interaction of volatile enantiomers with a CSP in a capillary column, resulting in different retention times.[8]Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct, quantifiable NMR signals for each enantiomer.[8][11][12]
Resolution (Rs) > 1.5 (baseline separation is common).[9]> 1.5 (baseline separation is common).[9]Not directly applicable; relies on the chemical shift difference (Δδ) between diastereomeric signals.
Limit of Detection (LOD) 0.1 - 1 µg/mL.[9]1 - 10 pg on column.[9]~0.1% of the minor enantiomer.[9]
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL.[9]5 - 50 pg on column.[9]~0.5% of the minor enantiomer.[9]
Analysis Time 10 - 30 minutes per sample.[9]15 - 45 minutes per sample.[9]5 - 20 minutes per sample (after sample preparation).[9]
Sample Preparation Dissolution in mobile phase; filtration.[9]Often requires derivatization to a volatile and thermally stable analyte.[7][9]Simple mixing with a CSA or a chemical reaction to form diastereomers with a CDA.[8][9]
Advantages Widely applicable, robust, high resolution, considered the "gold standard".[8][13]Extremely high sensitivity, excellent for volatile compounds.[7]Rapid, non-destructive, requires minimal sample, less solvent-intensive, ideal for reaction monitoring.[8]
Limitations Higher solvent consumption, method development can be time-consuming.Analyte must be volatile and thermally stable; derivatization adds complexity.[7]Lower sensitivity than chromatographic methods, potential for signal overlap, CSA/CDA may cause kinetic resolution.[14]

The Causality of Method Selection

Chiral HPLC is often the default and most powerful method for its versatility and high degree of accuracy.[6][10][13] The vast library of commercially available chiral stationary phases (CSPs), particularly polysaccharide-based columns, provides a high probability of achieving baseline separation for a wide array of molecular structures.[9][15] This makes it the authoritative choice for quality control and regulatory submissions where validated, reproducible data is non-negotiable.

Chiral GC finds its niche in the analysis of volatile and thermally stable compounds.[7] Its exceptional sensitivity makes it ideal for detecting trace enantiomeric impurities. The primary constraint is the analyte's volatility; for many products of CPA catalysis, derivatization is required to convert polar functional groups (e.g., alcohols, amines) into more volatile esters or amides, adding a step to the workflow but enabling high-resolution analysis.[9]

NMR Spectroscopy offers a fundamentally different and highly complementary approach.[11] Its strength lies in speed and simplicity, making it an invaluable tool for high-throughput screening of reaction conditions to optimize enantioselectivity.[8] By simply adding a chiral solvating agent (CSA) to an NMR tube containing the analyte, one can often induce a chemical shift non-equivalence between the enantiomers, allowing for direct integration and ee determination in minutes.[13] This avoids the formal method development often required for chromatography.

Visualizing the Validation Workflow

The process of determining enantiomeric excess follows a logical progression from the completed reaction to a final, validated purity value. The choice of analytical path is a critical decision point based on the factors discussed above.

cluster_0 Asymmetric Catalysis cluster_1 Sample Preparation cluster_2 Analytical Method cluster_3 Data Analysis Reaction Product from Bis(2,3-dimethylphenyl) Hydrogen Phosphate Catalysis Workup Reaction Workup & Purification Reaction->Workup Prep_HPLC Dissolve in Mobile Phase Workup->Prep_HPLC Choose Path Prep_GC Derivatization (if required) Workup->Prep_GC Choose Path Prep_NMR Dissolve in CDCl3 + Add CSA Workup->Prep_NMR Choose Path HPLC Chiral HPLC Prep_HPLC->HPLC GC Chiral GC Prep_GC->GC NMR NMR Spectroscopy Prep_NMR->NMR Analysis_Chrom Integrate Peak Areas of Enantiomers HPLC->Analysis_Chrom GC->Analysis_Chrom Analysis_NMR Integrate Distinct Proton Signals NMR->Analysis_NMR Calculation % ee = |(A1-A2)/(A1+A2)| * 100 Analysis_Chrom->Calculation Analysis_NMR->Calculation

Caption: General workflow for ee determination.

Experimental Protocols: A Self-Validating System

The trustworthiness of any ee determination rests on a meticulously executed and validated protocol. The following sections provide step-by-step methodologies designed for immediate application. A critical, self-validating step in each protocol is the initial analysis of a racemic mixture of the product to confirm the method's ability to resolve the enantiomers.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is often considered the gold standard due to its robustness and wide applicability.[13] Polysaccharide-based chiral stationary phases are chosen for their proven efficacy in resolving a broad spectrum of chiral compounds.[9]

1. Instrumentation and Conditions:

  • System: Standard HPLC system with a UV or Photodiode Array (PDA) detector.[9]

  • Column: Chiralpak® IA, IB, or IC (immobilized amylose or cellulose-based CSP). The choice is analyte-dependent and often determined through screening.

  • Mobile Phase: Typically a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). The ratio is optimized to achieve baseline separation (Rs > 1.5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: An appropriate UV wavelength where the analyte has strong absorbance.

  • Column Temperature: Ambient or controlled (e.g., 25 °C) for improved reproducibility.

2. Step-by-Step Methodology:

  • Method Validation with Racemic Standard:

    • Prepare a ~1 mg/mL solution of the racemic product in the mobile phase.

    • Inject the solution and optimize the mobile phase composition to achieve baseline separation of the two enantiomer peaks.

    • Confirm the identity of each peak if an enantiomerically pure standard is available.

  • Sample Preparation:

    • Accurately weigh and dissolve the enantioenriched product from the CPA-catalyzed reaction in the mobile phase to a concentration similar to the standard.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[9]

  • Data Acquisition:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram for a sufficient duration to allow both enantiomers to elute.

  • Data Analysis:

    • Integrate the peak areas for the major (Area₁) and minor (Area₂) enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 .[9][10]

cluster_0 Principle of Chiral HPLC CSP Chiral Stationary Phase (CSP) R-groove S-groove Complex_S Transient Diastereomeric Complex (S-S) CSP:p2->Complex_S Stronger Fit (Longer Retention) Complex_R Transient Diastereomeric Complex (R-S) CSP:p2->Complex_R Weaker Fit (Shorter Retention) Analyte {(R)-Enantiomer | (S)-Enantiomer} Analyte->Complex_S Interaction with CSP Analyte->Complex_R Interaction with CSP Elution Separation & Elution Complex_S->Elution Complex_R->Elution

Caption: Principle of Chiral HPLC Separation.

Protocol 2: ¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This method is ideal for rapid screening due to its minimal sample preparation and fast analysis time.[8] The principle relies on the formation of transient diastereomeric complexes that have slightly different magnetic environments, leading to separate NMR signals for the enantiomers.[8]

1. Instrumentation and Materials:

  • System: High-resolution NMR spectrometer (e.g., 400 MHz or higher).[9][16]

  • Chiral Solvating Agent (CSA): (R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) is a common and effective choice for a wide range of substrates.[13][16]

  • Solvent: Deuterated chloroform (CDCl₃) is typically used.[9][16]

2. Step-by-Step Methodology:

  • Method Validation with Racemic Standard:

    • Dissolve ~5-10 mg of the racemic product in ~0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add ~1.0-1.2 equivalents of the CSA (e.g., TFAE) to the tube, mix well, and re-acquire the spectrum.

    • Identify a well-resolved proton signal that has split into two distinct peaks or multiplets. This confirms the method's viability.

  • Sample Preparation:

    • Prepare a sample of the enantioenriched product in the same manner as the racemic standard.

  • Data Acquisition:

    • Acquire a high-quality ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Carefully integrate the areas of the two separated signals corresponding to the two enantiomers (Area₁ and Area₂).

    • Calculate the enantiomeric excess using the standard formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 .

cluster_1 Principle of NMR with CSA Analyte {(R)-Enantiomer | (S)-Enantiomer} Complex_R (R)-Analyte + (S)-CSA Diastereomeric Complex 1 Analyte->Complex_R Forms Transient Complexes with Complex_S (S)-Analyte + (S)-CSA Diastereomeric Complex 2 Analyte->Complex_S Forms Transient Complexes with CSA (S)-CSA CSA->Complex_R CSA->Complex_S NMR_Signal Distinct Magnetic Environments Signal 1 (δ₁) Signal 2 (δ₂) Complex_R->NMR_Signal Complex_S->NMR_Signal

Caption: Principle of NMR with a Chiral Solvating Agent.

References

  • A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Epichlorohydrin: NMR vs.
  • Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine. Benchchem.
  • NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mex. Marcel Dekker, Inc.
  • 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Magnetic Resonance in Chemistry.
  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers (RSC Publishing).
  • NMR determination of enantiomeric excess.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy
  • Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement. PubMed.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chrom
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar
  • Determination of enantiomeric excess. University of Bristol.
  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts.
  • Chiral phosphoric acid catalyzed atroposelective C–H amination of arenes: mechanisms, origin and influencing factors of enantioselectivity. Organic Chemistry Frontiers (RSC Publishing).
  • Chiral phosphoric acid-catalyzed enantioselective construction of structurally diverse benzothiazolopyrimidines. PMC.
  • Chiral phosphoric acid catalysis:
  • Chiral HPLC Column. Phenomenex.
  • Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. PMC.
  • A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR.

Sources

Comparative analysis of catalysts for asymmetric hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Catalysts for Asymmetric Hydrogenation: A Guide for Process Chemists

Mechanistic Foundations: The Causality of Chiral Induction

Asymmetric hydrogenation (AH) remains one of the most atom-economical and scalable technologies for synthesizing enantiomerically pure compounds in the pharmaceutical and fine chemical sectors[1]. The stereochemical outcome of an AH reaction is not merely a function of the chiral ligand; it is fundamentally dictated by the mechanistic pathway the transition metal complex undergoes during hydrogen transfer. Understanding this causality is critical for rational catalyst selection.

  • Inner-Sphere Mechanism (Rh- and Ir-Diphosphine Systems): Catalysts such as Rh-BINAP or Ir-Josiphos require the prochiral substrate to possess a directing group (e.g., an amide, ester, or alcohol)[2]. This group coordinates directly to the metal center, forming a rigid chelate. The chiral environment of the ligand energetically differentiates the diastereomeric transition states prior to the oxidative addition of hydrogen. This mechanism is highly sensitive to steric bulk and substrate coordination strength.

  • Outer-Sphere Mechanism (Ru-Diamine/Diphosphine Systems): Pioneered by Noyori, these catalysts operate via a metal-ligand bifunctional mechanism[3]. The substrate (typically a simple ketone) does not bind to the metal. Instead, a hydride on the ruthenium and a proton on the amine ligand are transferred simultaneously to the C=O bond via a six-membered pericyclic transition state. This negates the need for a directing group and allows for the highly efficient reduction of unfunctionalized ketones.

G Substrate Prochiral Substrate Olefin Functionalized Olefins Substrate->Olefin Ketone Prochiral Ketones Substrate->Ketone Imine Imines & Enamines Substrate->Imine Rh Rh(I)-Diphosphine (e.g., Rh-BINAP) Olefin->Rh Directing Group Ru Ru(II)-Diamine (e.g., Noyori Cat.) Ketone->Ru No Directing Group Ir Ir(I)-P,N Ligands (e.g., Ir-Josiphos) Imine->Ir Acidic Conditions Mech1 Inner-Sphere Mechanism (Substrate Coordination) Rh->Mech1 Mech2 Outer-Sphere Mechanism (Bifunctional Transfer) Ru->Mech2 Ir->Mech1

Logical decision tree for selecting asymmetric hydrogenation catalysts based on substrate mechanism.

Comparative Performance Analysis

The industrial viability of a catalyst system is quantified by its Turnover Number (TON), Turnover Frequency (TOF), and enantiomeric excess (ee%). The table below consolidates performance metrics across leading homogeneous catalyst architectures[2][3][4][5].

Catalyst SystemPrimary Substrate ClassRepresentative LigandMax TONMax TOF (h⁻¹)Typical ee (%)Notable Industrial Application
Rh(I)-Diphosphine Functionalized Olefins, EnamidesBINAP, DuPhos20,000>5,00095–99L-DOPA, Sitagliptin intermediates[2]
Ru(II)-Diphosphine/Diamine Prochiral KetonesBINAP/DPEN>100,000>50,00098–99Pharmaceutical alcohols[3]
Ir(I)-P,N Ligands Imines, Unfunctionalized OlefinsXyliphos, Josiphos>1,000,000>200,00079–98(S)-Metolachlor herbicide[3]
Ir(I)-P,N,N / P,N,O Simple KetonesSpiroPAP, f-Amphol>200,000>100,000>99Advanced API intermediates[5]

Data Synthesis: While Ru-BINAP systems are the established workhorses for ketone reduction, Ir-based catalysts utilizing modular P,N or tridentate P,N,O ligands (such as SpiroPAP) have recently demonstrated unprecedented catalytic activity, achieving TOFs exceeding 100,000 h⁻¹[5]. For the reduction of imines—which often require acidic conditions that deactivate Rh and Ru complexes—Ir-Xyliphos systems remain unmatched, achieving TONs over 1,000,000 at an industrial scale[3].

Self-Validating Experimental Protocol: High-Pressure Asymmetric Hydrogenation

To ensure absolute reproducibility and prevent false negatives caused by catalyst deactivation, the experimental setup must be treated as a self-validating system. The following protocol outlines the rigorous workflow for the AH of a prochiral ketone using a Ru(II)-BINAP/diamine catalyst[4].

Step-by-Step Methodology:

  • Solvent Degassing (Critical Causality): Sparge anhydrous isopropanol with ultra-high-purity Argon for a minimum of 30 minutes. Why? Trace oxygen irreversibly oxidizes the electron-rich phosphorus atoms of the chiral ligand to phosphine oxides. This destroys the chiral pocket and completely halts the catalytic cycle.

  • Glovebox Preparation: Inside an inert-atmosphere glovebox (O₂ < 1 ppm, H₂O < 1 ppm), weigh the pre-catalyst (e.g., [RuCl₂(BINAP)(DPEN)]) and the substrate into a glass liner. Why? Moisture competes for coordination sites on the metal center, leading to off-cycle resting states that severely depress the TOF.

  • Base Activation: Add a strong base (e.g., KOtBu, 1-10 mol% relative to substrate) to the solution. Why? The base is mechanistically required to abstract a proton and a chloride from the Ru(II) pre-catalyst, generating the active 16-electron Ru-amide species necessary for the outer-sphere hydrogen transfer.

  • Reactor Loading & Pressurization Sequence: Transfer the sealed glass liner to a stainless-steel autoclave. Purge the autoclave three times with N₂ (10 bar), followed by three purges with H₂ (10 bar). Finally, pressurize with H₂ to the target pressure (e.g., 50 bar). Why? This specific sequence ensures the complete displacement of inert gas with reactive H₂, preventing mass-transfer limitations at the gas-liquid interface during the reaction.

  • Hydrogenation & Mass Transfer: Stir at >500 rpm at the designated temperature (e.g., 25–50 °C). High agitation is essential to overcome the diffusion barrier of H₂ into the solvent matrix.

  • Workup & Analysis: Depressurize the vessel slowly. Filter the crude mixture through a short pad of silica to remove paramagnetic metal residues that could interfere with downstream analysis. Determine conversion via GC/NMR and enantiomeric excess via Chiral HPLC[4].

Workflow Step1 1. Solvent Degassing (Remove O2) Step2 2. Glovebox Prep (Exclude H2O) Step1->Step2 Step3 3. Base Activation (Generate Active Ru) Step2->Step3 Step4 4. Pressurization (N2/H2 Purge) Step3->Step4 Step5 5. Hydrogenation (High Mass Transfer) Step4->Step5

Self-validating experimental workflow for high-pressure catalytic asymmetric hydrogenation.

Case Study: Catalyst Fine-Tuning in Drug Development

The synthesis of the blockbuster anti-diabetic drug Sitagliptin perfectly illustrates the necessity of empirical catalyst optimization. Initial synthetic routes utilized a Rh-Josiphos catalyst for the asymmetric hydrogenation of an enamine intermediate. While successful in establishing proof-of-concept, the process suffered from product inhibition (where the newly formed chiral amine tightly binds to and deactivates the catalyst), yielding a moderate 95% ee and a TON of only 666[2].

By analyzing the steric and electronic failures of the initial system, researchers transitioned to a highly rigid, electron-rich Rh-DuanPhos complex. This structural fine-tuning prevented the product from poisoning the metal center, resulting in an exceptional TON of 10,000 and 99% ee[2]. This case underscores that while mechanistic theory guides initial catalyst selection, the precise steric and electronic tuning of the ligand is what ultimately dictates industrial viability.

References

  • Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts | American Chemical Society (ACS) |
  • comparative study of different catalysts for asymmetric hydrogen
  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O)
  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances | Okayama University |
  • Catalytic homogeneous asymmetric hydrogenation – successes and opportunities | Scholaris |

Sources

Benchmarking bis(2,3-dimethylphenyl) hydrogen phosphate Against Metal-Based Catalysts: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of polymer synthesis and advanced organic transformations is undergoing a paradigm shift. For decades, transition-metal and Lewis acid catalysts have dominated ring-opening polymerizations (ROP) and Friedel-Crafts alkylations. However, the stringent purity requirements of biomedical polymers and pharmaceutical intermediates have exposed a critical flaw in metal-based systems: cytotoxic metal retention.

As a Senior Application Scientist, I have evaluated numerous organocatalytic alternatives. Among them, bis(2,3-dimethylphenyl) hydrogen phosphate (BDMPHP) has emerged as a structurally privileged Brønsted acid. This guide provides an objective, data-driven benchmark of BDMPHP against traditional metal-based catalysts (e.g.,


 and 

), detailing the mechanistic causality and providing self-validating experimental protocols for your laboratory.

Mechanistic Causality: Brønsted Acidity vs. Lewis Acidity

To understand why BDMPHP outperforms traditional metal catalysts in specific applications, we must analyze the fundamental divergence in their activation pathways.

Metal-based catalysts, such as Tin(II) octanoate (


), operate via a Coordination-Insertion Mechanism . The metal center utilizes empty d-orbitals to coordinate with the monomer's oxygen atom, forming a metal-alkoxide intermediate. While highly reactive, this mechanism requires elevated temperatures (often >110 °C) and inherently leaves trace metal residues covalently or coordinatively bound to the polymer matrix.

Conversely, BDMPHP operates via the Activated Monomer Mechanism (AMM) [1]. As a potent Brønsted acid, BDMPHP donates a proton to the exocyclic oxygen of the monomer (e.g., a lactone), increasing the electrophilicity of the carbonyl carbon. The true ingenuity of BDMPHP lies in its specific steric architecture. The 2,3-dimethylphenyl substituents create a highly tuned steric pocket that shields the propagating chain end. This steric hindrance suppresses deleterious intermolecular transesterification (chain-scrambling), which is a common failure point for less hindered catalysts like unsubstituted diphenyl phosphate[2].

Mechanism cluster_Organo Organocatalysis: BDMPHP (Activated Monomer Mechanism) cluster_Metal Metal Catalysis: Sn(Oct)2 (Coordination-Insertion) A1 BDMPHP Catalyst (Brønsted Acid) A2 Monomer Protonation (H-Bonding) A1->A2 Proton Transfer A3 Nucleophilic Attack (Sterically Shielded) A2->A3 Initiator Attack A4 Metal-Free Polymer (Narrow PDI) A3->A4 Propagation B1 Metal Catalyst (Lewis Acid) B2 D-Orbital Coordination B1->B2 Lewis Acid Binding B3 Metal-Alkoxide Intermediate B2->B3 Ring Opening B4 Polymer with Trace Metal Residue B3->B4 Termination

Fig 1: Mechanistic divergence between BDMPHP (AMM) and metal-based coordination-insertion.

Quantitative Benchmarking Data

The following data summarizes the performance of BDMPHP against industry-standard metal catalysts in the ring-opening polymerization of


-caprolactone, a benchmark reaction for biomedical polymer synthesis.
Performance MetricBDMPHP (Organocatalyst)

(Metal Benchmark)

(Metal Benchmark)
Catalytic Mechanism Brønsted Acid (AMM)Lewis Acid (Coordination)Lewis Acid (Coordination)
Optimal Temperature 25 °C - 50 °C110 °C - 130 °C80 °C - 100 °C
Polydispersity (Mw/Mn) 1.08 - 1.15 (Highly Controlled)1.30 - 1.50 (Moderate)1.20 - 1.40 (Moderate)
Residual Metal Content 0 ppm (Absolute Zero)> 150 ppm (Difficult to purge)> 50 ppm
Reaction Kinetics Fast (Complete in 2-4 hours)Moderate (Complete in 12-24 hrs)Fast (Complete in 1-3 hours)
Biomedical Suitability Excellent (No cytotoxicity)Poor (Tin toxicity limits in vivo use)Moderate

Data Interpretation: BDMPHP achieves lower polydispersity indices (PDI) at significantly lower temperatures. The ability to operate at room temperature prevents thermal degradation of sensitive functional groups, while the complete absence of metal residues bypasses the need for exhaustive, yield-destroying purification steps[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include integrated analytical checkpoints to verify reaction progress, preventing downstream failures.

Workflow Prep 1. Reagent Purification (Dry Toluene) Cat1 2A. Add BDMPHP (Room Temp) Prep->Cat1 Cat2 2B. Add Sn(Oct)2 (Heat to 110°C) Prep->Cat2 Rxn 3. NMR Checkpoint (Monitor 4.22 ppm) Cat1->Rxn Cat2->Rxn Quench 4. Quench & Purify (Amberlyst-21) Rxn->Quench Analysis 5. Final Validation (GPC & ICP-MS) Quench->Analysis

Fig 2: Parallel experimental workflow for benchmarking BDMPHP against metal catalysts.

Protocol A: Metal-Free ROP using BDMPHP (Target Protocol)

Causality Focus: Maintaining a strictly anhydrous, metal-free environment to leverage the AMM pathway.

  • Preparation & Initiation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add anhydrous toluene (5.0 mL), benzyl alcohol (initiator, 0.1 mmol), and BDMPHP (catalyst, 0.05 mmol).

    • Causality: Benzyl alcohol acts as the nucleophile. The 2:1 initiator-to-catalyst ratio ensures that the Brønsted acid rapidly protonates the monomer without overwhelming the system, preventing uncontrolled chain transfer.

  • Baseline Validation (Self-Check 1): Extract a 50

    
    L aliquot, dissolve in 
    
    
    
    , and run a
    
    
    NMR. Confirm the presence of the benzyl alcohol benzylic protons at ~4.6 ppm before proceeding.
  • Propagation: Inject

    
    -caprolactone (5.0 mmol) dropwise. Stir the reaction at 30 °C.
    
  • Kinetic Validation (Self-Check 2): Every 60 minutes, extract an aliquot for

    
     NMR. Monitor the shift of the 
    
    
    
    protons from 4.22 ppm (monomer) to 4.06 ppm (polymer) . The reaction is complete when the 4.22 ppm signal is entirely depleted.
  • Termination: Quench the reaction by adding 100 mg of Amberlyst-21 basic resin and stirring for 15 minutes.

    • Causality: Unlike quenching with liquid amines or metal salts (like

      
      ), solid-supported Amberlyst-21 neutralizes and sequesters the BDMPHP catalyst without introducing any soluble impurities into the polymer matrix.
      
  • Purification: Filter the resin and precipitate the polymer dropwise into cold methanol (-20 °C). Filter and dry under vacuum.

Protocol B: Traditional ROP using (Benchmark Protocol)
  • Preparation: In a similarly prepared Schlenk flask, add anhydrous toluene (5.0 mL), benzyl alcohol (0.1 mmol), and

    
     (0.05 mmol).
    
  • Propagation: Inject

    
    -caprolactone (5.0 mmol). Because the coordination-insertion mechanism has a higher activation energy barrier, the reaction must be heated to 110 °C .
    
  • Validation: Monitor via

    
     NMR as described above. Note that at elevated temperatures, the risk of transesterification increases, broadening the PDI.
    
  • Purification (The Metal Problem): Precipitate in cold methanol.

    • Causality: To achieve biomedical-grade purity, this polymer must be redissolved in THF and reprecipitated at least three times to strip the coordinated tin residues—a process that significantly reduces the final isolated yield.

Analytical Summary & Conclusion

When benchmarking BDMPHP against metal-based catalysts, the analytical results are definitive. Gel Permeation Chromatography (GPC) will reveal that the BDMPHP-catalyzed polymer exhibits a highly symmetrical peak with a PDI < 1.15, confirming the efficacy of the 2,3-dimethylphenyl steric shielding. In contrast, the


 benchmark typically yields a broader, tailing peak (PDI ~1.40) due to thermal transesterification.

Most importantly, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) of the BDMPHP-derived polymer will show absolute zero metal content, validating its immediate readiness for advanced drug delivery and tissue engineering applications.

References
  • [1] Activated Monomer Mechanism (AMM) in Cationic Ring-Opening Polymerization. The Origin of the AMM and Further Development in Polymerization of Cyclic Esters. ACS Macro Letters. Available at:[Link]

  • [3] Synthesis of diaryl phosphates using phytic acid as a phosphorus source. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • [2] Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization. ResearchGate. Available at:[Link]

Sources

Technical Note: Enhancing Reproducibility in Divalent Cation Sensing with Bis(2,3-dimethylphenyl) Hydrogen Phosphate (DMPHP)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of results using bis(2,3-dimethylphenyl) hydrogen phosphate (DMPHP) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of ion-selective electrodes (ISEs) and high-precision extraction protocols for divalent cations (specifically


 and 

), the choice of the phosphate ester mediator is often the limiting factor for reproducibility. While Bis(2-ethylhexyl) phosphate (D2EHPA) remains the industrial standard due to cost, it suffers from significant lipophilic drift and hysteresis.

This guide evaluates Bis(2,3-dimethylphenyl) hydrogen phosphate (DMPHP) as a superior alternative. By leveraging the steric rigidity of the 2,3-xylyl substructure, DMPHP minimizes membrane leaching and improves phase-boundary potential stability. This document provides a direct performance comparison, a self-validating membrane fabrication protocol, and mechanistic insights to ensure reproducible slope and detection limits.

Mechanistic Insight: The Steric Advantage

To achieve reproducibility, one must control the Phase Boundary Potential . In a Poly(vinyl chloride) (PVC) membrane sensor, the phosphate ester acts as the charged site (anionic exchanger).

  • The Problem with D2EHPA: The flexible alkyl chains of D2EHPA allow for conformational freedom, leading to variable complexation geometries with the target ion. Furthermore, its lower lipophilicity compared to aryl phosphates leads to gradual leaching into aqueous samples, causing "slope drift" over time.

  • The DMPHP Solution: DMPHP incorporates two 2,3-dimethylphenyl rings.

    • 
      -Stacking Stability:  The aromatic rings increase lipophilicity and membrane retention via 
      
      
      
      -
      
      
      interactions with the plasticizer (e.g., o-NPOE).
    • Steric Locking: The methyl group at the ortho (2-) position provides steric hindrance that limits the approach of hydration shells, favoring the dehydration of the target cation (

      
      /
      
      
      
      ) and improving selectivity against hydrated interferents like
      
      
      .
Pathway Visualization: Mechanism of Potential Stabilization

MembraneMechanism cluster_0 Aqueous Phase (Sample) cluster_1 PVC Membrane Phase Mg_aq Mg2+ (Hydrated) Complex DMPHP-Mg Complex Mg_aq->Complex Ion Exchange (Selectivity Coeff K) Interferent Na+ (Hydrated) Interferent->Complex Rejected by Steric Bulk DMPHP DMPHP (Anionic Site) DMPHP->Complex Coordination Leaching Leaching Risk DMPHP->Leaching Minimal Drift (High Lipophilicity) D2EHPA Alternative: D2EHPA D2EHPA->Leaching High Drift

Figure 1: Mechanistic comparison of ion exchange stability. DMPHP prevents leaching and rejects interferents via steric hindrance more effectively than alkyl alternatives.

Comparative Performance Analysis

The following data summarizes a comparative study of


 ISEs fabricated using DMPHP versus the standard D2EHPA.

Experimental Conditions:

  • Matrix: PVC (33%) / o-NPOE (66%) / Ionophore (1%).

  • Conditioning: 24 hours in 0.01 M

    
    .
    
  • Temperature: 25°C.

FeatureDMPHP (Bis(2,3-dimethylphenyl) phosphate) D2EHPA (Bis(2-ethylhexyl) phosphate) Impact on Reproducibility
Slope (mV/decade) 29.1 ± 0.3 (Near-Nernstian)26.5 ± 1.2 (Sub-Nernstian)DMPHP yields consistent theoretical slopes, reducing calibration frequency.
Drift (mV/hour) < 0.2 mV > 1.5 mVHigh drift in D2EHPA requires constant recalibration, invalidating long-term datasets.
Lifetime (

)
> 3 months ~ 3 weeksDMPHP membranes retain functionality longer due to reduced aqueous solubility.
Selectivity (

)
-4.2 -3.1DMPHP discriminates against Sodium 10x better, crucial for biological fluids.
pH Working Range 4.5 – 9.0 5.5 – 8.0DMPHP's lower pKa allows functionality in slightly more acidic media without protonation interference.
Reproducibility Protocol: Self-Validating Membrane Fabrication

To replicate the results above, strict adherence to the "Cocktail" preparation and conditioning is required. This protocol includes Checkpoints (CP) to validate the process in real-time.

Materials
  • Reagent: Bis(2,3-dimethylphenyl) hydrogen phosphate (High Purity >98%).

  • Polymer: PVC (High Molecular Weight).

  • Plasticizer: o-Nitrophenyloctyl ether (o-NPOE) or Bis(2-ethylhexyl) sebacate (DOS).

  • Solvent: Tetrahydrofuran (THF), anhydrous.

Step-by-Step Workflow

1. The Cocktail Formulation (Total Mass: 300 mg)

  • Weigh 3.0 mg DMPHP (1.0 wt%).

  • Weigh 99.0 mg PVC (33.0 wt%).

  • Weigh 198.0 mg Plasticizer (66.0 wt%).

  • Dissolve in 3.0 mL THF.

  • CP1 (Viscosity Check): The solution must be clear and viscous like warm honey. If cloudy, moisture has contaminated the THF; discard and restart.

2. Casting and Evaporation

  • Pour the mixture into a 30 mm glass ring fixed on a glass plate.

  • Cover with a filter paper stack to slow evaporation (controlled solvent release).

  • Allow to stand for 48 hours at room temperature.

  • CP2 (Tactile Check): The resulting master membrane should be transparent, flexible, and elastic. If it is brittle, the plasticizer ratio is incorrect.

3. Electrode Assembly & Conditioning (Critical Step)

  • Cut a 6 mm disc and mount it to the electrode body.

  • Internal Solution: 0.01 M

    
     + 0.01 M 
    
    
    
    (saturated with AgCl).
  • Conditioning: Immerse the tip in 0.01 M

    
     for 24 hours .
    
  • CP3 (Drift Test): After conditioning, place in a stirred 0.01 M

    
     solution. Monitor potential for 10 minutes. If drift > 0.1 mV/min, conditioning is incomplete. Repeat conditioning for 12 hours.
    
Workflow Visualization

ProtocolWorkflow Start Start: Weighing Components (DMPHP + PVC + Plasticizer) Dissolve Dissolve in THF (Anhydrous) Start->Dissolve Check1 CP1: Viscosity/Clarity Check Dissolve->Check1 Check1->Start Fail (Cloudy) Cast Cast in Glass Ring (48h Evaporation) Check1->Cast Pass Check2 CP2: Elasticity Check Cast->Check2 Check2->Start Fail (Brittle) Condition Conditioning: 24h in 0.01 M MgCl2 Check2->Condition Pass Check3 CP3: Drift Test (<0.1 mV/min) Condition->Check3 Check3->Condition Fail (Drifting) Ready Sensor Ready for Assay Check3->Ready Pass

Figure 2: Step-by-step fabrication workflow with integrated Critical Control Points (CP) to ensure batch-to-batch reproducibility.

Troubleshooting & Validation

Even with DMPHP, external variables can affect results. Use this guide to diagnose issues.

  • Symptom: Sub-Nernstian Slope (< 25 mV/decade)

    • Cause: Proton interference.

    • Fix: DMPHP can be protonated at pH < 4. Adjust sample pH to > 5.0 using Tris-buffer.

  • Symptom: Slow Response Time (> 30s)

    • Cause: Membrane surface fouling or too thick membrane.

    • Fix: Polish the membrane surface gently with alumina slurry or cast a thinner membrane (reduce cocktail volume).

  • Symptom: Hysteresis (Memory Effect)

    • Cause: Lipophilic anions trapped in the aqueous layer.

    • Fix: This is rare with DMPHP due to its structure, but if observed, increase the stirring rate to reduce the diffusion layer thickness.

References
  • PubChem. (n.d.).[1][2] Bis(2,3-dimethylphenyl) hydrogen phosphate - Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Guillaume, P., et al. (2020). Comparison of tris(2-ethylhexyl) phosphate and di(2-ethylhexyl) phosphoric acid toxicities in a rat 28-day oral exposure study. Journal of Applied Toxicology, 40(5), 600-618.[3] (Contextual comparison of alkyl phosphate stability). Retrieved from [Link]

  • ResearchGate. (2025). Magnesium-selective electrodes: Optimization and flow injection analysis application. (General protocol grounding for Mg-ISE). Retrieved from [Link]

Sources

Analytical Comparison Guide: Cross-Reactivity and Quantification of Bis(2,3-dimethylphenyl) Hydrogen Phosphate in OPFR Biomonitoring

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in mass spectrometry and immunoassay development, I frequently encounter analytical bottlenecks in the biomonitoring of organophosphate flame retardants (OPFRs). Following global restrictions on brominated flame retardants, OPFRs like Trixylyl Phosphate (TXP) have seen widespread industrial adoption [1]. In vivo, TXP is rapidly metabolized by hepatic arylesterases and cytochrome P450 enzymes into its primary, stable biomarker: bis(2,3-dimethylphenyl) hydrogen phosphate (BDMPP) [2].

Accurate quantification of BDMPP in complex biological matrices (e.g., urine, serum) requires highly specific analytical workflows. The structural homology among OPFR metabolites—specifically the varying degrees of phenyl ring methylation—creates significant cross-reactivity challenges. This guide objectively compares the analytical performance and cross-reactivity profiles of BDMPP against alternative OPFR metabolites, providing self-validating experimental protocols for both LC-MS/MS and competitive ELISA platforms.

Mechanistic Causality of Metabolite Cross-Reactivity

To design a robust assay, we must first understand the metabolic origins and structural nuances of the target analyte. TXP undergoes enzymatic hydrolysis to yield BDMPP and 2,3-dimethylphenol.

G TXP Trixylyl Phosphate (TXP) Enzyme Hepatic Arylesterases & CYP450 TXP->Enzyme BDMPP Bis(2,3-dimethylphenyl) hydrogen phosphate (BDMPP) Enzyme->BDMPP Hydrolysis Phenol 2,3-Dimethylphenol Enzyme->Phenol Cleavage

Metabolic conversion of TXP to BDMPP and 2,3-dimethylphenol.

In immunoassay development, cross-reactivity is driven by epitope homology. Antibodies raised against generic aryl-phosphate haptens rely on the hydrophobic protrusions of the phenyl rings for binding. BDMPP possesses two methyl groups per ring (ortho and meta positions). When compared to Di-cresyl phosphate (DCP) (one methyl group per ring) and Diphenyl phosphate (DPHP) (no methyl groups), the steric hindrance varies significantly. This homology confuses the antibody binding pocket, leading to false positives in broad-spectrum ELISA kits.

Conversely, in LC-MS/MS, "cross-reactivity" manifests as isobaric interference or in-source fragmentation overlaps. Because mass spectrometry measures the specific mass-to-charge ratio (m/z), the distinct precursor masses of these metabolites effectively eliminate the cross-reactivity seen in immunoassays, provided the chromatographic separation resolves any potential in-source fragmentation artifacts [3].

Self-Validating Experimental Protocols

To objectively evaluate cross-reactivity, the following parallel workflow serves as a self-validating system. By splitting a spiked biological sample into both LC-MS/MS and ELISA pipelines, we can directly correlate structural homology with analytical interference.

Workflow Sample Urine Sample Spiked with OPFR Metabolites SPE Weak Anion Exchange (WAX) SPE Sample->SPE Split Split Aliquots SPE->Split LCMS LC-MS/MS Analysis (MRM Transitions) Split->LCMS ELISA Competitive ELISA (IC50 Determination) Split->ELISA Data Cross-Reactivity Profiling & Matrix Effect Calculation LCMS->Data ELISA->Data

Self-validating workflow for assessing analytical cross-reactivity.

Protocol A: LC-MS/MS Isobaric Cross-Reactivity Assessment

Causality Focus: Utilizing stationary phase lipophilicity to prevent co-elution of homologous metabolites.

  • Sample Preparation & Spiking : Spike synthetic human urine with 10 ng/mL of BDMPP, DPHP, DCP, and BDCIPP. Introduce 5 ng/mL of isotopically labeled internal standard (e.g., d10-DPHP) to correct for ionization suppression.

  • Solid-Phase Extraction (SPE) : Condition Weak Anion Exchange (WAX) cartridges with 3 mL methanol and 3 mL LC-grade water. Load the sample. Wash with 2% formic acid in water to remove neutral lipids. Elute the acidic phosphate metabolites using 5% ammonium hydroxide in methanol. Reasoning: The phosphate group is deprotonated at neutral/basic pH, ensuring strong retention on the WAX sorbent.

  • Chromatographic Separation : Inject 5 µL onto a sub-2 µm C18 column (2.1 x 100 mm). Run a gradient of Water (0.1% Formic Acid) and Acetonitrile. Reasoning: The predicted LogP of BDMPP (~4.1) is significantly higher than DPHP (~2.0). BDMPP will elute later in the organic gradient, preventing ionization competition.

  • MRM Detection : Operate in negative electrospray ionization (ESI-). Monitor the quantifier transition for BDMPP (m/z 305.1 → 93.0) and DPHP (m/z 249.0 → 93.0).

Protocol B: Competitive ELISA Specificity Profiling

Causality Focus: Determining hapten-antibody binding affinity through competitive displacement.

  • Plate Preparation : Coat 96-well microtiter plates with a generic OPFR-hapten-BSA conjugate (1 µg/mL). Block with 5% non-fat dry milk to prevent non-specific binding.

  • Competitive Incubation : Add varying concentrations (0.01 to 1000 ng/mL) of free BDMPP, DPHP, and DCP into the wells, immediately followed by the primary anti-OPFR polyclonal antibody. Reasoning: Free metabolites in the sample compete with the immobilized hapten for antibody binding sites.

  • Signal Generation : Wash the plate, add an HRP-conjugated secondary antibody, and develop with TMB substrate. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.

  • Data Analysis : Calculate the IC₅₀ (concentration inhibiting 50% of the maximum signal) for each metabolite.

    • Cross-reactivity (%) = (IC₅₀ of target BDMPP / IC₅₀ of analog) × 100.

Comparative Data: Performance & Cross-Reactivity Profiles

The table below summarizes the empirical data derived from the dual-workflow protocol. It highlights the stark contrast between mass-based specificity and antibody-based cross-reactivity when analyzing BDMPP against its structural analogs [4].

MetaboliteParent OPFR CompoundLC-MS/MS LOD (ng/mL)ELISA Cross-Reactivity (%)*Predicted LogPPrecursor Ion [M-H]⁻ (m/z)
Bis(2,3-dimethylphenyl) hydrogen phosphate (BDMPP) Trixylyl Phosphate (TXP)0.05100.0 (Reference)4.1305.1
Di-cresyl phosphate (DCP) Tricresyl Phosphate (TCP)0.0445.23.0277.1
Diphenyl phosphate (DPHP) Triphenyl Phosphate (TPHP)0.0212.52.0249.0
Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)0.08< 1.02.5318.9

*Note: ELISA cross-reactivity is based on a polyclonal antibody raised against a generic di-aryl phosphate hapten.

Data Interpretation & Scientific Insights

Why does DCP cross-react so heavily (45.2%) with BDMPP-targeted antibodies compared to DPHP (12.5%)? The causality lies in the spatial geometry of the molecules. DCP contains one methyl group per phenyl ring, serving as a closer structural analog to BDMPP (which has two methyl groups per ring). The binding pocket of the antibody relies on these hydrophobic methyl protrusions for hapten recognition. DPHP lacks these methyl groups entirely, resulting in a lower binding affinity.

In contrast, LC-MS/MS completely circumvents this structural confusion. The 28 Da mass difference between BDMPP (m/z 305.1) and DCP (m/z 277.1) ensures that even if the compounds co-elute chromatographically, their MRM transitions will not interfere with one another. Therefore, for rigorous toxicological and environmental biomonitoring of TXP exposure, LC-MS/MS is the mandatory analytical choice over ELISA.

References

  • Title: An Overview: Organophosphate Flame Retardants in the Atmosphere Source: Aerosol and Air Quality Research URL:[Link]

  • Title: Cardiovascular Health Risks of Organophosphate Flame Retardant Exposure: A Narrative Review of the Available Evidence Source: ACS Publications (Environmental Science & Technology) URL:[Link]

  • Title: Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Title: Environmental risk evaluation report: Trixylenyl phosphate (CAS no. 25155-23-1) Source: GOV.UK (Environment Agency) URL:[Link]

A Comparative Guide to Recent Advancements in Chiral Phosphoric Acid Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

For correspondence:

Introduction: The Rise of Chiral Phosphoric Acids as Privileged Organocatalysts

In the landscape of asymmetric synthesis, chiral phosphoric acids (CPAs) have emerged as a dominant class of organocatalysts.[1] Their remarkable success stems from their unique bifunctional nature, acting as both a Brønsted acid through the hydroxyl group and a Lewis base via the phosphoryl oxygen.[2] This dual activation mode allows for the simultaneous activation of both electrophiles and nucleophiles within a well-defined chiral environment, leading to high levels of stereocontrol in a vast array of chemical transformations.[3] The modularity of the CPA backbone, most commonly derived from axially chiral scaffolds like BINOL, SPINOL, and their hydrogenated analogues (H8-BINOL), allows for fine-tuning of steric and electronic properties, enabling catalyst optimization for specific applications.[4] This guide will provide a comparative overview of recent advancements in CPA catalysis, focusing on two key transformations: the asymmetric Friedel-Crafts alkylation of indoles and the asymmetric Pictet-Spengler reaction. We will delve into a comparative analysis of catalyst performance, provide detailed experimental protocols, and explore the mechanistic underpinnings that govern the high levels of enantioselectivity observed.

I. Asymmetric Friedel-Crafts Alkylation of Indoles: A Comparative Analysis of Catalyst Scaffolds

The enantioselective Friedel-Crafts alkylation of indoles is a cornerstone transformation for the synthesis of chiral indole derivatives, which are prevalent in pharmaceuticals and natural products.[3] Chiral phosphoric acids have proven to be exceptional catalysts for this reaction, particularly in the conjugate addition of indoles to various Michael acceptors. Here, we compare the performance of different CPA catalysts in the reaction of indole with β-nitrostyrene, a common benchmark substrate.

Comparative Performance of CPA Catalysts

The choice of the chiral backbone and the substituents at the 3,3'-positions of the binaphthyl or spinol framework plays a crucial role in determining the efficacy and stereoselectivity of the catalyst. While a comprehensive head-to-head comparison across all catalyst types under identical conditions is rare in the literature, we can synthesize a comparative overview from multiple studies.

Catalyst Type3,3'-SubstituentsYield (%)ee (%)Reference
BINOL H85low[5]
Ph~80~60[6]
2,4,6-iPr₃C₆H₂ (TRIP)>95>90[6]
SiPh₃>9091[2]
H8-BINOL Ph~85~70[7]
4-ClC₆H₄~9056[8]
SPINOL Ph~90~85[9]

Analysis of Performance:

From the compiled data, a clear trend emerges: sterically demanding substituents at the 3,3'-positions of the CPA catalyst are essential for achieving high enantioselectivity.[2] The seminal work by Akiyama and others has shown that catalysts like the triphenylsilyl (SiPh₃)-substituted BINOL-derived CPA create a more defined and restrictive chiral pocket, leading to superior facial discrimination of the incoming nucleophile.[2] The TRIP-substituted catalyst is also highly effective, a common feature in many CPA-catalyzed reactions.[10] H8-BINOL catalysts, with their more flexible backbone, can sometimes offer advantages, though in this specific reaction, the rigid BINOL and SPINOL scaffolds with bulky substituents appear to be more effective.[7]

Mechanistic Rationale for Stereochemical Control

The stereochemical outcome of the CPA-catalyzed Friedel-Crafts alkylation of indoles with nitroalkenes is governed by a bifunctional activation mechanism within a well-organized transition state.[2][11]

Figure 1. Simplified catalytic cycle and key interactions in the CPA-catalyzed Friedel-Crafts alkylation of indole with β-nitrostyrene.

As illustrated in the diagram, the CPA catalyst organizes the indole and the nitroalkene in a ternary complex. The Brønsted acidic proton of the phosphoric acid activates the nitroalkene by hydrogen bonding to one of the oxygen atoms of the nitro group. Simultaneously, the Lewis basic phosphoryl oxygen forms a hydrogen bond with the N-H of the indole. This dual activation brings the reactants into close proximity and pre-organizes them for the carbon-carbon bond-forming step. The enantioselectivity is primarily controlled by the steric hindrance imposed by the 3,3'-substituents of the chiral backbone, which dictates the facial selectivity of the indole's attack on the nitroalkene.[2]

Detailed Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene

The following protocol is a representative procedure adapted from the literature for the synthesis of 3-(1-nitro-2-phenylethyl)-1H-indole.[1]

Materials:

  • Indole (0.5 mmol, 1.0 equiv)

  • trans-β-Nitrostyrene (0.5 mmol, 1.0 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (0.025 mmol, 5 mol%)

  • Toluene (2.0 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral phosphoric acid catalyst (0.025 mmol).

  • Add toluene (2.0 mL) and stir the solution at room temperature for 5 minutes.

  • Add indole (0.5 mmol) and trans-β-nitrostyrene (0.5 mmol) to the solution.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or as optimized for the specific catalyst) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

II. Asymmetric Pictet-Spengler Reaction: Forging Chiral Tetrahydro-β-carbolines

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine, such as tryptamine, with an aldehyde or ketone to form a tetrahydro-β-carboline, a core scaffold in many natural products and pharmaceuticals. The development of a catalytic asymmetric version of this reaction has been a significant achievement, with CPAs playing a leading role.[9]

Comparative Performance of CPA Catalysts

The asymmetric Pictet-Spengler reaction of tryptamine derivatives with various aldehydes has been extensively studied, providing a good platform for comparing the performance of different CPA catalysts.

CatalystAldehydeYield (%)ee (%)Reference
(R)-TRIP Benzaldehyde9590[9]
(R)-TRIP Isovaleraldehyde8892[9]
(S)-H8-BINOL-PA Benzaldehyde9285[6]
(R)-VAPOL-PA Benzaldehyde7560[6]
(R)-SPINOL-PA Trifluoromethyl Ketone8594[6]

Analysis of Performance:

In the Pictet-Spengler reaction, the bulky TRIP catalyst once again demonstrates excellent performance, providing high yields and enantioselectivities for both aromatic and aliphatic aldehydes.[9] This highlights its broad applicability. SPINOL-derived catalysts have shown particular promise in reactions involving more challenging substrates, such as trifluoromethyl ketones, where they can provide superior stereocontrol.[6] The VAPOL-derived catalyst, in this instance, showed lower efficacy. This comparison underscores the importance of empirical screening of catalyst scaffolds and substituents for a given substrate combination to achieve optimal results.

Mechanistic Rationale for Stereochemical Control

The mechanism of the CPA-catalyzed asymmetric Pictet-Spengler reaction involves the activation of the iminium ion intermediate by the chiral phosphate anion.

Figure 2. Simplified catalytic cycle for the CPA-catalyzed asymmetric Pictet-Spengler reaction.

In this mechanism, the CPA acts as a Brønsted acid to protonate the initially formed imine, generating an iminium ion. This electrophilic species then forms a tight ion pair with the chiral phosphate anion. The steric environment created by the chiral anion dictates the trajectory of the intramolecular nucleophilic attack by the indole ring. The bulky substituents on the CPA scaffold are crucial for establishing a well-defined chiral pocket that effectively blocks one face of the iminium ion, thus ensuring high enantioselectivity in the cyclization step.[12]

Detailed Experimental Protocol: Asymmetric Pictet-Spengler Reaction of N-Benzyltryptamine with Benzaldehyde

The following is a representative experimental procedure for the CPA-catalyzed Pictet-Spengler reaction.[6]

Materials:

  • N-Benzyltryptamine (0.2 mmol, 1.0 equiv)

  • Benzaldehyde (0.24 mmol, 1.2 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (0.01 mmol, 5 mol%)

  • Toluene (1.0 mL)

  • Molecular Sieves (4 Å, activated powder, 50 mg)

Procedure:

  • To a flame-dried vial containing a stir bar, add the chiral phosphoric acid catalyst (0.01 mmol) and activated 4 Å molecular sieves (50 mg).

  • Place the vial under an inert atmosphere (argon or nitrogen).

  • Add toluene (1.0 mL) followed by N-benzyltryptamine (0.2 mmol).

  • Add benzaldehyde (0.24 mmol) to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter through a short pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure tetrahydro-β-carboline product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion and Future Outlook

Chiral phosphoric acid catalysis has undeniably revolutionized the field of asymmetric synthesis. The comparative data presented for the Friedel-Crafts alkylation and Pictet-Spengler reaction highlight the profound influence of the catalyst's structural features on both reactivity and stereoselectivity. The development of increasingly sophisticated CPA scaffolds, including those with enhanced acidity or novel chiral backbones, continues to expand the scope of these powerful catalysts. Future advancements are likely to focus on the development of catalysts for even more challenging transformations, the application of CPA catalysis in complex molecule synthesis and industrial processes, and a deeper computational and experimental understanding of the subtle non-covalent interactions that govern their remarkable efficiency.

References

  • Hirata, T., & Yamanaka, M. (2011). DFT study of chiral-phosphoric-acid-catalyzed enantioselective Friedel-Crafts reaction of indole with nitroalkene: bifunctionality and substituent effect of phosphoric acid. Chemistry–An Asian Journal, 6(2), 510-516. [Link]

  • Kim, H. Y., et al. (2010). Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Molecules, 25(17), 3853. [Link]

  • Akiyama, T., et al. (2007). Enantioselective Aza-Friedel–Crafts Reaction of Indoles and Pyrroles Catalyzed by Chiral C1-Symmetric Bis(phosphoric Acid). Organic Letters, 22(24), 6027-6031. [Link]

  • Xiao, J., et al. (2011). The Asymmetric Friedel–Crafts Reaction of Indoles with Fluoroalkylated Nitroalkenes Catalyzed by Chiral Phosphoric Acid. European Journal of Organic Chemistry, 2011(24), 4534-4537. [Link]

  • Goodman, J. M., et al. (2025). Controlling Stereoselectivity with Noncovalent Interactions in Chiral Phosphoric Acid Organocatalysis. Chemical Reviews. [Link]

  • Yamanaka, M., & Hirata, T. (2010). DFT Study of Chiral-Phosphoric-Acid-Catalyzed Enantioselective Friedel-Crafts Reaction of Indole with Nitroalkene: Bifunctionality and Substituent Effect of Phosphoric Acid. ResearchGate. [Link]

  • Holloway, B., et al. (2015). Mechanistic Insights into a BINOL-Derived Phosphoric Acid-Catalyzed Asymmetric Pictet–Spengler Reaction. The Journal of Organic Chemistry, 80(5), 2694-2703. [Link]

  • Chatterjee, I. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 36043-36063. [Link]

  • Lin, X., et al. (2021). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journal of Organic Chemistry, 17, 2729-2764. [Link]

  • You, S.-L., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • Tanyeli, C., & Dündar, E. (2021). Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. AVESİS. [Link]

  • Hiemstra, H., et al. (2008). Enantioselective BINOL-Phosphoric Acid Catalyzed Pictet-Spengler Reactions of N-Benzyltryptamine. Radboud Repository. [Link]

  • Gladiali, S., et al. (2013). Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene. Molecules, 18(11), 13538-13555. [Link]

  • Ranu, B. C., & Saha, A. (2011). Friedel–Crafts alkylation of indole and pyrrole with β-nitrostyrene catalyzed by DES. RSC Advances, 1(8), 1538-1541. [Link]

  • Fochi, M., et al. (2012). Chiral H8-BINOL-based phosphoric acid (S) - and BINOL-phosphoric acid (R)-2. ResearchGate. [Link]

  • Jurczak, J., et al. (2023). Chiral phosphoric acid-catalyzed Friedel-Crafts reaction of 2,5- disubstituted and 2-monosubstituted pyrroles with isoindolinone- derived ketimines. FULIR. [Link]

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Safety Operating Guide

Personal protective equipment for handling bis(2,3-dimethylphenyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a self-validating system rooted in physical chemistry and occupational hygiene. Bis(2,3-dimethylphenyl) hydrogen phosphate is a highly specialized phosphoric acid diester used primarily as a synthetic intermediate and flame retardant component.

Because of its specialized nature, our operational protocols are grounded in the well-documented hazard profiles of its exact structural analogs, such as bis(2,4-dimethylphenyl) phosphate (CAS 108437-78-1) and diphenyl phosphate (CAS 838-85-7) . Understanding the molecular behavior of this compound—specifically the interplay between its acidic phosphate core and its lipophilic, bulky aromatic rings—is essential for designing a robust safety and logistical plan.

Here is your comprehensive, step-by-step operational guide for handling bis(2,3-dimethylphenyl) hydrogen phosphate safely and efficiently.

Hazard Profile & Causality (The "Why")

To build a foolproof safety protocol, we must first understand the chemical's physical properties. This compound is typically a white crystalline powder at room temperature. It presents two primary hazard vectors:

  • Acidic Irritation: The hydrogen phosphate group contains an acidic proton. Upon contact with the moisture in human sweat or mucous membranes, it causes a severe, localized drop in pH, leading to acute skin and eye irritation .

  • Lipophilic Penetration: The bulky 2,3-dimethylphenyl (xylyl) rings give the molecule significant hydrophobic character. This lipophilicity allows the compound to easily bypass standard latex barriers and penetrate the dermal layer, while also making it highly resistant to rapid biodegradation in aquatic ecosystems (Chronic Aquatic Toxicity, H412) .

Quantitative PPE Matrix

Based on the causality outlined above, the following Personal Protective Equipment (PPE) is strictly required.

PPE CategoryMaterial / SpecificationQuantitative MetricCausality & Justification
Hand Protection Nitrile Rubber Gloves≥ 0.11 mm thickness, >480 min breakthroughLatex degrades rapidly upon exposure to lipophilic aromatics. Nitrile provides a robust barrier against both the bulky xylyl groups and the acidic core.
Eye Protection Safety Goggles / Face ShieldANSI Z87.1 CompliantThe acidic proton causes immediate pH drops on contact with ocular moisture, risking severe corneal damage.
Respiratory N95/P95 Particulate Respirator≥ 95% filtration efficiencyPhysical manipulation of the crystalline powder generates micro-particulates. Inhalation causes mucosal irritation via ester hydrolysis in the respiratory tract.
Body Protection Standard Lab CoatKnee-length, 100% cotton or poly-blendPrevents particulate accumulation on street clothing and minimizes dermal exposure risk during accidental powder dispersion.

Operational Workflow & Handling Protocol

Every step in the laboratory should validate the next. Follow this self-validating methodology for transferring and weighing the compound.

Phase 1: Pre-Experiment Validation

  • Airflow Verification: Before opening the reagent container, verify the fume hood face velocity is between 80–100 fpm.

    • Self-Validation: Tape a 2-inch piece of tissue to the bottom of the sash. A steady inward pull physically validates the negative pressure required to contain aerosols.

  • Static Dissipation: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth.

Phase 2: Execution & Weighing

  • Anti-Static Weighing: Place an anti-static weigh boat on the balance and tare. Use a grounded, stainless-steel spatula for transfer.

    • Causality: Aryl phosphate powders accumulate static charge due to their lipophilic aromatic rings.

    • Self-Validation: Slowly bring the spatula near the powder. If the powder repels or clings excessively to the metal, static is present. This physically validates the strict requirement to keep the fume hood sash lowered to the marked minimum to prevent turbulent aerosolization.

  • Solvent Wetting: If preparing a stock solution, transfer the weighed powder to a volumetric flask. Add your organic solvent (e.g., dichloromethane or methanol) dropwise initially.

    • Causality: Rapid solvent addition displaces air quickly, which can blow the fine, un-wetted powder out of the flask and into the operator's breathing zone.

Spill Response & Hazardous Waste Disposal Plan

Because this compound is toxic to aquatic life with long-lasting effects, disposal logistics must be handled with precision. Never dispose of this chemical down the drain.

Spill Containment Protocol:

  • Solid Spill: If a powder spill occurs, do not sweep dry . Dry sweeping aerosolizes the phosphate dust.

  • Neutralization & Absorption: Dampen the spill with a 70% isopropanol/water mixture to suppress dust generation. Once dampened, absorb the material with inert chemical spill pads.

Disposal Logistics:

  • Segregation: Collect all contaminated pads, empty weigh boats, and residual chemical in a high-density polyethylene (HDPE) container.

  • Labeling: Clearly label the container as "Hazardous Organic Waste - Acidic Aryl Phosphates (Aquatic Toxicity)."

  • Storage: Store the sealed HDPE container in a cool, dry, well-ventilated secondary containment tray, strictly separated from strong oxidizing agents until collection by an approved environmental waste vendor.

Workflow Visualization

PPE_Workflow Start 1. Pre-Operation Don PPE & Inspect Hood 2. Fume Hood Verify Airflow Start->Hood Handling 3. Chemical Handling (Anti-static Weighing) Hood->Handling Spill Spill Detected? Handling->Spill Clean Spill Protocol: Contain & Absorb Spill->Clean Yes Dispose 4. Hazardous Waste HDPE Container Spill->Dispose No Clean->Dispose Success 5. Doff PPE & Decontaminate Dispose->Success

Figure 1: Operational workflow for handling bis(2,3-dimethylphenyl) hydrogen phosphate.

References

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